molecular formula C38H50N2O15S4 B15557303 BP Light 650 carboxylic acid

BP Light 650 carboxylic acid

Cat. No.: B15557303
M. Wt: 903.1 g/mol
InChI Key: VMQDTJMLEYPNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BP Light 650 carboxylic acid is a useful research compound. Its molecular formula is C38H50N2O15S4 and its molecular weight is 903.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H50N2O15S4

Molecular Weight

903.1 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3-methyl-5-sulfo-3-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-1-(2-methoxyethyl)-3-methyl-3-(3-sulfopropyl)indole-5-sulfonate

InChI

InChI=1S/C38H50N2O15S4/c1-37(19-10-24-56(43,44)45)30-26-28(58(49,50)51)15-17-32(30)39(21-9-5-8-14-36(41)42)34(37)12-6-4-7-13-35-38(2,20-11-25-57(46,47)48)31-27-29(59(52,53)54)16-18-33(31)40(35)22-23-55-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H4-,41,42,43,44,45,46,47,48,49,50,51,52,53,54)

InChI Key

VMQDTJMLEYPNKS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BP Light 650 Carboxylic Acid: A Comprehensive Photophysical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of BP Light 650 carboxylic acid, a far-red fluorescent dye with significant potential in biological imaging and drug development applications. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the fundamental photophysical processes.

Core Photophysical Properties

This compound is a cyanine-based fluorophore designed for robust performance in aqueous environments. Its vibrant far-red fluorescence makes it an excellent candidate for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The key photophysical parameters are summarized in the table below.

Photophysical ParameterValueReference
Excitation Maximum (λabs) 654 nm[1]
Emission Maximum (λem) 672 nm[1]
Molar Extinction Coefficient (ε) 250,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (ΦF) ~0.2 (estimated)[2][3][4][5]
Fluorescence Lifetime (τ) ~1.0 ns (estimated)[2][6]
Recommended Storage -20°C, protected from light[1]
Solubility Water, Methanol, DMF, DMSO[1]

Note: The fluorescence quantum yield and lifetime are estimated based on the properties of Cy5, a spectrally similar cyanine (B1664457) dye. Specific experimental determination for this compound is recommended for precise applications.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the effective implementation of fluorescent probes. The following sections detail the standard methodologies for determining the key parameters of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.

  • Serial Dilutions: Perform a series of dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to obtain a range of concentrations.

  • Absorbance Measurement: For each dilution, measure the absorbance at the excitation maximum (654 nm) using a UV-Vis spectrophotometer and a 1 cm path length cuvette.

  • Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard. For far-red dyes like BP Light 650, a standard such as Cy5 in a suitable solvent is often used.

Methodology:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard (e.g., Cy5 carboxylic acid) and this compound in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Spectra: Record the absorbance spectra for all prepared solutions.

  • Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield (Φ) is then calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using the TCSPC technique, which provides high temporal resolution.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a diode laser with a wavelength close to 650 nm) and a sensitive single-photon detector.

  • Sample Preparation: Prepare a dilute solution of this compound in the desired buffer, ensuring the absorbance at the excitation wavelength is low to avoid pulse pile-up.

  • Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the detection of a fluorescence photon. This process is repeated for a large number of photons to build a histogram of decay times.

  • Data Analysis: The resulting fluorescence decay curve is fitted to an exponential decay model to extract the fluorescence lifetime (τ). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal response from the measured decay.

Photophysical Processes of this compound

The interaction of light with this compound initiates a series of photophysical events. These processes are fundamental to its function as a fluorophore and are depicted in the Jablonski diagram below.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (fs) S1 S₁ (First Excited Singlet State) S1->S0 Fluorescence (ns) S1->S0 Non-radiative Decay (ns) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ns) S2->S1 Internal Conversion (ps) T1->S0 Phosphorescence (µs-s)

Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.

References

BP Light 650 Carboxylic Acid: A Technical Overview of its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of BP Light 650 carboxylic acid, a far-red fluorescent dye. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. This document outlines the key spectral characteristics, presents a detailed methodology for spectral measurement, and illustrates the experimental workflow.

Core Spectral Characteristics

This compound is a fluorescent probe that exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. While specific data for the quantum yield and fluorescence lifetime of the carboxylic acid derivative are not publicly available from the manufacturer, the spectral properties are expected to be nearly identical to its NHS ester counterpart.

PropertyValueReference
Excitation Maximum (λex)654 nm[1]
Emission Maximum (λem)672 nm[1]
Molar Extinction Coefficient (ε)250,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)Not specified
Fluorescence Lifetime (τ)Not specified

Note: The listed values for Excitation Maximum, Emission Maximum, and Molar Extinction Coefficient are for the corresponding BP Light 650 NHS ester, as provided by the manufacturer. These are expected to be highly similar for the carboxylic acid form.

Comparative Spectral Data

For context, the spectral properties of other related fluorescent dyes are provided below.

FluorophoreExcitation Maximum (λex)Emission Maximum (λem)Quantum Yield (Φ)
BP Fluor 647 carboxylic acid655 nm680 nm0.15[2]
BDP 650/665 X NHS ester649 nm667 nm0.52[3]
BP Light 680 carboxylic acid692 nm709 nmNot specified

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following is a generalized, yet detailed, protocol for the accurate measurement of the excitation and emission spectra of this compound in an aqueous buffer. This protocol is synthesized from established best practices in fluorescence spectroscopy.

1. Materials and Reagents:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectroscopic grade solvent for stock solution (e.g., DMSO)

  • Micro-cuvettes suitable for fluorescence spectroscopy

2. Instrumentation:

  • A calibrated spectrofluorometer equipped with:

    • A high-intensity Xenon arc lamp or laser excitation source.

    • Excitation and emission monochromators.

    • A sensitive detector, such as a photomultiplier tube (PMT).

3. Sample Preparation:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent like DMSO.

  • Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to minimize inner filter effects. A typical starting concentration would be in the low micromolar range.

4. Measurement of the Emission Spectrum:

  • Set the excitation monochromator to the known excitation maximum of BP Light 650 (654 nm).

  • Set the emission monochromator to scan a wavelength range that brackets the expected emission, for instance, from 660 nm to 800 nm.

  • Record the fluorescence intensity as a function of the emission wavelength.

  • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

5. Measurement of the Excitation Spectrum:

  • Set the emission monochromator to the determined emission maximum (in this case, 672 nm).

  • Set the excitation monochromator to scan a wavelength range that brackets the expected absorption, for example, from 550 nm to 670 nm.

  • Record the fluorescence intensity as a function of the excitation wavelength.

  • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

6. Data Correction:

  • The recorded spectra should be corrected for instrumental variations in lamp intensity and detector response to obtain the true excitation and emission spectra. This is typically performed using correction files provided by the instrument manufacturer.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Sample Preparation cluster_emission Emission Spectrum Measurement cluster_excitation Excitation Spectrum Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock in DMSO working Dilute to <0.1 Abs in PBS stock->working set_ex Set Excitation Monochromator to 654 nm working->set_ex scan_em Scan Emission from 660-800 nm set_ex->scan_em record_em Record Fluorescence Intensity scan_em->record_em set_em Set Emission Monochromator to 672 nm record_em->set_em scan_ex Scan Excitation from 550-670 nm set_em->scan_ex record_ex Record Fluorescence Intensity scan_ex->record_ex correct Correct for Instrumental Response record_ex->correct determine_max Determine Excitation & Emission Maxima correct->determine_max

Caption: Workflow for determining the excitation and emission spectra of BP Light 650.

Signaling Pathway Analogy: Fluorophore Excitation and Emission

While not a biological signaling pathway, the process of fluorescence can be conceptually illustrated in a similar manner, showing the transitions between energy states.

fluorescence_pathway S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Excitation (Absorption of Photon) Vibrational_Relaxation Vibrational Relaxation S1->Vibrational_Relaxation ~10⁻¹² s Fluorescence Fluorescence Emission Vibrational_Relaxation->Fluorescence ~10⁻⁹ s Non_Radiative_Decay Non-Radiative Decay Vibrational_Relaxation->Non_Radiative_Decay Fluorescence->S0 Emission of Photon Non_Radiative_Decay->S0 Heat Loss

Caption: Jablonski diagram analogy for the fluorescence process.

References

Unveiling the Photophysical Core of BP Light 650 Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of BP Light 650 carboxylic acid, a far-red fluorescent dye. Due to the absence of a publicly available quantum yield value for this specific fluorophore, this document outlines a comprehensive experimental protocol for its determination via the relative method. This guide serves as a practical resource for researchers aiming to characterize this dye for applications in cellular imaging, bioassays, and drug development.

Photophysical Properties

A summary of the known photophysical characteristics of this compound is presented below. For comparative purposes, the properties of a suitable quantum yield standard, Cresyl Violet perchlorate (B79767), are also included.

PropertyThis compoundCresyl Violet perchlorate (Standard)
Excitation Maximum (λ_ex) 654 nm603 nm[1]
Emission Maximum (λ_em) 672 nm~630-640 nm[2]
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹83,000 cm⁻¹M⁻¹[1]
Recommended Solvent Water, Methanol, DMF, DMSOEthanol (B145695), Methanol[3]
Fluorescence Quantum Yield (Φ_F) To be determined 0.54 in ethanol [1]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) of a compound is a measure of the efficiency of photon emission through fluorescence. It is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparison to a standard of a known quantum yield, is a widely used and accessible technique.

Principle

The relative quantum yield (Φ_F(X)) of an unknown sample (X) is calculated by comparing its fluorescence intensity to that of a standard (St) with a known quantum yield (Φ_F(St)). The following equation is used:

Φ_F(X) = Φ_F(St) * (I_X / I_St) * (A_St / A_X) * (n_X² / n_St²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

To ensure accuracy, a series of dilutions of both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradient (Grad) of this plot is then used in the following, more robust equation:

Φ_F(X) = Φ_F(St) * (Grad_X / Grad_St) * (n_X² / n_St²)

Materials and Equipment
  • This compound

  • Cresyl Violet perchlorate (or another suitable standard such as Nile Blue, Φ_F = 0.27 in ethanol[4])

  • Spectroscopic grade ethanol

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a corrected emission channel

  • Quartz cuvettes (1 cm path length)

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration that gives an absorbance of approximately 1 at its λ_ex.

    • Prepare a stock solution of Cresyl Violet perchlorate in ethanol with a similar absorbance at its λ_ex.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should ideally be the same for both the sample and the standard. If this is not possible due to differing absorption profiles, a correction for the lamp intensity and detector response at different wavelengths will be necessary.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the slope (gradient) of the line.

    • Using the gradients and the known quantum yield of the standard, calculate the quantum yield of this compound using the formula provided in section 2.1.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock_sample Stock Solution (BP Light 650) dilutions_sample Serial Dilutions (Sample) stock_sample->dilutions_sample stock_standard Stock Solution (Standard) dilutions_standard Serial Dilutions (Standard) stock_standard->dilutions_standard uv_vis UV-Vis Spectrophotometer (Measure Absorbance) dilutions_sample->uv_vis fluorometer Spectrofluorometer (Measure Emission) dilutions_sample->fluorometer dilutions_standard->uv_vis dilutions_standard->fluorometer plot_sample Plot Intensity vs. Abs (Sample) uv_vis->plot_sample plot_standard Plot Intensity vs. Abs (Standard) uv_vis->plot_standard fluorometer->plot_sample fluorometer->plot_standard calculate_qy Calculate Quantum Yield plot_sample->calculate_qy plot_standard->calculate_qy

Fig. 1: Experimental workflow for relative quantum yield determination.

fluorescence_application cluster_labeling Bioconjugation cluster_staining Immunofluorescence Staining cluster_imaging Fluorescence Microscopy dye BP Light 650 carboxylic acid conjugate Labeled Antibody dye->conjugate EDC/NHS coupling antibody Primary Antibody antibody->conjugate staining Incubation conjugate->staining cells Fixed & Permeabilized Cells cells->staining washed_cells Washed Cells staining->washed_cells microscope Fluorescence Microscope washed_cells->microscope excitation Excitation (~650 nm) microscope->excitation emission Emission Detection (~670 nm) excitation->emission image Cellular Image emission->image

Fig. 2: Application of BP Light 650 in immunofluorescence.

References

An In-depth Technical Guide to the Fluorescence Mechanism of BP Light 650 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties and the underlying fluorescence mechanism of BP Light 650 carboxylic acid. This far-red fluorescent dye, an analogue of DyLight 650, is a valuable tool in various biological imaging and detection applications. This document details its spectral characteristics, explores the likely fluorescence mechanism based on its chemical class, and provides detailed experimental protocols for its characterization.

Introduction to this compound

BP Light 650 is a fluorescent dye that emits in the far-red region of the spectrum.[1][2][3] It is commonly used for labeling biomolecules such as proteins and nucleic acids in applications including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2][4] The carboxylic acid functional group allows for its conjugation to primary amines on target molecules through the use of coupling agents.

Photophysical Properties

The key photophysical parameters of BP Light 650 and its equivalents are summarized in the table below. These properties are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex)~652 nm[2][3][5]
Maximum Emission Wavelength (λem)~672 nm[2][3][5]
Molar Extinction Coefficient (ε)~250,000 cm-1M-1[2][3]
Molecular WeightVaries by salt form
Recommended Laser Line640 nm[2]
Recommended Filter670/30 nm bandpass[2]

Core Fluorescence Mechanism

While specific detailed studies on the intricate fluorescence mechanism of this compound are not extensively published in peer-reviewed literature, its spectral similarity to the cyanine (B1664457) dye family, particularly Cy5 and DyLight 650, allows for an informed inference of its photophysical behavior.[2][3] Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The fluorescence of these dyes is governed by the electronic transitions within this conjugated π-system.

The fundamental mechanism of fluorescence involves the following steps:

  • Excitation: The molecule absorbs a photon of light, causing an electron to be promoted from the highest occupied molecular orbital (HOMO) in the ground state (S0) to a higher energy level in the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S1).

  • Vibrational Relaxation: The excited molecule rapidly loses some of its energy as heat through non-radiative vibrational relaxation to the lowest vibrational level of the S1 state. This process is very fast, typically occurring on the picosecond timescale.

  • Fluorescence Emission: The molecule returns to the ground state (S0) by emitting a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

A key process that competes with fluorescence in many cyanine dyes is cis-trans isomerization around the double bonds of the polymethine chain.[6] In the excited state, rotation around these bonds can lead to a non-fluorescent "dark" state, from which the molecule returns to the ground state non-radiatively. The rigidity of the molecular structure and the viscosity of the surrounding medium can influence the efficiency of this non-radiative decay pathway and thus affect the fluorescence quantum yield. Environmental factors, such as binding to a biomolecule, can restrict this isomerization and enhance fluorescence.[6]

Fluorescence_Mechanism cluster_excitation Absorption cluster_emission Emission/Decay S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence Dark_State Non-Fluorescent Isomeric State S1->Dark_State Cis-Trans Isomerization (Non-Radiative) Dark_State->S0 Non-Radiative Decay

Proposed fluorescence mechanism for BP Light 650.

Experimental Protocols for Characterization

To fully characterize the fluorescence mechanism and photophysical properties of this compound, a series of experiments can be performed.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.

Materials:

  • This compound

  • A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized far-red dye)

  • High-purity solvent (e.g., ethanol (B145695) or phosphate-buffered saline, ensuring the same solvent is used for the sample and standard)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the this compound and the standard in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The data should yield a linear plot. Determine the gradient (slope) of this line for both the sample (GradX) and the standard (GradST).

    • Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where ΦST is the quantum yield of the standard, and η is the refractive index of the solvent (if the same solvent is used, this term cancels out).[1]

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Prep_Stock Prepare Stock Solutions (Sample & Standard) Prep_Dilutions Prepare Serial Dilutions (Abs < 0.1) Prep_Stock->Prep_Dilutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Dilutions->Measure_Abs Measure_Fluo Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluo Use same solutions Integrate_Spectra Integrate Emission Spectra Measure_Fluo->Integrate_Spectra Plot_Data Plot Integrated Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield using Standard's Data Plot_Data->Calculate_QY

Workflow for determining fluorescence quantum yield.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.

Instrumentation:

  • Pulsed light source (e.g., picosecond pulsed laser or a flash lamp) with an excitation wavelength suitable for BP Light 650.

  • Sample holder and optics for collecting the emitted fluorescence.

  • Wavelength selection device for the emission (e.g., monochromator).

  • Fast photodetector (e.g., photomultiplier tube - PMT, or an avalanche photodiode - APD).

  • Time-correlated single-photon counting (TCSPC) electronics or a fast oscilloscope.

Procedure:

  • Instrument Setup:

    • The pulsed light source is directed at the sample containing this compound.

    • The emitted fluorescence is collected at 90 degrees to the excitation beam.

    • The emission monochromator is set to the peak emission wavelength of the dye.

    • The detector and timing electronics record the arrival time of individual photons relative to the excitation pulse.

  • Data Acquisition:

    • A histogram of photon arrival times is built up over many excitation pulses. This histogram represents the fluorescence decay curve.

  • Data Analysis:

    • The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). A multi-exponential decay may indicate the presence of different fluorescent species or complex decay pathways.

TRFS_Setup cluster_main Time-Resolved Fluorescence Spectroscopy Setup Laser Pulsed Laser (Excitation Source) Sample Sample Cuvette (BP Light 650) Laser->Sample Excitation Pulse TCSPC TCSPC Electronics (Data Acquisition) Laser->TCSPC Sync Signal Mono Monochromator (Wavelength Selection) Sample->Mono Fluorescence Emission Detector Fast Photodetector (PMT/APD) Mono->Detector Detector->TCSPC Computer Computer (Data Analysis) TCSPC->Computer

Experimental setup for time-resolved fluorescence spectroscopy.

Applications in Research and Drug Development

The favorable photophysical properties of this compound, including its strong absorption and emission in the far-red region of the spectrum, make it a valuable tool for a variety of applications:

  • Fluorescence Microscopy: Its long emission wavelength minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.

  • Immunofluorescence: When conjugated to antibodies, it enables the specific detection and visualization of target proteins in cells and tissues.

  • Flow Cytometry: It can be used to label cells for high-throughput analysis and sorting.

  • In Vivo Imaging: The far-red emission allows for deeper tissue penetration, making it suitable for some small animal imaging studies.

Conclusion

This compound is a robust and versatile fluorescent probe. While its core fluorescence mechanism is characteristic of the cyanine dye family, involving π-π* electronic transitions, its efficiency is likely influenced by factors such as molecular rigidity and the local environment. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its photophysical properties, enabling researchers to optimize its use in a wide range of biological and biomedical applications.

References

BP Light 650: A Technical Guide to a DyLight 650 Equivalent for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BP Light 650, a fluorescent dye positioned as a direct equivalent to DyLight 650. This document is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques such as flow cytometry, fluorescence microscopy, and other immunoassays. Here, we present a detailed comparison of the spectral properties of BP Light 650 and DyLight 650, alongside established experimental protocols for antibody conjugation and application in key research methodologies.

Core Spectral and Physicochemical Properties

BP Light 650 is a far-red fluorescent dye that offers a compelling alternative to DyLight 650, with manufacturer claims of comparable or even improved performance.[1][2] Both dyes are characterized by their excitation and emission maxima in the red region of the spectrum, making them suitable for applications requiring deep tissue penetration and minimal autofluorescence. The near-identical spectral characteristics, including excitation and emission wavelengths and extinction coefficients, underscore the interchangeability of these two dyes in most experimental setups.[3][4][5]

PropertyBP Light 650DyLight 650Data Source
Excitation Maximum (λex) 654 nm~652 nm[3],[6][4][5]
Emission Maximum (λem) 672 nm~672 nm[3],[6][4][5]
Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹[3],[4]
Quantum Yield (Φ) Not specifiedHigh (numerical value not specified)[7]
Reactive Form NHS esterNHS ester[3],[8]
Reactivity Primary aminesPrimary amines[3],[8]

Table 1: Comparative Summary of Physicochemical Properties. This table summarizes the key spectral and chemical characteristics of BP Light 650 and DyLight 650, highlighting their similarities.

Chemical Reactivity and Conjugation

Both BP Light 650 and DyLight 650 are commonly supplied as N-hydroxysuccinimide (NHS) esters.[3][8] This amine-reactive functional group allows for the straightforward covalent conjugation of the dye to primary amines on proteins, such as the lysine (B10760008) residues of antibodies, forming a stable amide bond. This well-established bioconjugation chemistry is a cornerstone of creating fluorescent probes for a multitude of biological assays.

Protein_NH2 Protein (Primary Amine) Conjugation Amine-Reactive Conjugation (pH 8.3-8.5) Protein_NH2->Conjugation Dye_NHS BP Light 650 / DyLight 650 (NHS Ester) Dye_NHS->Conjugation Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Conjugation->Labeled_Protein NHS_leaving_group NHS (leaving group) Conjugation->NHS_leaving_group

Figure 1: Amine-Reactive Labeling Workflow. This diagram illustrates the covalent conjugation of an NHS-ester functionalized dye to a primary amine on a protein, resulting in a stable fluorescently labeled protein.

Experimental Protocols

The following protocols are generalized methods for the conjugation of BP Light 650 or DyLight 650 NHS esters to antibodies and their subsequent use in flow cytometry and immunofluorescence microscopy. Optimization may be required for specific antibodies and experimental systems.

Antibody Conjugation with BP Light 650 / DyLight 650 NHS Ester

This protocol outlines the steps for covalently labeling an antibody with an amine-reactive fluorescent dye.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • BP Light 650 NHS ester or DyLight 650 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.3)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS. Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Dye Preparation: Immediately before use, dissolve the BP Light 650 or DyLight 650 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_Prep 1. Prepare Antibody (Amine-free buffer, pH 8.3-8.5) Mix 3. Mix Antibody and Dye (Molar ratio ~10:1) Antibody_Prep->Mix Dye_Prep 2. Prepare Dye Stock (10 mg/mL in DMSO) Dye_Prep->Mix Incubate 4. Incubate (1 h, RT, dark) Mix->Incubate Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Store 6. Store Labeled Antibody (4°C or -20°C, protected from light) Purify->Store

Figure 2: Antibody Conjugation Workflow. A step-by-step diagram outlining the process of labeling an antibody with an amine-reactive fluorescent dye.

Application in Flow Cytometry

This protocol provides a general procedure for staining cells with a fluorescently labeled antibody for flow cytometric analysis.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Fluorescently labeled primary antibody or a combination of unlabeled primary and labeled secondary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block

  • (Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold staining buffer.

  • (Optional) Fc Block: Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.

  • Staining: Add the fluorescently labeled antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer by centrifugation and resuspension.

  • Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with a ~640 nm laser for excitation and an appropriate emission filter (e.g., 670/30 nm bandpass).

Application in Fluorescence Microscopy (Immunofluorescence)

This protocol describes the use of a fluorescently labeled antibody to visualize cellular targets via fluorescence microscopy.

Materials:

  • Cells grown on coverslips or slides

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Fluorescently labeled primary antibody or a combination of unlabeled primary and labeled secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • (Optional) Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the fluorescently labeled primary antibody (or unlabeled primary followed by a labeled secondary) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate excitation and emission filters.

Performance and Equivalency

Conclusion

BP Light 650 presents itself as a cost-effective and high-performing equivalent to DyLight 650 for a wide range of fluorescence-based applications. The near-identical spectral properties and the use of the same well-established NHS-ester conjugation chemistry allow for its seamless integration into existing experimental workflows. The provided protocols offer a solid foundation for researchers to utilize BP Light 650 in their studies. While direct comparative performance data is limited, the available information strongly supports its role as a viable alternative for researchers in cell biology, immunology, and drug development.

References

BP Light 650 Carboxylic Acid: A Technical Guide for Novel Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 carboxylic acid is a far-red fluorescent dye designed for the stable labeling of proteins, antibodies, and other biomolecules for applications in cellular imaging and fluorescence-based detection methods.[1][2] As a member of the cyanine (B1664457) dye family, it offers spectral properties comparable or potentially superior to other fluorochromes in the same spectral range, such as BP Fluor 647 and Cy5.[1][2] The use of far-red dyes like BP Light 650 is advantageous for in vivo and in vitro studies due to reduced autofluorescence from biological tissues, deeper tissue penetration of excitation light, and minimized phototoxicity, which collectively contribute to a higher signal-to-noise ratio in imaging experiments.[3][4][5]

This technical guide provides an overview of the potential applications of this compound in the context of novel biomarker discovery, including its physicochemical properties and a generalized protocol for biomolecule conjugation.

Core Properties and Data

While specific quantitative data for this compound in biomarker discovery applications are not extensively published, the known properties of the closely related BP Light 650 NHS ester can be used as a reference. The carboxylic acid functional group allows for conjugation to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

Table 1: Physicochemical Properties of BP Light 650 Dye

PropertyValueReference
Excitation Maximum (λex)654 nmBroadPharm
Emission Maximum (λem)672 nmBroadPharm
Molecular Weight (NHS ester)1066.1 g/mol BroadPharm
SolubilityWater, Methanol, DMF, DMSOBroadPharm

Application in Biomarker Discovery

The primary application of this compound in biomarker discovery is the fluorescent labeling of antibodies and other proteins for use in various analytical platforms. Once conjugated to a targeting moiety, the dye serves as a robust reporter for the presence and quantification of a specific biomarker.

Key Experimental Approaches:

  • Immunofluorescence (IF): Labeled antibodies against a biomarker of interest can be used to visualize its expression and subcellular localization in tissue sections or cultured cells.

  • Flow Cytometry: Cells can be labeled with fluorescent antibodies to identify and quantify specific cell populations based on the expression of cell surface or intracellular biomarkers.

  • Western Blotting: Fluorescently labeled secondary antibodies can be used for the detection and quantification of target proteins, offering a wider dynamic range and higher sensitivity compared to traditional chemiluminescent methods.

  • In Vivo Imaging: The far-red spectral properties of BP Light 650 make it suitable for labeling targeting molecules (e.g., antibodies, peptides) for non-invasive imaging in small animal models to track biomarker expression in real-time.

Experimental Protocols

The following provides a general protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). Note: This is a generalized protocol and should be optimized for the specific protein and application.

Protein Labeling via Carbodiimide Chemistry

This protocol outlines the two-step process involving the activation of the carboxylic acid group on the dye with EDC and NHS, followed by conjugation to the primary amines on the target protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Dye Activation:

    • Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each.

    • Add a molar excess of the EDC/NHS solution to the dye solution. The optimal molar ratio of dye:EDC:NHS should be empirically determined but a starting point of 1:1.5:1.5 is common.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Protein Conjugation:

    • Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein will influence the degree of labeling and should be optimized. A starting range of 5:1 to 20:1 (dye:protein) is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unconjugated dye and reaction byproducts by passing the conjugation mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~654 nm). The DOL can be calculated using the Beer-Lambert law.

Visualizations

Experimental Workflow for Protein Labeling

G Protein Labeling Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis dye BP Light 650 Carboxylic Acid activated_dye Activated NHS-ester Dye dye->activated_dye 15-30 min, RT edc_nhs EDC + NHS in Activation Buffer edc_nhs->activated_dye labeled_protein Labeled Protein Conjugate activated_dye->labeled_protein protein Target Protein (e.g., Antibody) protein->labeled_protein 1-2 hours, RT, dark purification Desalting Column or Dialysis labeled_protein->purification analysis Characterization (Degree of Labeling) purification->analysis final_product Purified Conjugate analysis->final_product

Caption: Workflow for conjugating this compound to a protein.

Logic Diagram for Biomarker Discovery Application

G Application in Biomarker Discovery cluster_conjugate Probe Preparation cluster_application Experimental Application cluster_detection Detection & Analysis dye BP Light 650 Dye conjugate Fluorescent Probe dye->conjugate biomolecule Targeting Moiety (Antibody, Peptide, etc.) biomolecule->conjugate incubation Incubation of Probe with Sample conjugate->incubation sample Biological Sample (Cells, Tissue, etc.) sample->incubation wash Wash Unbound Probe incubation->wash imaging Fluorescence Imaging (Microscopy, In Vivo) wash->imaging flow Flow Cytometry wash->flow blotting Western Blotting wash->blotting data Data Analysis & Quantification imaging->data flow->data blotting->data biomarker Biomarker Discovery/ Validation data->biomarker

Caption: Logic flow for using a BP Light 650-labeled probe for biomarker discovery.

Conclusion

This compound represents a valuable tool for researchers engaged in biomarker discovery. Its far-red fluorescence properties are well-suited for sensitive detection in complex biological samples. While detailed application-specific data for this particular dye is limited in publicly available literature, its characteristics suggest it is a robust candidate for established fluorescent labeling techniques. The provided generalized protocols and workflows serve as a starting point for the successful integration of this compound into your research endeavors. As with any fluorescent probe, optimization of labeling and detection protocols for each specific application is crucial for achieving reliable and reproducible results.

References

Exploring Protein Interactions with BP Light 650 Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Light 650, a vibrant far-red fluorescent probe, and its application in the nuanced study of protein-protein interactions. As the intricate dance of proteins dictates cellular function and dysfunction, the ability to precisely label and track these interactions is paramount in both basic research and therapeutic development. BP Light 650 emerges as a powerful tool in this endeavor, offering high performance and versatility for a range of fluorescence-based assays.

Introduction to BP Light 650 Probes

BP Light 650 is a fluorescent dye that exhibits strong absorption and emission in the far-red region of the visible spectrum. This characteristic is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, which is typically more pronounced at shorter wavelengths. The probe is commonly available as an N-hydroxysuccinimide (NHS) ester or a carboxylic acid, facilitating the covalent labeling of proteins and other biomolecules. The NHS ester form readily reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.

Functionally equivalent to dyes like DyLight 650, BP Light 650 provides researchers with a reliable and high-performing alternative for various applications, including Western blotting, ELISA, and immunohistochemistry.[1][2] Its utility extends to more sophisticated techniques for studying protein interactions, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).

Quantitative Data and Performance Characteristics

While specific quantitative data for BP Light 650 in protein interaction assays is not extensively published in readily available literature, the performance characteristics of spectrally similar dyes like DyLight 650 can provide valuable benchmarks. The efficiency of a fluorescent probe in such assays is determined by several key parameters.

Table 1: Key Performance Parameters of Far-Red Fluorescent Probes

ParameterDescriptionTypical Considerations for Protein Interaction Assays
Excitation Maximum (λex) The wavelength at which the fluorophore absorbs light most efficiently.For BP Light 650, this is approximately 652 nm.[2]
Emission Maximum (λem) The wavelength at which the fluorophore emits light most intensely after excitation.For BP Light 650, this is approximately 672 nm.[2]
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.High quantum yield is desirable for maximizing signal and sensitivity.
Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.A high extinction coefficient contributes to a brighter signal.
Signal-to-Noise Ratio (SNR) The ratio of the fluorescence signal from the probe to the background noise.Far-red probes like BP Light 650 generally offer a better SNR due to reduced cellular autofluorescence.
Binding Affinity (Kd) The dissociation constant, which describes the strength of the binding between the labeled molecule and its target.This is determined experimentally and will be specific to the interacting partners.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving BP Light 650 probes for the investigation of protein interactions.

Protein Labeling with BP Light 650 NHS Ester

This protocol outlines the general steps for covalently labeling a protein with BP Light 650 NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • BP Light 650 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.

  • Dye Preparation: Immediately before use, dissolve the BP Light 650 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-9.0 using the Reaction Buffer.

    • Slowly add the desired molar excess of the dissolved BP Light 650 NHS ester to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically for each specific protein.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or a similar purification method.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of BP Light 650 (~652 nm).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Prot Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-9.0) Prot->Mix Dye BP Light 650 NHS Ester Solvent Anhydrous DMF/DMSO Dye->Solvent Solvent->Mix Incubate Incubate (RT or 4°C) Protected from Light Mix->Incubate Purify Purify (e.g., SEC) Incubate->Purify Characterize Characterize (DOL) Purify->Characterize LabeledProt LabeledProt Characterize->LabeledProt Labeled Protein

Caption: Workflow for labeling a protein with BP Light 650 NHS ester.

Fluorescence Polarization (FP) Assay

FP is a powerful technique to monitor the binding of a small, fluorescently labeled molecule (the tracer) to a larger, unlabeled protein. When the small tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light. Upon binding to the larger protein, its tumbling slows, and the emitted light remains more polarized.

Materials:

  • BP Light 650-labeled protein or peptide (tracer)

  • Unlabeled binding partner protein

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add a fixed concentration of the BP Light 650-labeled tracer to each well.

  • Titration: Add increasing concentrations of the unlabeled binding partner to the wells. Include control wells with only the tracer (for minimum polarization) and wells with a saturating concentration of the binding partner (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation (~652 nm) and emission (~672 nm) filters and polarizers.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled protein concentration. The data can be fitted to a binding curve to determine the dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET) Assay

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission. This can be used to study protein-protein interactions by labeling one protein with a donor fluorophore and the other with an acceptor. While BP Light 650 is typically used as the acceptor with a suitable donor, its far-red properties make it a versatile FRET partner.

Materials:

  • Donor-labeled protein

  • BP Light 650-labeled protein (acceptor)

  • Assay buffer

  • Fluorometer or microplate reader capable of FRET measurements

Procedure:

  • Protein Labeling: Label the two interacting proteins separately, one with a suitable donor fluorophore and the other with BP Light 650.

  • Assay Setup: In a microplate or cuvette, mix the donor-labeled protein with increasing concentrations of the BP Light 650-labeled acceptor protein.

  • Incubation: Allow the proteins to interact and reach equilibrium.

  • Measurement: Excite the donor fluorophore at its excitation maximum and measure the emission from both the donor and the BP Light 650 acceptor. A decrease in donor emission and a simultaneous increase in acceptor emission indicate FRET.

  • Data Analysis: Calculate the FRET efficiency for each concentration of the acceptor protein. Plotting the FRET efficiency against the acceptor concentration can provide information about the binding affinity and stoichiometry of the interaction.

Application in Signaling Pathway Analysis

Fluorescently labeled proteins are instrumental in dissecting complex cellular signaling pathways. For instance, a BP Light 650-labeled antibody can be used to track the localization or post-translational modification of a specific signaling protein in response to a stimulus.

Consider a generic receptor tyrosine kinase (RTK) signaling pathway. Upon ligand binding, the receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins containing SH2 domains. A BP Light 650-labeled antibody specific for a phosphorylated tyrosine residue can be used in techniques like immunofluorescence or Western blotting to quantify the extent of receptor activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_probe Detection Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Activation SH2 SH2 Domain Protein Dimer->SH2 Recruitment Probe BP Light 650-labeled anti-phospho-Tyr Ab Dimer->Probe Binding to Phosphorylated Residues Downstream Downstream Signaling Cascade SH2->Downstream Activation

Caption: A generic RTK signaling pathway and the use of a BP Light 650 probe.

Conclusion

BP Light 650 probes offer a robust and versatile solution for the study of protein-protein interactions. Their far-red spectral properties minimize background interference, leading to improved sensitivity and signal-to-noise ratios in a variety of fluorescence-based assays. By following the detailed protocols outlined in this guide, researchers and drug development professionals can effectively leverage the power of BP Light 650 to unravel the complexities of protein interaction networks and accelerate the discovery of novel therapeutics.

References

Methodological & Application

Application Note and Protocol: BP Light 650 Carboxylic Acid Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with BP Light 650 carboxylic acid. Since carboxylic acids are not intrinsically reactive towards the amine groups on antibodies, this protocol employs a two-step process. First, the carboxylic acid group of the dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable and amine-reactive Sulfo-NHS ester. This activated dye is then conjugated to the primary amines of the target antibody. This method allows for the creation of fluorescently labeled antibodies suitable for a variety of applications, including flow cytometry, immunofluorescence microscopy, and fluorescent western blotting.

Principle of the Reaction

The labeling process involves two key chemical reactions:

  • Activation: The carboxylic acid on the BP Light 650 dye is reacted with EDC and Sulfo-NHS. EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This intermediate is more resistant to hydrolysis than the O-acylisourea intermediate formed with EDC alone, and it readily reacts with primary amines.[1][2][3]

  • Conjugation: The amine-reactive Sulfo-NHS ester of BP Light 650 is then incubated with the antibody. The Sulfo-NHS ester reacts with the primary amine groups (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond, covalently linking the fluorescent dye to the antibody.[4][5]

Quantitative Data Summary

The efficiency of antibody labeling is critical for downstream applications. Key parameters to consider are the Degree of Labeling (DOL), labeling efficiency, and the stability of the conjugate. The following tables provide representative data for far-red fluorescent dyes similar to BP Light 650.

Table 1: Spectral Properties of BP Light 650 (Typical)

ParameterValue
Excitation Maximum (λex)~650 nm
Emission Maximum (λem)~670 nm
Molar Extinction Coefficient (ε) at λmax~250,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀)~0.04

Table 2: Recommended Labeling Parameters

ParameterRecommended RangeNotes
Antibody Concentration2-10 mg/mL[6][7]Higher concentrations generally lead to better labeling efficiency.[8]
Dye:Antibody Molar Ratio5:1 to 15:1[5][8]This ratio may require optimization for different antibodies.[8]
Degree of Labeling (DOL)2 - 10[9][10]A DOL in this range typically provides optimal fluorescence without causing protein aggregation or quenching.[9][11]

Experimental Protocols

Materials and Reagents

  • This compound

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES, pH 6.0[1]

  • Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.3[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[12]

  • Purification column (e.g., Sephadex G-25)[5][7]

  • Spectrophotometer

Protocol: Step-by-Step Methodology

This protocol is divided into three main stages: Antibody Preparation, Dye Activation and Conjugation, and Purification and Characterization.

Stage 1: Antibody Preparation

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris, glycine, or other amine-containing buffers, it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4).[7] This can be achieved by dialysis or using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer (100 mM Sodium Bicarbonate, pH 8.3).[5][6]

Stage 2: Dye Activation and Antibody Conjugation

  • Prepare BP Light 650 Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0).[1][2] For example, create 10 mg/mL solutions of each. EDC is moisture-sensitive and should be handled accordingly.[1]

  • Activate BP Light 650:

    • In a microcentrifuge tube, combine the BP Light 650 stock solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.2:1.2 (Dye:EDC:Sulfo-NHS).

    • Incubate the mixture for 15-30 minutes at room temperature, protected from light.[2][13]

  • Conjugation to Antibody:

    • Immediately add the activated BP Light 650 solution to the prepared antibody solution. The recommended molar excess of dye to antibody is between 5:1 and 15:1.[5][8]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.[4][5]

  • Quench the Reaction: Add the quenching solution (e.g., Tris-HCl to a final concentration of 50-100 mM or hydroxylamine) and incubate for an additional 15-30 minutes to stop the reaction by consuming any unreacted dye.[12]

Stage 3: Purification and Characterization

  • Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5][7][] The first colored fraction to elute will be the labeled antibody.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~650 nm, A_max).[15][16]

    • Calculate the Degree of Labeling (DOL) using the following formula[15][16]: DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye) Where:

      • A_max = Absorbance of the conjugate at ~650 nm

      • A₂₈₀ = Absorbance of the conjugate at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of BP Light 650 at ~650 nm (~250,000 M⁻¹cm⁻¹)

      • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀_dye / A_max_dye) (~0.04)

Storage of the Conjugate

Store the labeled antibody at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C, potentially with the addition of a cryoprotectant like glycerol.[17][18] Avoid repeated freeze-thaw cycles.[19] Fluorescently labeled antibodies should always be protected from light to prevent photobleaching.[17][19]

Diagrams

Antibody_Labeling_Workflow cluster_prep Stage 1: Preparation cluster_reaction Stage 2: Reaction cluster_purify Stage 3: Purification & Storage Ab Antibody in Amine Buffer Ab_PBS Antibody in PBS (pH 7.4) Ab->Ab_PBS Buffer Exchange Ab_Conj Antibody in Conj. Buffer (pH 8.3) Ab_PBS->Ab_Conj pH Adjustment Conjugate Labeled Antibody (Unpurified) Ab_Conj->Conjugate Conjugation (1-2 hours) Dye BP Light 650 Carboxylic Acid Activated_Dye Activated Dye (Sulfo-NHS Ester) Dye->Activated_Dye Activation (15-30 min) Reagents EDC + Sulfo-NHS in MES Buffer (pH 6.0) Reagents->Activated_Dye Activation (15-30 min) Activated_Dye->Conjugate Conjugation (1-2 hours) Purification Size-Exclusion Chromatography Conjugate->Purification Purify Purified_Ab Purified Labeled Antibody Purification->Purified_Ab Characterize (DOL) Storage Store at 4°C (Protect from light) Purified_Ab->Storage

References

Application Notes: BP Light 650 Carboxylic Acid for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

BP Light 650 Carboxylic Acid is a fluorescent dye designed for the covalent labeling of proteins and other biomolecules. This dye possesses a free carboxylic acid group (-COOH) that can be activated to react with primary amine groups (-NH₂) present on the target molecule, such as the side chain of lysine (B10760008) residues in proteins. The resulting conjugate is labeled with a fluorophore that exhibits strong absorption and emission in the far-red region of the spectrum, minimizing background fluorescence from biological samples.

The conjugation chemistry relies on the use of carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an N-hydroxysuccinimide ester stabilizer, typically N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process (see Figure 1) first activates the dye's carboxylic acid to form a semi-stable NHS ester, which then readily reacts with protein amines to form a stable amide bond. This method provides a robust and efficient way to create fluorescently labeled proteins for a variety of research and diagnostic applications.

Applications for BP Light 650-Conjugated Proteins:

  • Flow Cytometry

  • Immunofluorescence (IF) Microscopy

  • Western Blotting

  • ELISA and other immunoassays

  • In vivo imaging

2. Principle of the Reaction

The conjugation of this compound to a protein is a two-stage process facilitated by EDC and NHS.

  • Activation of the Dye: EDC reacts with the carboxylic acid group on the BP Light 650 dye to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Intermediate: This intermediate can react directly with primary amines on the protein. However, to improve reaction efficiency and stability in aqueous solutions, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.

  • Conjugation to the Protein: The BP Light 650-NHS ester then reacts specifically with primary amine groups on the protein (e.g., lysine residues or the N-terminus) to form a highly stable, covalent amide bond.

This process ensures efficient and specific labeling of the target protein with the BP Light 650 fluorophore.

3. Required Materials

Materials Provided:

  • This compound

Materials Required but Not Provided:

  • Target Protein: Purified protein (e.g., antibody) at a concentration of 1-10 mg/mL. The protein should be in an amine-free buffer (e.g., PBS or MES). Avoid buffers containing Tris or glycine.

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the dye.

  • Buffers:

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or MES Buffer, pH 6.0.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (10K MWCO).

  • Spectrophotometer: For measuring absorbance to determine protein concentration and degree of labeling.

Experimental Protocols

Protocol 1: Covalent Conjugation of BP Light 650 to an Antibody

This protocol describes the labeling of an antibody (IgG, ~150 kDa) as a model protein. The amounts can be scaled based on the quantity of protein to be labeled.

1. Reagent Preparation:

  • Antibody Solution: Prepare 1 mg of antibody in 500 µL of Conjugation Buffer (e.g., PBS, pH 7.4).
  • Dye Solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a ~10 mg/mL stock solution.
  • EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of both EDC and NHS in ultrapure water.

2. Molar Ratio Calculation:

  • The efficiency of the conjugation depends on the molar ratio of dye to protein. A common starting point for antibodies is a 10- to 20-fold molar excess of dye.
  • Example Calculation:
  • Moles of Ab = (1 mg) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
  • Target moles of Dye (15x excess) = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol
  • Assume BP Light 650 MW is ~800 g/mol (hypothetical). Mass of dye needed = 1.0 x 10⁻⁷ mol * 800 g/mol = 8.0 x 10⁻⁵ mg = 0.08 mg.
  • Volume of Dye Stock = (0.08 mg) / (10 mg/mL) = 0.008 mL = 8 µL.

3. Conjugation Reaction:

  • Add the calculated volume of BP Light 650 dye stock solution to the 500 µL antibody solution. Mix gently.
  • Add a 50-fold molar excess of EDC and NHS. For this example, add ~5 µL of the 10 mg/mL EDC and NHS solutions.
  • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

4. Quenching the Reaction:

  • Add 50 µL of Quenching Buffer (1 M Tris-HCl, pH 8.5) to the reaction mixture.
  • Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted NHS-ester.

5. Purification of the Conjugate:

  • Separate the labeled antibody from unreacted dye and crosslinkers using a size-exclusion chromatography column (e.g., a pre-packed G-25 column).
  • Equilibrate the column with PBS, pH 7.4.
  • Apply the quenched reaction mixture to the column.
  • Collect the fractions. The first colored peak to elute is the labeled protein. Unconjugated dye will elute later.
  • Alternatively, purify the conjugate by dialyzing against PBS overnight at 4°C.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or dye-to-protein ratio, is a critical parameter for ensuring the quality and consistency of the conjugate.

1. Spectrophotometric Measurements:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (~650 nm, A₆₅₀).

2. Correction Factor (CF):

  • Dyes can absorb light at 280 nm, which interferes with the protein concentration measurement. A correction factor (CF) is used to account for this. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀/Aₘₐₓ). Assume a CF of 0.05 for BP Light 650.

3. DOL Calculation:

  • Protein Concentration (M):
  • Protein Conc. = [A₂₈₀ - (A₆₅₀ * CF)] / ε_protein
  • Where ε_protein is the molar extinction coefficient of the protein (for IgG, ~210,000 M⁻¹cm⁻¹).
  • Dye Concentration (M):
  • Dye Conc. = A₆₅₀ / ε_dye
  • Where ε_dye is the molar extinction coefficient of BP Light 650 at 650 nm.
  • Degree of Labeling (DOL):
  • DOL = Dye Conc. / Protein Conc.

Data and Performance Characteristics

Table 1: Spectroscopic Properties of BP Light 650

Parameter Value
Excitation Maximum (λₘₐₓ) ~650 nm
Emission Maximum (λₑₘ) ~670 nm
Molar Extinction Coefficient (ε_dye) ~250,000 M⁻¹cm⁻¹

| Correction Factor (CF at 280 nm) | ~0.05 |

Table 2: Recommended Molar Ratios for Conjugation

Protein Type Protein Size (kDa) Recommended Dye:Protein Molar Ratio Target DOL
Antibody (IgG) ~150 10:1 to 20:1 4 - 8
Streptavidin ~53 5:1 to 10:1 2 - 4

| Other Proteins | > 20 | 5:1 to 15:1 | 2 - 6 |

Visual Diagrams

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Protein Conjugation Dye_COOH BP Light 650-COOH O_acylisourea O-acylisourea Intermediate (unstable) Dye_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester BP Light 650-NHS Ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS / Sulfo-NHS NHS->NHS_ester Conjugate BP Light 650-Protein Conjugate (Stable Amide Bond) NHS_ester->Conjugate + Protein_NH2 Protein-NH₂ (e.g., Lysine) Protein_NH2->Conjugate

Caption: EDC/NHS two-step conjugation chemistry.

G prep 1. Prepare Reagents (Protein, Dye, EDC/NHS) calc 2. Calculate Molar Ratios prep->calc react 3. Mix & Incubate (2 hrs, Room Temp) calc->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze 6. Characterize (Measure A280/A650, Calc. DOL) purify->analyze storage 7. Store Conjugate (4°C, protected from light) analyze->storage

Caption: Experimental workflow for protein conjugation.

G cluster_cell Application Example: Immunofluorescence cell Target Cell with Antigen of Interest ab_primary Primary Antibody (Unlabeled) cell->ab_primary Binds to Antigen ab_secondary Secondary Antibody-BP Light 650 (Fluorescent Conjugate) ab_primary->ab_secondary Binds to Primary Ab signal Fluorescent Signal (Emission at ~670 nm) ab_secondary->signal Emits Light upon Excitation

Caption: Application of a labeled antibody.

Application Notes and Protocols for Amine-Reactive Labeling with BP Light 650 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Labeling with BP Light 650 NHS Ester

Fluorescent labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of biomolecules with high sensitivity and specificity.[1][2][3] Amine-reactive labeling is a common and effective method for attaching fluorescent dyes to proteins, antibodies, peptides, and amine-modified oligonucleotides.[1] This method targets primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues.[4]

BP Light 650 NHS ester is a bright, far-red fluorescent dye designed for this purpose.[5] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive reagents because they form stable amide bonds with primary amines in a straightforward and efficient reaction.[6][7] The reaction proceeds optimally at a slightly basic pH (8.3-8.5), where the primary amines are deprotonated and thus more nucleophilic.[8]

The use of a far-red dye like BP Light 650 offers significant advantages, particularly for cellular imaging and in vivo studies.[7][9] Biological tissues and cells exhibit lower autofluorescence in the far-red and near-infrared regions of the spectrum, leading to a higher signal-to-noise ratio and improved detection sensitivity.[9][10] Furthermore, longer wavelength light penetrates deeper into tissues, making BP Light 650 an excellent choice for imaging complex biological samples.[1][10]

Key Features of BP Light 650 NHS Ester:

  • Far-Red Fluorescence: Minimizes background autofluorescence from biological samples.[9][10]

  • High Brightness: The dye's high extinction coefficient contributes to intense fluorescent signals.

  • Amine-Reactivity: Efficiently and specifically labels primary amines on biomolecules.[6]

  • Stable Conjugates: Forms a stable covalent amide bond, ensuring the fluorescent signal remains associated with the target molecule.[6]

  • Versatility: Suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[11]

Quantitative Data for BP Light 650 NHS Ester

PropertyValue
Excitation Maximum (λex)654 nm
Emission Maximum (λem)672 nm
Molar Extinction Coefficient (ε)250,000 cm⁻¹M⁻¹
Recommended Labeling pH8.3 - 8.5
Reactive GroupN-Hydroxysuccinimide (NHS) Ester
Reactivity TargetPrimary Amines (-NH₂)

Reaction Mechanism

The following diagram illustrates the reaction between BP Light 650 NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond.

ReactionMechanism BPLight650 BP Light 650-NHS Ester Conjugate BP Light 650-Biomolecule Conjugate BPLight650->Conjugate + Biomolecule-NH₂ (pH 8.3-8.5) Biomolecule Biomolecule-NH₂ NHS N-Hydroxysuccinimide

Caption: Reaction of BP Light 650 NHS ester with a primary amine.

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)

This protocol is optimized for labeling 1 mg of an IgG antibody. The reaction can be scaled up or down, maintaining the same molar ratios.

Materials:

  • BP Light 650 NHS ester

  • Protein (e.g., IgG antibody) at 2-10 mg/mL

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[9]

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional).[9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.[9]

    • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the labeling reaction.[4]

  • Dye Preparation:

    • Equilibrate the vial of BP Light 650 NHS ester to room temperature before opening.

    • Immediately before use, dissolve the BP Light 650 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[9]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar excess of 10-20 fold of dye to protein is a good starting point for optimization.

    • While gently stirring or vortexing the protein solution, slowly add the dissolved BP Light 650 NHS ester.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4][9]

  • Reaction Quenching (Optional):

    • To stop the reaction, add 1/10th volume of Quenching Buffer.

    • Incubate for 1 hour at room temperature.[9]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the colored fractions corresponding to the labeled protein.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 654 nm (A₆₅₄) using a spectrophotometer.

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₄ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₆₅₄: Absorbance of the conjugate at 654 nm.

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. For BP Light 650, a value of 0.037 (for the spectrally similar DyLight 650) can be used as an approximation.[3][8][12]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate Degree of Labeling:

    • DOL = A₆₅₄ / (ε_dye × Protein Concentration (M))

      • ε_dye: Molar extinction coefficient of BP Light 650 (250,000 M⁻¹cm⁻¹).

An optimal DOL for antibodies is typically between 3 and 7.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps in the protein labeling workflow.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis PrepProtein Prepare Protein Solution (2-10 mg/mL in Labeling Buffer) Mix Mix Protein and Dye Solutions PrepProtein->Mix PrepDye Prepare BP Light 650 NHS Ester (10 mg/mL in DMF/DMSO) PrepDye->Mix Incubate Incubate for 1 hour at RT (Protected from light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Calculate Degree of Labeling (DOL) Purify->Analyze

References

Application Notes: BP Light 650 for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BP Light 650 is a high-performance, far-red fluorescent dye designed for labeling proteins, particularly antibodies, for use in fluorescence imaging applications.[1] Its vibrant fluorescence, high extinction coefficient, and emission in the far-red spectrum make it an excellent choice for immunofluorescence microscopy, especially for multiplexing experiments where minimizing spectral overlap is crucial. BP Light 650 is presented as a superior alternative to other common far-red dyes like Alexa Fluor™ 647 and Cy5™.[2][3] These application notes provide detailed protocols for antibody conjugation and immunofluorescence staining using BP Light 650.

Specifications and Performance Data

BP Light 650 offers exceptional spectroscopic properties, contributing to its brightness and suitability for sensitive detection. The key quantitative data are summarized below.

Table 1: Spectroscopic Properties of BP Light 650

Property Value Reference
Excitation Maximum (λex) 654 nm [1]
Emission Maximum (λem) 672 nm [1]
Extinction Coefficient 250,000 cm⁻¹M⁻¹ [1]
Recommended Laser Line 633 nm, 635 nm, or 650 nm [3]
Recommended Emission Filter 660 - 700 nm Long Pass

| Solubility | Water, Methanol, DMF, DMSO |[1] |

Table 2: Comparison with Common Far-Red Fluorophores

Fluorophore Excitation Max (nm) Emission Max (nm) Extinction Coefficient (cm⁻¹M⁻¹) Notes
BP Light 650 654 672 250,000 Bright, photostable dye. [1][3]
Alexa Fluor™ 647 ~650 ~668 270,000 A commonly used, bright far-red dye.

| Cy5™ | ~649 | ~670 | 250,000 | Prone to photobleaching and sensitivity to ozone. |

Experimental Protocols

Protocol 1: Antibody Conjugation with BP Light 650 NHS Ester

This protocol describes the covalent labeling of an antibody with BP Light 650 NHS (N-Hydroxysuccinimide) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product Ab_Prep 1. Prepare Antibody - 1 mg/mL in amine-free buffer - pH 6.5 - 8.5 Dye_Prep 2. Prepare Dye - Dissolve BP Light 650 NHS Ester in anhydrous DMSO or DMF Reaction 3. Mix & Incubate - Add dye solution to antibody - Incubate for 1 hour at RT, protected from light Dye_Prep->Reaction Purify 4. Purify Conjugate - Remove unconjugated dye via size-exclusion chromatography (e.g., spin column) Reaction->Purify Final_Ab 5. Store Conjugate - Store at 4°C with preservative - Protected from light Purify->Final_Ab

Diagram 1: Workflow for conjugating antibodies with BP Light 650 NHS Ester.

Materials:

  • Purified antibody (1-2 mg/mL recommended)

  • BP Light 650 NHS Ester

  • Amine-free buffer (e.g., 1X PBS, HEPES, MES) at pH 6.5-8.5[4]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., spin column) for purification

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a pH between 6.5 and 8.5.[4]

    • Common additives like sodium azide (B81097) (0.02-0.1%) or BSA (0.1-0.5%) generally do not interfere with the conjugation.[4]

    • The recommended antibody concentration is 1 mg/mL.[4] If the concentration is below 0.5 mg/mL, it should be concentrated first.[4]

  • Dye Preparation:

    • Immediately before use, dissolve the BP Light 650 NHS ester in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Determine the optimal molar ratio of dye to antibody. A starting point of 8-12 moles of dye per mole of antibody is common.

    • Add the calculated amount of dissolved dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the BP Light 650-conjugated antibody from the unconjugated free dye.

    • Use a size-exclusion spin column equilibrated with your desired storage buffer. Follow the manufacturer's instructions for the column.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and a protein stabilizer like BSA.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining fixed and permeabilized cultured cells using a BP Light 650-conjugated primary or secondary antibody.

IF_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_finish Final Steps Start Start: Cells grown on coverslips Fix 1. Fixation (e.g., 4% PFA for 15 min) Start->Fix Wash1 2. Wash (3x with PBS) Fix->Wash1 Perm 3. Permeabilization (e.g., 0.3% Triton X-100 for 10 min) Wash1->Perm Block 4. Blocking (e.g., 5% Normal Goat Serum for 1 hr) Perm->Block Antibody 5. Antibody Incubation - Primary Ab (if indirect) - BP Light 650-conjugated Ab (1 hr at RT or overnight at 4°C) Block->Antibody Wash2 6. Wash (3x with PBS) Antibody->Wash2 Counterstain 7. Counterstain (Optional) (e.g., DAPI for nuclei) Wash2->Counterstain Mount 8. Mount Coverslip (Use anti-fade mounting medium) Counterstain->Mount Image 9. Image (Use appropriate laser and filters) Mount->Image

Diagram 2: General workflow for immunofluorescence staining of cultured cells.

Materials:

  • Cells cultured on glass coverslips or chamber slides.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.

  • Blocking Buffer: 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100.[5]

  • Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton™ X-100.[5]

  • BP Light 650-conjugated antibody (primary or secondary).

  • Nuclear counterstain (e.g., DAPI).

  • Anti-fade mounting medium.

Methodology:

  • Cell Fixation:

    • Aspirate the culture medium and rinse cells once with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5]

    • Rinse the cells three times with PBS for 5 minutes each.[5]

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Rinse three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[5]

  • Antibody Incubation:

    • Dilute the BP Light 650-conjugated antibody in the Antibody Dilution Buffer. The optimal dilution should be determined by titration.

    • Aspirate the blocking solution and apply the diluted antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.[5][6]

  • Washing:

    • Aspirate the antibody solution and wash the cells three times with PBS for 5 minutes each. Keep the samples protected from light from this point forward.

  • Counterstaining (Optional):

    • If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Rinse briefly with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.

    • Seal the edges with nail polish and allow it to dry.

    • Image the sample using a fluorescence microscope equipped with appropriate lasers (e.g., 633 nm or 647 nm) and emission filters for BP Light 650.

Guidelines for Multicolor Imaging

The far-red emission of BP Light 650 makes it ideal for multiplexing. When designing a multicolor experiment, carefully select fluorophores with minimal spectral overlap.

Multiplex_Logic Start Design Multiplex IF Experiment Channel1 Far-Red Channel: BP Light 650 (Target 1) Ex: 654 nm / Em: 672 nm Start->Channel1 Channel2 Red/Orange Channel: e.g., TRITC / Cy3 (Target 2) Ex: ~550 nm / Em: ~570 nm Start->Channel2 Channel3 Green Channel: e.g., FITC / AF488 (Target 3) Ex: ~495 nm / Em: ~520 nm Start->Channel3 Channel4 Blue Channel: DAPI (Nuclei) Ex: ~360 nm / Em: ~460 nm Start->Channel4 Check Check Microscope Filters & Spectra Viewer for Overlap Channel1->Check Channel2->Check Channel3->Check Channel4->Check Result Minimal Spectral Overlap: Proceed with Experiment Check->Result

Diagram 3: Logic for selecting fluorophores for multiplexing with BP Light 650.
  • Blue Channel: Use DAPI (Em: ~460 nm) for nuclear staining.

  • Green Channel: Use a bright, photostable dye like Alexa Fluor 488 (Em: ~519 nm) for a high-abundance target.

  • Red/Orange Channel: Use a dye like TRITC or Cy3 (Em: ~570 nm) for a third target.

  • Far-Red Channel: Use BP Light 650 (Em: 672 nm) for your target of interest, often reserved for the least abundant antigen due to the high sensitivity of detectors in this range.

Always check the spectral profiles of your chosen dyes using an online spectra viewer to ensure compatibility with your microscope's specific lasers and filter sets. [7]

References

Application Notes and Protocols for BP Light 650 Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 is a bright, far-red fluorescent dye designed for labeling proteins and other biomolecules for a variety of applications, including flow cytometry. As a member of the cyanine (B1664457) dye family, it offers intense fluorescence and is spectrally similar to other widely used far-red dyes such as DyLight™ 650, Alexa Fluor™ 647, and Cy5™.[1][2] Its long-wavelength emission minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, which is particularly advantageous in multi-color flow cytometry experiments.[3] The carboxylic acid derivative of BP Light 650 allows for versatile conjugation to primary amines on target molecules, such as antibodies, through the use of carbodiimide (B86325) crosslinkers like EDC.

This document provides detailed application notes and protocols for the use of BP Light 650 carboxylic acid in flow cytometry, with a focus on antibody conjugation and subsequent cell staining for immunophenotyping and intracellular signaling analysis.

Spectral Properties and Quantitative Data

BP Light 650 is optimally excited by the 633 nm (HeNe) or 647 nm (Krypton-ion) laser lines commonly found on flow cytometers.[4] The selection of a fluorochrome is a critical step in the design of a successful flow cytometry experiment, with brighter fluorophores being ideal for detecting antigens with low expression levels.[5] The following table summarizes the key spectral properties of BP Light 650 and provides a comparison with spectrally similar far-red fluorochromes.

FeatureBP Light 650 / DyLight 650Alexa Fluor 647Cy5
Excitation Maximum (nm) ~652-654~650~650
Emission Maximum (nm) ~672~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Relative Brightness BrightVery BrightBright
Photostability GoodExcellentGood

Note: Relative brightness can be influenced by several factors including the instrument, laser power, filters, and the specific antibody conjugate.[6][7] It is recommended that users determine the optimal fluorophore for their specific application and instrument.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to a primary antibody using a two-step carbodiimide reaction involving EDC and NHS. This method activates the carboxylic acid group to form a more stable amine-reactive NHS ester.

Materials:

  • This compound

  • Antibody (purified, in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Storage Buffer: PBS with 0.5% BSA and 0.02% sodium azide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer before labeling.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Dye Preparation:

    • Shortly before use, dissolve the this compound powder in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Activation of this compound:

    • In a separate microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5-fold molar excess of both EDC and NHS to the dye solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Labeling Reaction:

    • Add the activated BP Light 650 NHS ester solution to the antibody solution while gently vortexing. A molar dye-to-protein ratio of 8:1 to 12:1 is a good starting point for IgG antibodies.[4]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.[4]

    • Collect the fractions containing the purified antibody-dye conjugate.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Protocol 2: Cell Surface Staining for Immunophenotyping

This protocol outlines the steps for staining cell surface antigens using a BP Light 650-conjugated antibody for analysis by flow cytometry.

Materials:

  • BP Light 650-conjugated antibody

  • Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc Receptor Blocking reagent (optional but recommended)

  • Viability dye (optional)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[4]

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[4]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.[4]

    • Add the predetermined optimal concentration of the BP Light 650-conjugated antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[4]

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.[4]

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[4]

    • Carefully decant the supernatant.

    • Repeat the wash step twice.[4]

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[4]

    • (Optional) Add a viability dye just before analysis to exclude dead cells.

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.[4]

Protocol 3: Intracellular Staining for Signaling Pathway Analysis (Phospho-Flow)

This protocol is designed for the detection of intracellular phosphorylated proteins, a key application in studying cell signaling pathways.

Materials:

  • BP Light 650-conjugated antibody specific for a phosphorylated protein

  • Cell stimulation reagents (e.g., growth factors, cytokines)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold methanol)

  • Flow Cytometry Staining Buffer

  • FACS tubes

Procedure:

  • Cell Stimulation:

    • Culture cells under desired conditions and stimulate with appropriate agonists or inhibitors to induce or block specific signaling pathways.

  • Fixation:

    • Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubating for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.

  • Permeabilization:

    • Wash the fixed cells with Flow Cytometry Staining Buffer.

    • Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 15-30 minutes at 4°C (for detergent-based permeabilization) or on ice (for methanol).

  • Staining:

    • Wash the permeabilized cells with Flow Cytometry Staining Buffer.

    • Resuspend the cells in 100 µL of Staining Buffer containing the optimal concentration of the BP Light 650-conjugated phospho-specific antibody.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing and Data Acquisition:

    • Wash the cells twice with Flow Cytometry Staining Buffer as described in Protocol 2.

    • Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometric analysis.

Visualizations

Experimental Workflow for Antibody Conjugation

G cluster_0 Antibody Preparation cluster_1 Dye Activation cluster_2 Conjugation and Purification antibody_prep Purified Antibody in Amine-Free Buffer conjugation Incubate Antibody and Activated Dye antibody_prep->conjugation dye_prep This compound edc_nhs Add EDC and NHS dye_prep->edc_nhs activated_dye Activated NHS Ester edc_nhs->activated_dye activated_dye->conjugation quenching Quench Reaction conjugation->quenching purification Purify via Gel Filtration quenching->purification final_product BP Light 650-Conjugated Antibody purification->final_product

Caption: Workflow for conjugating this compound to an antibody.

Experimental Workflow for Cell Surface Staining

G cell_prep Prepare Single-Cell Suspension fc_block Fc Receptor Block (Optional) cell_prep->fc_block staining Incubate with BP Light 650-Conjugated Antibody fc_block->staining wash1 Wash Cells staining->wash1 wash2 Wash Cells (Repeat) wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend analysis Analyze on Flow Cytometer resuspend->analysis

Caption: Workflow for cell surface staining using a BP Light 650-conjugated antibody.

Signaling Pathway Analysis: Phospho-Flow

A common application of phospho-flow is the analysis of the MAP kinase signaling cascade, for example, the ERK pathway, which is crucial in cell proliferation, differentiation, and survival.

G cluster_detection Detection by Flow Cytometry stimulus Growth Factor / Mitogen receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK (Phosphorylated) erk->p_erk Phosphorylation transcription Transcription Factors (e.g., c-Fos, c-Jun) p_erk->transcription response Cellular Response (Proliferation, Survival) transcription->response p_erk_ab Anti-p-ERK Antibody conjugated to BP Light 650

Caption: Simplified ERK signaling pathway analyzed by phospho-flow.

References

Application Notes and Protocols for Labeling Peptides with BP Light 650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 is a bright and photostable far-red fluorescent dye that is an excellent tool for labeling peptides. This amine-reactive dye, provided as an N-hydroxysuccinimidyl (NHS) ester, readily conjugates with primary amino groups on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues, forming a stable amide bond.[1][2] The far-red spectral properties of BP Light 650 (excitation maximum ~654 nm, emission maximum ~672 nm) make it ideal for a variety of applications, including in vivo imaging, due to reduced autofluorescence and deeper tissue penetration compared to shorter wavelength dyes.[1][3][4]

These application notes provide a detailed protocol for labeling peptides with BP Light 650 NHS ester, including methods for purification and characterization of the conjugate. Additionally, it outlines common experimental workflows where BP Light 650-labeled peptides can be utilized.

Quantitative Data Summary

Successful peptide labeling requires careful control of reaction conditions and subsequent characterization. The following table summarizes key quantitative parameters for labeling peptides with BP Light 650 and similar far-red dyes.

ParameterRecommended Value/RangeNotes
BP Light 650 NHS Ester Properties
Excitation Maximum (λex)~654 nm[1]
Emission Maximum (λem)~672 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[1]At the excitation maximum. Essential for calculating the degree of labeling.
Molecular Weight1066.1 g/mol [1]
Reaction Conditions
pH8.3 - 8.5[5][6]Optimal for ensuring the primary amine is deprotonated and nucleophilic.
Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer[5]Must be free of primary amines (e.g., Tris or glycine) which compete with the peptide for the dye.[7]
Dye:Peptide Molar Ratio1.5:1 to 5:1This should be optimized for each peptide to achieve the desired degree of labeling and avoid over-labeling which can lead to fluorescence quenching and altered peptide bioactivity.[8]
Peptide Concentration1 - 10 mg/mLHigher concentrations can favor the labeling reaction over hydrolysis of the NHS ester.[9]
Reaction Time1 - 4 hours at room temperature, or overnight at 4°C[6][10]Should be optimized based on the reactivity of the peptide.
Purification and Characterization
Purity>95%Assessed by analytical HPLC.
Degree of Labeling (DOL)1.0 - 2.0The optimal DOL depends on the specific application and should be determined experimentally.[8]

Experimental Protocols

Protocol 1: Labeling of Peptides with BP Light 650 NHS Ester

This protocol describes a general procedure for conjugating BP Light 650 NHS ester to a peptide containing a primary amine.

Materials:

  • Peptide of interest

  • BP Light 650 NHS ester[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[5] If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO before adding the reaction buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the BP Light 650 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]

  • Labeling Reaction:

    • Calculate the required amount of BP Light 650 NHS ester solution to add to the peptide solution to achieve the desired dye:peptide molar ratio (e.g., 3:1).

    • Slowly add the dye solution to the peptide solution while gently vortexing.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[7] Alternatively, the reaction can be carried out overnight at 4°C.[6]

  • Purification of the Labeled Peptide:

    • The labeled peptide can be purified from unreacted dye and byproducts using size-exclusion chromatography or reverse-phase HPLC.[12][13]

    • For HPLC purification, use a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[13] Monitor the elution profile at both 220 nm (for the peptide bond) and ~650 nm (for the BP Light 650 dye).

    • Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide using analytical HPLC and mass spectrometry.[12][] The mass spectrum should show an increase in mass corresponding to the molecular weight of the BP Light 650 dye.

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max × M_peptide) / (ε_dye × (A_280 - (CF × A_max))) Where:

      • A_max is the absorbance of the conjugate at ~654 nm.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • M_peptide is the molecular weight of the peptide.

      • ε_dye is the molar extinction coefficient of BP Light 650 (250,000 cm⁻¹M⁻¹).[1]

      • CF is the correction factor for the dye's absorbance at 280 nm (this value should be determined experimentally for the free dye, but a typical value for cyanine (B1664457) dyes is around 0.05).

    • Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.[2]

Visualizations of Experimental Workflows

The following diagrams illustrate common applications for peptides labeled with BP Light 650.

PeptideLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Peptide Solution (pH 8.3-8.5) Reaction Incubation (RT, 1-4h or 4°C, overnight) Peptide->Reaction Dye BP Light 650 NHS Ester in DMSO/DMF Dye->Reaction Purification HPLC or Size-Exclusion Chromatography Reaction->Purification Analysis Mass Spectrometry & Spectroscopy Purification->Analysis Product Purified BP Light 650- Labeled Peptide Analysis->Product

Figure 1. Workflow for labeling a peptide with BP Light 650 NHS ester.

CellularImagingWorkflow start Seed cells on coverslips treat Incubate with BP Light 650- labeled peptide start->treat wash Wash to remove unbound peptide treat->wash fix (Optional) Fix and permeabilize cells wash->fix stain (Optional) Counterstain nuclei (e.g., with DAPI) fix->stain image Image with fluorescence microscope (Far-Red Channel) stain->image

Figure 2. Experimental workflow for cellular imaging with a BP Light 650-labeled peptide.

FPAssayWorkflow start Prepare BP Light 650-labeled peptide (tracer) and unlabeled competitor peptide mix Incubate tracer, target protein, and competitor peptide start->mix measure Measure fluorescence polarization mix->measure analyze Determine binding affinity (IC50/Ki) measure->analyze

Figure 3. Workflow for a competitive fluorescence polarization assay.

References

Application Notes and Protocols: BP Light 650 Carboxylic Acid for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 carboxylic acid is a versatile near-infrared (NIR) fluorescent dye designed for in vivo imaging applications. Its emission in the NIR spectrum (650-900 nm) offers significant advantages for deep-tissue imaging due to reduced photon scattering and minimal tissue autofluorescence, leading to a high signal-to-background ratio.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo imaging studies, with a focus on targeted cancer imaging.

BP Light 650 is spectrally similar to other well-established dyes such as Alexa Fluor 647 and Cy5, making it a suitable alternative in established imaging protocols.[3] The carboxylic acid functional group allows for covalent conjugation to primary amines on targeting moieties, such as peptides and antibodies, via a stable amide bond. This enables the development of targeted imaging probes that can specifically accumulate in tissues or cells of interest, providing valuable insights into biological processes in a living organism.

Key Applications

  • Targeted Cancer Imaging: Conjugation of BP Light 650 to tumor-targeting ligands (e.g., peptides or antibodies) allows for the non-invasive visualization of tumors.

  • Pharmacokinetic Studies: Tracking the biodistribution and clearance of fluorescently labeled drugs or targeting molecules over time.[4]

  • Monitoring Therapeutic Efficacy: Assessing the response of tumors to treatment by monitoring changes in fluorescence signal.

  • Image-Guided Surgery: Real-time visualization of tumor margins to guide surgical resection.

Physicochemical Properties and Spectral Data

PropertyValue
Excitation Maximum (λex)~650 nm
Emission Maximum (λem)~670 nm
Functional GroupCarboxylic Acid (-COOH)
Reactive TowardsPrimary Amines (-NH2)
Recommended for In VivoYes

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes the covalent linkage of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue) using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials and Reagents
ReagentSupplierPurpose
This compoundBroadPharmFluorescent dye
Targeting Peptide (with a primary amine)Custom SynthesisTargeting moiety
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo FisherActivates the carboxylic acid group
NHS (N-hydroxysuccinimide)Thermo FisherStabilizes the activated ester
Anhydrous Dimethylformamide (DMF)Sigma-AldrichSolvent for dissolving the dye
0.1 M MES Buffer, pH 6.0Sigma-AldrichActivation buffer
0.1 M Sodium Bicarbonate Buffer, pH 8.3Sigma-AldrichConjugation buffer
Trifluoroacetic Acid (TFA)Sigma-AldrichHPLC mobile phase additive
Acetonitrile (ACN), HPLC gradeFisher ScientificHPLC mobile phase
Reverse-Phase HPLC SystemAgilent, WatersPurification of the labeled peptide
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)Bruker, ThermoCharacterization of the conjugate
Conjugation Procedure
  • Preparation of Reagents:

    • Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC and NHS in 0.1 M MES buffer (pH 6.0) at a concentration of 10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the dissolved this compound with EDC and NHS solutions. The recommended molar ratios are provided in the table below.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester of the dye.

  • Conjugation to the Peptide:

    • Add the activated BP Light 650 NHS ester solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS esters, a small amount of an amine-containing buffer such as Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM and incubated for 15-30 minutes.

Quantitative Parameters for Conjugation
ParameterRecommended RangeNotes
Molar Ratio (Dye:Peptide)1.5:1 to 5:1Higher ratios may lead to multiple labeling. Optimize for desired degree of labeling.
Molar Ratio (EDC:Dye)1.2:1 to 2:1A slight excess of EDC ensures efficient activation.
Molar Ratio (NHS:Dye)1:1 to 1.5:1NHS stabilizes the active ester.
Reaction Time2 - 4 hoursCan be extended to overnight at 4°C for sensitive peptides.
Reaction pH (Conjugation)8.0 - 8.5The primary amine of the peptide is more reactive at a slightly alkaline pH.
Typical Conjugation Efficiency50 - 80%Varies depending on the peptide sequence and reaction conditions. Determined by HPLC analysis.

Protocol 2: Purification and Characterization of the Labeled Peptide

Purification by Reverse-Phase HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Purification:

    • Acidify the reaction mixture with a small amount of TFA.

    • Inject the mixture onto the HPLC column.

    • Elute the components using a linear gradient of Solvent B. A typical gradient is 5-95% Solvent B over 30 minutes.

    • Monitor the elution profile at both the peptide absorbance wavelength (~220 nm) and the BP Light 650 absorbance wavelength (~650 nm).

    • Collect the fractions corresponding to the dual-wavelength peak, which represents the labeled peptide.

Example HPLC Gradient for Purification
Time (minutes)% Solvent BFlow Rate (mL/min)
051.0
30951.0
35951.0
4051.0
Characterization by Mass Spectrometry
  • Analyze the purified fraction using ESI-MS or MALDI-TOF mass spectrometry to confirm the identity of the conjugate.

  • The expected mass will be the mass of the peptide plus the mass of the BP Light 650 dye minus the mass of one water molecule (from the condensation reaction).

AnalyteExpected Mass Shift (Da)
BP Light 650 Conjugate (minus H₂O)+ Mass of BP Light 650

Protocol 3: In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol provides a general workflow for in vivo imaging of a BP Light 650-labeled targeting peptide in mice bearing subcutaneous tumors. The example focuses on targeting the HER2 receptor, a key player in breast cancer.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis A Tumor Model Establishment (e.g., HER2-positive xenograft) C Anesthetize Mouse A->C B Prepare BP Light 650-Peptide Conjugate D Intravenous Injection of Probe B->D C->D E Acquire Images at Multiple Time Points D->E F Quantify Fluorescence Signal (Tumor vs. Background) E->F G Ex Vivo Organ Imaging E->G H Biodistribution Analysis G->H

Experimental workflow for in vivo imaging.

Materials and Reagents
  • Tumor-bearing mice (e.g., nude mice with HER2-positive xenografts)

  • BP Light 650-peptide conjugate (purified)

  • Sterile PBS, pH 7.4

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

Imaging Procedure
  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the imaging stage inside the imaging system. Maintain body temperature with a warming pad.

  • Probe Administration:

    • Dissolve the BP Light 650-peptide conjugate in sterile PBS.

    • Inject the probe intravenously via the tail vein. The typical dosage is 1-10 nmol of the conjugate in a volume of 100-200 µL.[5]

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

    • Use appropriate filter sets for BP Light 650 (e.g., excitation: 640±10 nm, emission: 680±10 nm).

    • Set the exposure time to achieve a good signal-to-noise ratio without saturation (typically 1-10 seconds).

Quantitative In Vivo Imaging Parameters
ParameterRecommended Value/RangeNotes
Animal ModelAthymic nude miceHairless mice are preferred to minimize light scattering.
Probe Dosage1 - 10 nmol per mouseThe optimal dose should be determined empirically.
Injection Volume100 - 200 µLIntravenous injection via the tail vein is common.
AnesthesiaIsoflurane (1-3%)Continuous inhalation anesthesia is recommended for stable imaging.
Excitation Filter640 ± 10 nmMatched to the excitation peak of BP Light 650.
Emission Filter680 ± 10 nmMatched to the emission peak of BP Light 650.
Exposure Time1 - 10 secondsAdjust to avoid saturation of the detector.
Imaging Time Points1, 4, 8, 24, 48 hours post-injectionTo assess pharmacokinetics and determine the time of maximum tumor accumulation.
Tumor-to-Background Ratio> 2A ratio greater than 2 is generally considered good for distinguishing the tumor from surrounding tissue.
Data Analysis
  • Region of Interest (ROI) Analysis:

    • Draw ROIs around the tumor and a contralateral background region (e.g., muscle tissue).

    • Quantify the average fluorescence intensity (in photons/sec/cm²/sr) within each ROI.

  • Tumor-to-Background Ratio (TBR) Calculation:

    • TBR = (Average fluorescence of tumor ROI) / (Average fluorescence of background ROI)

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised organs to confirm the biodistribution of the probe.

Signaling Pathway Example: HER2-Targeted Imaging

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with aggressive disease.[6] HER2-targeted therapies, such as the monoclonal antibody Trastuzumab, have revolutionized the treatment of HER2-positive breast cancer.[6] A BP Light 650-labeled peptide that specifically binds to the extracellular domain of HER2 can be used to visualize HER2-positive tumors in vivo.

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS Ras HER2->RAS Activates EGFR EGFR/HER3/HER4 EGFR->HER2 Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Probe BP Light 650-Peptide Probe->HER2 Binds to

HER2 signaling pathway and probe targeting.

This targeted imaging approach can be used to:

  • Diagnose HER2-positive tumors non-invasively.

  • Monitor the response to HER2-targeted therapies. A decrease in fluorescence signal could indicate a reduction in HER2 expression or tumor size.

  • Stratify patients for HER2-targeted therapies.

Conclusion

This compound is a powerful tool for in vivo fluorescence imaging. Its favorable spectral properties and the ability to be conjugated to targeting molecules make it highly suitable for a wide range of preclinical research applications, particularly in the field of oncology. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this promising near-infrared dye in their in vivo imaging studies.

References

Application Note: Spectrophotometric Determination of the Degree of Labeling for BP Light 650 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 is a bright, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules in a variety of research and diagnostic applications. The N-hydroxysuccinimide (NHS) ester form of BP Light 650 reacts efficiently with primary amines on proteins to form stable amide bonds. The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the performance of the resulting conjugate. An optimal DOL ensures a strong fluorescent signal without causing issues such as fluorescence quenching or compromised protein function. This application note provides a detailed protocol for determining the DOL of BP Light 650 conjugates using a simple and reliable spectrophotometric method.

Principle

The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the purified BP Light 650 conjugate at two specific wavelengths—280 nm (the absorbance maximum for most proteins) and approximately 654 nm (the absorbance maximum for BP Light 650)—it is possible to determine the molar concentrations of both the protein and the dye. The DOL is then calculated as the molar ratio of the dye to the protein. A correction factor is necessary to account for the absorbance of the BP Light 650 dye at 280 nm, ensuring an accurate determination of the protein concentration.

Required Materials

  • BP Light 650-protein conjugate

  • Purification system to remove unconjugated dye (e.g., size-exclusion chromatography column, dialysis tubing)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Key Parameters for Calculation

The accuracy of the DOL calculation depends on precise values for the molar extinction coefficients of the protein and the dye, as well as the correction factor for the dye at 280 nm.

ParameterSymbolValueReference
Molar Extinction Coefficient of BP Light 650 at ~654 nmε_dye_250,000 M⁻¹cm⁻¹[1]
Correction Factor of BP Light 650 at 280 nmCF₂₈₀0.0371 (as DyLight 650 equivalent)[2]
Molar Extinction Coefficient of Protein at 280 nmε_protein_Varies by protein (e.g., IgG ≈ 210,000 M⁻¹cm⁻¹)[3][4]
Excitation Maximum of BP Light 650λ_max_~654 nm[1]

Experimental Protocol

A crucial first step in accurately determining the DOL is the removal of all non-conjugated BP Light 650 dye from the conjugate solution. Failure to do so will result in an overestimation of the DOL.

Purification of the Conjugate
  • Purify the BP Light 650-protein conjugate using an appropriate method such as size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable buffer (e.g., PBS).[2][5]

  • Collect the purified conjugate fractions.

Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

  • Set the spectrophotometer to measure absorbance at 280 nm and the absorbance maximum of BP Light 650 (~654 nm).

  • Blank the spectrophotometer with the buffer used for the final conjugate solution.

  • Measure the absorbance of the purified conjugate solution at both 280 nm (A₂₈₀) and ~654 nm (A_max_). If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[5]

Calculation of the Degree of Labeling (DOL)

The following equations are used to calculate the DOL:

StepCalculationFormula
1Corrected Protein Absorbance at 280 nm (A_protein_): This step subtracts the contribution of the dye's absorbance at 280 nm from the total measured absorbance at 280 nm.A_protein_ = A₂₈₀ - (A_max_ × CF₂₈₀)
2Molar Concentration of the Protein ([Protein]): This is calculated using the corrected protein absorbance and the protein's molar extinction coefficient.[Protein] (M) = A_protein_ / ε_protein_
3Molar Concentration of the Dye ([Dye]): This is calculated using the maximum absorbance of the dye and its molar extinction coefficient.[Dye] (M) = A_max_ / ε_dye_
4Degree of Labeling (DOL): This is the molar ratio of the dye to the protein.DOL = [Dye] / [Protein]

Data Presentation

The results of the spectrophotometric measurements and the calculated DOL should be recorded in a clear and organized manner.

Sample IDA₂₈₀A_max_ (~654 nm)Dilution FactorA_protein_[Protein] (M)[Dye] (M)DOL
Conjugate Batch 1e.g., 1.25e.g., 0.95e.g., 1e.g., 1.215e.g., 5.79 x 10⁻⁶e.g., 3.8 x 10⁻⁶e.g., 6.6
Conjugate Batch 2
...

Experimental Workflow Diagram

DOL_Calculation_Workflow Workflow for Calculating the Degree of Labeling of BP Light 650 Conjugates cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Data Analysis start Start with BP Light 650 Protein Conjugate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) start->purify collect Collect Purified Conjugate purify->collect measure Measure Absorbance at 280 nm (A₂₈₀) and ~654 nm (A_max_) collect->measure dilute Dilute if A > 2.0 measure->dilute if needed calc_Aprot Calculate Corrected Protein Absorbance (A_protein_) measure->calc_Aprot dilute->measure calc_conc Calculate Molar Concentrations of Protein and Dye calc_Aprot->calc_conc calc_dol Calculate Degree of Labeling (DOL) calc_conc->calc_dol end End calc_dol->end

Caption: Workflow for calculating the degree of labeling.

Signaling Pathway Diagram (Conceptual)

While there is no traditional signaling pathway involved in the chemical conjugation process, a logical flow diagram can illustrate the reaction.

Conjugation_Reaction BP Light 650 NHS Ester Conjugation Chemistry protein Protein with Primary Amines (-NH₂) reaction Amine-Reactive Conjugation (pH 7.2-8.5) protein->reaction dye BP Light 650 NHS Ester dye->reaction conjugate BP Light 650-Protein Conjugate (Stable Amide Bond) reaction->conjugate byproduct NHS Byproduct reaction->byproduct

Caption: Amine-reactive conjugation of BP Light 650.

Conclusion

The spectrophotometric method described in this application note provides a rapid and effective means of determining the degree of labeling for BP Light 650 conjugates. Accurate DOL calculation is essential for the quality control and consistent performance of fluorescently labeled proteins in various research and development applications. By following this protocol, researchers can confidently characterize their BP Light 650 conjugates and ensure optimal results in their downstream experiments.

References

Application Notes and Protocols for BP Light 650 Carboxylic Acid in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 is a fluorescent dye that emits in the far-red region of the spectrum, making it a valuable tool for sensitive and quantitative Western blotting applications.[1] This dye is an equivalent to DyLight 650 and offers excellent performance for fluorescent detection.[1] The use of far-red and near-infrared (NIR) dyes in Western blotting provides significant advantages over traditional chemiluminescent and visible fluorescence methods. These benefits include a higher signal-to-noise ratio due to reduced autofluorescence from biological samples and blotting membranes, a wider linear dynamic range for more accurate protein quantification, and the potential for multiplexing—detecting multiple proteins on the same blot.[2][3][4][5]

BP Light 650 is available with a carboxylic acid functional group, which allows for its conjugation to primary or secondary antibodies through the formation of an amide bond with primary amines on the antibody. This application note provides detailed protocols for the conjugation of BP Light 650 carboxylic acid to antibodies and their subsequent use in a fluorescent Western blotting workflow.

Key Specifications of BP Light Dyes

The following table summarizes the key spectral properties of BP Light dyes relevant to fluorescent Western blotting applications.

Dye NameExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Reactive Group
BP Light 650 NHS ester 654672250,000NHS ester
BP Light 680 carboxylic acid 692709140,000Carboxylic acid

Data for this compound was not explicitly available in the search results, so the specifications for the closely related NHS ester and a similar carboxylic acid dye are provided for reference.[6][7]

Experimental Protocols

I. Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody using carbodiimide (B86325) chemistry (EDC and NHS).

Materials:

  • This compound

  • Antibody (primary or secondary) in a phosphate-free buffer (e.g., MES or HEPES)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (e.g., 100 mM, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column or dialysis cassette for purification

Protocol:

  • Antibody Preparation:

    • Dissolve the antibody in MES buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and azides, as these will interfere with the conjugation reaction.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

    • In a separate tube, prepare a fresh solution of EDC and NHS in MES buffer.

    • Add a molar excess of EDC and NHS to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation Reaction:

    • Add the activated BP Light 650 dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted dye.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody Antibody in Phosphate-Free Buffer conjugation Mix Activated Dye with Antibody antibody->conjugation dye BP Light 650 Carboxylic Acid in DMSO activation Activate Dye with EDC/NHS dye->activation edc_nhs EDC and NHS in MES Buffer edc_nhs->activation activation->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification storage Store Conjugated Antibody at 4°C/-20°C purification->storage

Workflow for Antibody Conjugation with this compound.
II. Fluorescent Western Blotting Protocol

This protocol outlines the steps for performing a Western blot using a primary or secondary antibody conjugated with BP Light 650.

Materials:

  • Protein samples and protein ladder

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST or PBST)

  • Primary antibody (if using a conjugated secondary antibody)

  • BP Light 650-conjugated antibody

  • Wash buffer (TBST or PBST)

  • Fluorescent imaging system with appropriate laser and filter sets

Protocol:

  • SDS-PAGE and Protein Transfer:

    • Separate protein samples by SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

    • After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency, then destain with wash buffer.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation (if applicable):

    • If using a BP Light 650-conjugated secondary antibody, incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.

    • If using a directly conjugated primary antibody, skip this step.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

  • Incubation with BP Light 650-Conjugated Antibody:

    • Dilute the BP Light 650-conjugated antibody in blocking buffer to the recommended concentration (typically in the range of 50-200 ng/mL).

    • Incubate the membrane with the conjugated antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the membrane three to five times for 5-10 minutes each with wash buffer to remove unbound conjugated antibody.

    • Perform a final rinse with buffer without detergent before imaging.

  • Imaging:

    • Dry the membrane completely.

    • Scan the membrane using a fluorescent imaging system with an excitation source and emission filter appropriate for BP Light 650 (e.g., excitation around 650 nm and emission around 670 nm).

    • Adjust the exposure time to obtain a strong signal without saturating the detector.

G cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging sds_page SDS-PAGE transfer Protein Transfer to Low-Fluorescence Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab BP Light 650-Conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Final Washes secondary_ab->wash2 imaging Scan Membrane with Fluorescent Imager wash2->imaging

Fluorescent Western Blotting Workflow.

Application Example: Analysis of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Western blotting is a common technique to study the activation of this pathway by detecting the phosphorylation of key proteins like MEK and ERK.

Using a multiplex fluorescent Western blotting approach with dyes like BP Light 650, researchers can simultaneously detect both the total and phosphorylated forms of a protein. For instance, one could use a primary antibody specific for phosphorylated ERK (p-ERK) detected with a BP Light 650-conjugated secondary antibody, and another primary antibody for total ERK detected with a secondary antibody conjugated to a different fluorescent dye with a distinct emission spectrum. This allows for accurate normalization of the phosphorylated protein signal to the total protein level in the same lane.

G cluster_pathway MAPK/ERK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response

Simplified MAPK/ERK Signaling Pathway.

Conclusion

This compound is a versatile far-red fluorescent dye that can be effectively used for sensitive and quantitative Western blotting. By conjugating this dye to antibodies, researchers can take advantage of the benefits of fluorescent detection to obtain high-quality, reproducible data. The protocols provided here offer a comprehensive guide for the successful implementation of BP Light 650 in Western blotting experiments, from antibody conjugation to final image acquisition and analysis.

References

Application Notes and Protocols for Cell-Based Assays Using BP Light 650 Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 is a bright, far-red fluorescent dye ideal for labeling proteins, antibodies, and other molecules for use in a variety of cell-based assays. Its spectral properties, comparable to other widely used dyes such as DyLight 650, Alexa Fluor™ 647, and Cy5™, make it a versatile tool for fluorescence microscopy, flow cytometry, and high-content screening.[1][2] This document provides detailed application notes and protocols for utilizing BP Light 650 labeled molecules in two key cell-based assays: Receptor-Ligand Binding Assays and Cellular Uptake and Internalization Assays.

BP Light 650 is an amine-reactive dye, typically available as an NHS ester, which allows for the straightforward labeling of primary amines on target molecules.[1] Its far-red emission is advantageous for cell-based assays as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.

Application 1: Receptor-Ligand Binding Assays

Fluorescently labeled ligands are a powerful alternative to traditional radioligand binding assays for studying receptor-ligand interactions, offering enhanced safety and versatility.[3][4] BP Light 650 can be conjugated to ligands to directly quantify their binding to cell surface receptors. These assays are crucial in drug discovery for determining the affinity and specificity of novel compounds.

Protocol 1: Competitive Ligand Binding Assay using Flow Cytometry

This protocol describes a competition binding assay to identify and characterize unlabeled compounds that compete with a BP Light 650 labeled ligand for binding to a cell surface receptor, such as a G-protein coupled receptor (GPCR).[3]

Materials:

  • Cells expressing the target receptor (e.g., Jurkat cells for CXCR4)[3]

  • BP Light 650 labeled ligand (e.g., BP Light 650-CXCL12)

  • Unlabeled competitor compounds

  • Assay Buffer (e.g., PBS with 0.5% BSA)

  • 96-well V-bottom plates

  • Flow cytometer equipped with a ~640 nm laser for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass).

Experimental Workflow:

G cluster_prep Cell and Reagent Preparation cluster_assay Assay Plate Setup cluster_binding Binding and Detection cell_prep Prepare cell suspension (e.g., 0.25 x 10^6 cells/50 µL) add_cells Add cell suspension to each well cell_prep->add_cells ligand_prep Prepare BP Light 650 labeled ligand solution add_ligand Add BP Light 650 labeled ligand ligand_prep->add_ligand competitor_prep Prepare serial dilutions of unlabeled competitor add_competitor Add unlabeled competitor to 96-well plate competitor_prep->add_competitor add_competitor->add_cells incubate1 Incubate for 15 min at room temperature add_cells->incubate1 incubate1->add_ligand incubate2 Incubate for 30-60 min at 37°C add_ligand->incubate2 wash Wash cells to remove unbound ligand incubate2->wash resuspend Resuspend cells in assay buffer wash->resuspend analyze Analyze by flow cytometry resuspend->analyze

Caption: Workflow for a competitive ligand binding assay.

Procedure:

  • Cell Preparation: Culture cells expressing the target receptor to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 0.25 x 10^6 cells per 50 µL.[3]

  • Compound Plating: Prepare serial dilutions of the unlabeled competitor compounds. Add 50 µL of each competitor dilution to the wells of a 96-well plate. Include control wells with assay buffer only (for total binding) and wells with a high concentration of a known antagonist (for non-specific binding).

  • Cell Addition: Add 50 µL of the cell suspension to each well of the 96-well plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature in the dark.[3]

  • Labeled Ligand Addition: Add 50 µL of the BP Light 650 labeled ligand at a final concentration determined by saturation binding experiments (typically at or below the Kd value).

  • Binding Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold assay buffer to remove unbound fluorescent ligand. Centrifuge the plate at a low speed between washes.

  • Flow Cytometry: Resuspend the cell pellet in 200 µL of assay buffer and acquire data on a flow cytometer. Record the mean fluorescence intensity (MFI) for the cell population in each well.

Data Analysis: The data can be analyzed to determine the IC50 of the competitor compound, which is the concentration that inhibits 50% of the specific binding of the BP Light 650 labeled ligand. The pKi can then be calculated using the Cheng-Prusoff equation.

ParameterDescriptionExample Value
Total Binding MFI in the absence of competitor15,000
Non-specific Binding MFI in the presence of a saturating concentration of unlabeled ligand1,500
Specific Binding Total Binding - Non-specific Binding13,500
IC50 Concentration of competitor that displaces 50% of specific binding10 nM
pKi The negative logarithm of the Ki value8.0
G-Protein Coupled Receptor (GPCR) Signaling Pathway

The binding of a ligand to a GPCR initiates a cascade of intracellular events. This process is fundamental to cellular communication and is a major target for drug development.[5][6][7]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand BP Light 650-Ligand GPCR GPCR (7-TM Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation alpha_GTP Gα-GTP G_Protein->alpha_GTP GDP/GTP Exchange beta_gamma Gβγ G_Protein->beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production GTP GTP GTP->G_Protein GDP GDP GDP->G_Protein alpha_GTP->Effector Modulation Downstream Downstream Signaling Second_Messenger->Downstream

Caption: GPCR activation and downstream signaling.

Application 2: Cellular Uptake and Internalization Assays

BP Light 650 labeled molecules, such as antibodies or proteins, can be used to visualize and quantify their uptake and internalization into live cells. This is critical for assessing the delivery of therapeutic proteins and understanding receptor trafficking.[8][9]

Protocol 2: High-Content Imaging of Antibody Internalization

This protocol outlines a method to quantify the internalization of a BP Light 650 labeled antibody targeting a cell surface receptor using automated fluorescence microscopy (high-content imaging).

Materials:

  • Adherent cells expressing the target antigen seeded in a 96-well clear-bottom plate

  • BP Light 650 labeled antibody

  • Live-cell imaging medium

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

Experimental Workflow:

G cluster_prep Cell Culture cluster_treatment Treatment and Labeling cluster_imaging Imaging and Analysis seed_cells Seed cells in a 96-well plate culture Culture overnight to allow attachment and growth seed_cells->culture add_antibody Add BP Light 650 labeled antibody to cells culture->add_antibody incubate Incubate for various time points (e.g., 0, 1, 4, 24h) add_antibody->incubate wash Wash to remove unbound antibody incubate->wash add_stain Add nuclear stain wash->add_stain acquire_images Acquire images on a high-content imager add_stain->acquire_images segment_cells Segment cells based on nuclear stain acquire_images->segment_cells quantify Quantify intracellular fluorescence intensity segment_cells->quantify analyze Analyze data and plot internalization kinetics quantify->analyze

Caption: Workflow for a high-content imaging-based internalization assay.

Procedure:

  • Cell Seeding: Seed adherent cells into a 96-well clear-bottom imaging plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Culture overnight.

  • Antibody Treatment: On the day of the assay, replace the culture medium with fresh, pre-warmed live-cell imaging medium containing the BP Light 650 labeled antibody at the desired concentration.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 1, 4, 24 hours) to monitor the kinetics of internalization.

  • Washing and Staining: At each time point, gently wash the cells twice with pre-warmed imaging medium to remove unbound antibody. Add fresh medium containing a live-cell nuclear stain (e.g., Hoechst 33342) and incubate for 15-30 minutes.

  • Imaging: Acquire images using a high-content imaging system. Use channels appropriate for the nuclear stain (e.g., DAPI) and BP Light 650 (e.g., Cy5).

  • Image Analysis: Use image analysis software to identify and segment individual cells based on the nuclear stain. Within each cell, quantify the intensity and distribution of the BP Light 650 fluorescence. The software can be configured to measure the fluorescence intensity within intracellular vesicles.

Data Presentation: The quantitative data from the image analysis can be presented to show the time-dependent increase in intracellular fluorescence, representing antibody internalization.

Time Point (hours)Mean Intracellular Fluorescence Intensity (Arbitrary Units)
0500
12500
48000
2412000
Receptor-Mediated Endocytosis Pathway

The internalization of ligand-receptor complexes is often mediated by clathrin-dependent endocytosis. This process is crucial for regulating the number of receptors on the cell surface and for the intracellular delivery of therapeutic molecules.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand_Receptor BP Light 650-Ligand-Receptor Complex Clathrin_Pit Clathrin-Coated Pit Ligand_Receptor->Clathrin_Pit Recruitment Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Coated_Vesicle Invagination & Fission Uncoating Uncoating Coated_Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycled_Receptor Recycled Receptor Recycling_Endosome->Recycled_Receptor Recycling cluster_membrane cluster_membrane Recycled_Receptor->cluster_membrane

Caption: Receptor-mediated endocytosis pathway.

Conclusion

BP Light 650 is a valuable fluorescent dye for developing robust and sensitive cell-based assays. The protocols provided here for receptor-ligand binding and cellular internalization can be adapted for a wide range of biological targets and research applications. The far-red spectral properties of BP Light 650, combined with the detailed methodologies and data analysis workflows, will enable researchers to generate high-quality, reproducible data in their drug discovery and cell biology research.

References

Application Notes and Protocols: BP Light 650 Carboxylic Acid for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 650 is a bright, far-red fluorescent dye that offers a valuable tool for the sensitive detection of nucleic acids in a variety of applications. With excitation and emission maxima of approximately 654 nm and 672 nm respectively, it is spectrally similar to other commonly used dyes such as Alexa Fluor™ 647 and Cy5™.[1][2] This allows for its use with existing instrumentation and filter sets. While the N-hydroxysuccinimide (NHS) ester form of BP Light 650 is readily available for labeling amine-containing molecules, the carboxylic acid derivative provides a versatile precursor for various bioconjugation strategies, including the labeling of nucleic acids.

Nucleic acids, however, lack the primary aliphatic amines that are necessary for a direct and efficient reaction with a carboxylic acid. Therefore, a common and effective strategy for labeling nucleic acids with BP Light 650 carboxylic acid involves a two-step process:

  • Introduction of a reactive amine group into the nucleic acid. This is typically achieved by incorporating aminoallyl-modified nucleotides during nucleic acid synthesis or through enzymatic methods.

  • Activation of this compound and subsequent conjugation to the amine-modified nucleic acid. The carboxylic acid is activated to form a more reactive species, such as an NHS ester, which then readily couples with the introduced amine groups.

These application notes provide a detailed overview and protocols for the successful labeling of nucleic acids with this compound for use in various molecular biology techniques.

Data Presentation

Table 1: Spectroscopic Properties of BP Light 650

PropertyValueReference
Excitation Maximum (Ex)654 nm[1]
Emission Maximum (Em)672 nm[1]
Extinction Coefficient250,000 cm⁻¹M⁻¹[1]
SolubilityWater, Methanol, DMF, DMSO[1]

Table 2: Comparison of Common Far-Red Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Key Features
BP Light 650 654672High brightness, good photostability, comparable performance to Alexa Fluor 647 and Cy5.[1][2]
Alexa Fluor™ 647650668Widely used, excellent photostability and brightness.
Cy5™649670Classic far-red dye, susceptible to photobleaching.
DyLight™ 650652672Bright and photostable alternative.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Amine-Modified DNA

This protocol describes the generation of amine-modified DNA probes using enzymatic methods such as reverse transcription or nick translation. The key is the incorporation of aminoallyl-dUTP in place of a portion of the dTTP.

Materials:

  • DNA template

  • Primers (for reverse transcription or PCR-based methods)

  • DNA Polymerase (e.g., Klenow fragment, Taq polymerase)

  • dNTP mix (dATP, dCTP, dGTP)

  • Aminoallyl-dUTP (5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate)

  • dTTP

  • Nuclease-free water

  • Appropriate reaction buffer for the chosen enzyme

  • DNA purification kit (e.g., spin column-based)

Procedure:

  • Prepare the dNTP Mix: Prepare a dNTP mix containing dATP, dCTP, and dGTP at the desired concentration. Prepare a separate mix of aminoallyl-dUTP and dTTP. A common starting ratio is 2:1 aminoallyl-dUTP to dTTP, but this can be optimized to achieve the desired labeling density.

  • Set up the Enzymatic Reaction: In a sterile microcentrifuge tube, combine the DNA template, primers (if applicable), reaction buffer, the dNTP mix, and the aminoallyl-dUTP/dTTP mix.

  • Initiate the Reaction: Add the DNA polymerase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the chosen enzyme and for a sufficient duration to allow for the synthesis of the probe.

  • Purification of Amine-Modified DNA: Purify the resulting amine-modified DNA using a suitable DNA purification kit to remove unincorporated nucleotides, enzyme, and salts. Elute the purified DNA in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.5).

Protocol 2: Activation of this compound and Labeling of Amine-Modified DNA

This protocol details the activation of this compound to an NHS ester and its subsequent conjugation to the amine-modified DNA.

Materials:

  • Amine-modified DNA (from Protocol 1)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or a mixture of N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)

  • DNA purification kit or ethanol (B145695) precipitation reagents

Procedure:

Part A: Activation of this compound (In situ NHS ester formation)

  • Prepare the Dye Solution: Dissolve this compound in a small volume of anhydrous DMF or DMSO.

  • Prepare the Activation Reagents: In a separate tube, dissolve a 1.2-fold molar excess of NHS and a 1.5-fold molar excess of EDC in anhydrous DMF or DMSO.

  • Activation Reaction: Add the NHS/EDC solution to the this compound solution. Mix well and incubate at room temperature for 15-30 minutes in the dark to form the NHS ester.

Part B: Labeling of Amine-Modified DNA

  • Prepare the DNA: To the purified amine-modified DNA, add the sodium bicarbonate buffer to adjust the pH to 8.5-9.0. This basic pH is crucial for the efficient reaction of the NHS ester with the primary amines.

  • Conjugation Reaction: Immediately add the activated BP Light 650 NHS ester solution to the amine-modified DNA solution. The molar excess of the dye can be varied to control the degree of labeling. A 10- to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

  • Purification of the Labeled Probe: Purify the BP Light 650-labeled DNA to remove unreacted dye. This can be achieved using a DNA purification spin column or through ethanol precipitation. Repeat the purification step if necessary to ensure all free dye is removed.

  • Quantification and Storage: Determine the concentration and degree of labeling of the final probe using a spectrophotometer. Store the labeled probe at -20°C in a light-protected tube.

Mandatory Visualizations

experimental_workflow cluster_modification Step 1: Nucleic Acid Modification cluster_labeling Step 2: Fluorescent Labeling cluster_application Step 3: Downstream Application start Nucleic Acid (DNA/RNA) enzymatic Enzymatic Incorporation of Aminoallyl-Nucleotides start->enzymatic amine_na Amine-Modified Nucleic Acid enzymatic->amine_na conjugation Conjugation Reaction amine_na->conjugation bp_cooh BP Light 650 Carboxylic Acid activation Activation (EDC/NHS) bp_cooh->activation bp_nhs BP Light 650 NHS Ester activation->bp_nhs bp_nhs->conjugation labeled_na BP Light 650 Labeled Nucleic Acid conjugation->labeled_na purification Purification labeled_na->purification application Fluorescence Microscopy (FISH), Microarrays, etc. purification->application

Caption: Workflow for labeling nucleic acids with this compound.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling COOH BP Light 650-COOH Intermediate O-acylisourea intermediate COOH->Intermediate + EDC EDC EDC NHS NHS NHS_ester BP Light 650-NHS Ester Intermediate->NHS_ester + NHS Amine Amine-Modified Nucleic Acid (R-NH2) NHS_ester->Amine Reaction Conjugate BP Light 650 Labeled Nucleic Acid Amine->Conjugate

Caption: Chemical pathway for conjugating this compound to an amine-modified nucleic acid.

Applications

Nucleic acid probes labeled with BP Light 650 can be utilized in a wide range of molecular biology applications, including:

  • Fluorescence in situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences within cells and tissues.[]

  • Microarray Analysis: For gene expression profiling and comparative genomic hybridization (CGH).

  • Northern and Southern Blotting: As a non-radioactive alternative for the detection of specific RNA and DNA sequences.[]

  • Live-Cell Imaging: For tracking the localization and dynamics of nucleic acids in living cells.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient incorporation of aminoallyl-nucleotides.- Inactive activation reagents (EDC/NHS).- Incorrect pH of the labeling reaction.- Insufficient molar excess of the dye.- Optimize the ratio of aminoallyl-dUTP to dTTP.- Use fresh, anhydrous solvents and new activation reagents.- Ensure the pH of the DNA solution is between 8.5 and 9.0.- Increase the molar excess of the activated dye.
High Background Signal - Incomplete removal of unreacted dye.- Repeat the purification step (spin column or ethanol precipitation).- Use a purification method specifically designed for dye removal.
Precipitation of Labeled Probe - Over-labeling of the nucleic acid.- Reduce the molar excess of the dye in the labeling reaction.- Decrease the reaction time.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of nucleic acids. While requiring an initial modification of the target nucleic acid to introduce amine groups, the subsequent labeling procedure is robust and adaptable. The resulting brightly fluorescent probes are suitable for a wide array of sensitive detection methods in molecular and cellular biology. Careful optimization of the labeling density and thorough purification of the final product are critical for achieving optimal performance in downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: BP Light 650 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for BP Light 650 carboxylic acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for conjugation?

A1: BP Light 650 is a bright, far-red fluorescent dye. The carboxylic acid functional group is not reactive on its own but can be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or its water-soluble analog, Sulfo-NHS). This activated form then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins and other biomolecules to form a stable amide bond.

Q2: What are the optimal reaction conditions for conjugating BP Light 650 to my protein?

A2: Optimal conditions can vary depending on the protein. However, a good starting point is a reaction buffer with a pH of 7.2-8.5.[1] The activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH (e.g., 6.0), but the subsequent reaction with the amine is favored at a slightly basic pH. A common approach is a two-step reaction where the dye is first activated and then added to the protein solution at a pH of 7.2-8.5. Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.

Q3: How do I prepare the this compound for the reaction?

A3: this compound is typically a lyophilized powder. It should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before adding it to the aqueous reaction buffer. It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of the activated ester.

Q4: How do I determine the success of my conjugation reaction?

A4: The success of the conjugation is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[2] This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~654 nm for BP Light 650).[2][3]

Q5: What is a typical Degree of Labeling (DOL) for an antibody?

A5: For antibodies, an optimal DOL generally falls between 3 and 7.[4] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially compromise the antibody's binding affinity.[5]

Q6: How should I store the this compound and the final conjugate?

A6: The lyophilized dye should be stored at -20°C, protected from light and moisture. Dye stock solutions in anhydrous DMSO or DMF can also be stored at -20°C for short periods. The final protein-dye conjugate should be stored at 4°C, protected from light.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling (Low DOL) Inactive EDC or NHS/Sulfo-NHS: These reagents are moisture-sensitive and can lose activity over time.Use fresh or properly stored EDC and NHS/Sulfo-NHS. It's best to use a freshly opened vial.
Suboptimal pH: The pH of the reaction buffer is critical for both the activation and conjugation steps.Ensure the pH of your buffers is accurate. For a one-pot reaction, a pH of 7.2-7.5 is a good compromise. For a two-step reaction, activate the dye at pH 6.0 and then adjust the pH to 7.2-8.5 for conjugation to the protein.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your protein for reaction with the activated dye.Perform a buffer exchange into an amine-free buffer such as PBS (Phosphate Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid) before the reaction.
Insufficient Molar Excess of Dye: The ratio of dye to protein is too low.Increase the molar excess of the activated BP Light 650 dye in the reaction. A 10-20 fold molar excess is a common starting point.
Protein Precipitation during or after Reaction Over-labeling: High degrees of labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[5]Reduce the molar excess of the dye in the reaction. Shorten the reaction time or perform the reaction at a lower temperature (4°C).
High Concentration of Organic Solvent: Too much DMSO or DMF from the dye stock solution can denature the protein.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Inappropriate Buffer Conditions: The pH or salt concentration of the buffer may be promoting protein aggregation.Ensure your protein is stable in the chosen reaction buffer. Consider using a protein stabilizer if necessary.
Inconsistent Labeling Results Variability in Reagent Activity: Inconsistent quality or handling of EDC, NHS, or the dye.Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles and moisture contamination. Always use high-quality, anhydrous solvents for stock solutions.
Inaccurate Protein Concentration: The initial protein concentration measurement was incorrect, leading to incorrect molar ratio calculations.Accurately determine the protein concentration before starting the conjugation.
Difficulty in Purifying the Conjugate Inefficient Removal of Free Dye: The purification method is not adequately separating the unbound dye from the labeled protein.Use a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis with an appropriate molecular weight cutoff.[3] Ensure sufficient column bed volume or an adequate number of dialysis buffer changes.
Conjugate Adsorption to Purification Resin: The labeled protein is non-specifically binding to the chromatography matrix.Pre-equilibrate the column with a buffer containing a blocking agent like BSA (if compatible with the downstream application) or use a different type of chromatography resin.

Quantitative Data Summary

Parameter Value Reference
BP Light 650 Excitation Maximum (λmax) ~654 nmBroadPharm
BP Light 650 Emission Maximum ~672 nmBroadPharm
BP Light 650 Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹BroadPharm
A280 Correction Factor (CF₂₈₀) ~0.03[4][6]
Typical Molar Extinction Coefficient of IgG at 280 nm 210,000 cm⁻¹M⁻¹[4]
Recommended Reaction pH 7.2 - 8.5[1]
Recommended Molar Excess of Dye:Protein 10:1 to 20:1
Optimal Degree of Labeling (DOL) for Antibodies 3 - 7[4]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of BP Light 650 to a Protein

This protocol is recommended for optimal control over the reaction.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare Reagents:

    • Allow all reagents to come to room temperature before opening vials to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Prepare a 20 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Activate this compound:

    • In a microfuge tube, combine 10 µL of the BP Light 650 stock solution with 80 µL of Activation Buffer.

    • Add 5 µL of the EDC stock solution and 5 µL of the Sulfo-NHS stock solution.

    • Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugate to Protein:

    • Add the 100 µL of activated BP Light 650 solution to your protein solution (e.g., 1 mg of protein in 0.5 mL of Conjugation Buffer). The amount of activated dye to add will depend on the desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purify the Conjugate:

    • Purify the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the colored, labeled protein.

Protocol 2: Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 654 nm (A_max) using a spectrophotometer. Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the instrument.

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [ (A₂₈₀ - (A_max × CF₂₈₀)) / ε_protein ] × Dilution Factor

      • Where:

        • A₂₈₀ = Absorbance at 280 nm

        • A_max = Absorbance at 654 nm

        • CF₂₈₀ = Correction factor for BP Light 650 at 280 nm (~0.03)[4][6]

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 cm⁻¹M⁻¹ for IgG)[4]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye × Dilution Factor

      • Where:

        • ε_dye = Molar extinction coefficient of BP Light 650 (250,000 cm⁻¹M⁻¹)

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification BP_Light_650 BP Light 650 Carboxylic Acid Activated_Dye Activated BP Light 650 (NHS Ester) BP_Light_650->Activated_Dye 15-30 min RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Dye Protein Protein Solution (e.g., Antibody) in Conjugation Buffer (pH 7.2-8.5) Activated_Dye->Protein Conjugate Labeled Protein Conjugate Protein->Conjugate 1-2 hrs RT or overnight 4°C Purification Size-Exclusion Chromatography Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Free_Dye Unreacted Dye Purification->Free_Dye

Figure 1: Experimental workflow for BP Light 650 conjugation.

troubleshooting_workflow start Conjugation Experiment check_dol Low DOL? start->check_dol check_precipitate Precipitation? check_dol->check_precipitate No check_reagents Check Reagent Activity (EDC/NHS) check_dol->check_reagents Yes reduce_dye Reduce Dye:Protein Molar Ratio check_precipitate->reduce_dye Yes success Successful Conjugation check_precipitate->success No check_ph Verify Buffer pH (7.2-8.5) check_reagents->check_ph check_buffer_amines Amine-free Buffer? check_ph->check_buffer_amines increase_dye Increase Dye:Protein Molar Ratio check_buffer_amines->increase_dye check_solvent Solvent Conc. <10%? reduce_dye->check_solvent

Figure 2: Troubleshooting decision tree for conjugation issues.

signaling_pathway Antibody Primary Antibody Antigen Cell Surface Antigen Antibody->Antigen Binds Labeled_Antibody BP Light 650 Labeled Secondary Antibody Labeled_Antibody->Antibody Binds Signal Far-Red Fluorescent Signal Labeled_Antibody->Signal Emits Microscope Fluorescence Microscopy Signal->Microscope Detected by

Figure 3: Application in immunofluorescence signaling detection.

References

Technical Support Center: Optimizing BP Light 650 Antibody Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Light 650 antibody labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you achieve optimal labeling efficiency in your experiments.

Frequently Asked Questions (FAQs)

What is BP Light 650 NHS ester and what is it used for?

BP Light 650 NHS ester is an amine-reactive fluorescent dye used for labeling antibodies and other proteins.[1][2] It provides strong far-red fluorescence and is an alternative to other dyes like Alexa Fluor™ 647 and Cy5™.[1] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like the side chain of lysine (B10760008) residues) on the antibody to form a stable covalent amide bond.[3][4]

What are the key spectral properties of BP Light 650?

Understanding the spectral properties of BP Light 650 is crucial for successful experimental design and data acquisition.

PropertyValue
Excitation Maximum (λex)654 nm[2]
Emission Maximum (λem)672 nm[2]
Molar Extinction Coefficient (ε)250,000 M⁻¹cm⁻¹[2]
What is the optimal Degree of Labeling (DOL) for a BP Light 650 conjugated antibody?

The optimal Degree of Labeling (DOL), or the average number of dye molecules per antibody, typically falls between 2 and 10 for most applications.[5][6] A low DOL can result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential loss of antibody function.[7][8] The ideal DOL should be determined empirically for your specific antibody and application.

What buffer conditions are recommended for the labeling reaction?

The labeling reaction is pH-dependent. An optimal pH of 8.3-8.5 is recommended for the reaction between the NHS ester and the primary amines on the antibody.[3]

  • Recommended Buffers: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[3]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and should be avoided.[9][10]

How should I prepare my antibody before labeling?

For successful labeling, your antibody solution should be free of any amine-containing substances and stabilizing proteins.

  • Purity: The antibody should be purified, ideally >95% pure.[9][11]

  • Concentration: A concentration of at least 0.5 mg/mL is recommended, with an ideal concentration of 1 mg/mL.[10][12]

  • Interfering Substances: Remove substances like sodium azide, Tris, glycine, and BSA. This can be achieved through dialysis, diafiltration, or the use of antibody purification kits.[9][10]

How do I remove excess, unbound BP Light 650 dye after the labeling reaction?

It is crucial to remove all unbound dye to avoid high background fluorescence. This can be done using methods such as:

  • Gel Filtration/Size Exclusion Chromatography: This is a common and effective method.[7][13]

  • Dialysis: Extensive dialysis can also be used to remove small dye molecules.[13]

  • Spin Columns: Commercially available spin columns are a convenient option for smaller scale reactions.

How should I store my BP Light 650 conjugated antibody?

Proper storage is essential to maintain the functionality of your conjugated antibody.

  • Light Protection: Fluorescently labeled antibodies are susceptible to photobleaching and should be stored in dark vials or wrapped in foil.[12]

  • Temperature: For short-term storage (1-2 weeks), 4°C is acceptable. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[14]

Troubleshooting Guide

This section addresses common problems encountered during the BP Light 650 antibody labeling process.

Problem 1: Low Labeling Efficiency (Low DOL)
Possible Cause Recommended Solution
Incorrect Buffer pH Ensure the reaction buffer pH is between 8.3 and 8.5.[3] A lower pH will result in protonated amines that are unreactive.
Presence of Interfering Substances Purify the antibody to remove any amine-containing buffers (Tris, glycine) or stabilizers (BSA, sodium azide).[9][10]
Low Antibody Concentration Concentrate the antibody to at least 0.5 mg/mL, ideally 1 mg/mL, before labeling.[10][12]
Hydrolyzed BP Light 650 NHS Ester The NHS ester is moisture-sensitive.[9] Prepare the dye solution immediately before use and ensure the solvent (e.g., DMSO) is anhydrous.
Insufficient Molar Excess of Dye Increase the molar ratio of BP Light 650 NHS ester to the antibody. A molar excess of 8-10 fold is a good starting point, but this may need to be optimized.[15]
Problem 2: High Background Signal in Immunoassays
Possible Cause Recommended Solution
Incomplete Removal of Unbound Dye Ensure thorough purification of the conjugated antibody using methods like gel filtration or extensive dialysis to remove all free dye.[7][13]
Antibody Aggregation Over-labeling can sometimes lead to antibody precipitation.[7] This can be checked by centrifugation. If aggregation is an issue, reduce the molar excess of the dye in the labeling reaction.
Non-specific Binding of the Conjugate This may be an issue with the antibody itself. Ensure appropriate blocking steps are included in your immunoassay protocol.
Problem 3: Reduced Antibody Activity After Labeling
Possible Cause Recommended Solution
Labeling of Critical Lysine Residues The NHS ester can react with lysine residues in the antigen-binding site, reducing the antibody's affinity.[8] If this is suspected, try reducing the molar excess of the dye to achieve a lower DOL.
Antibody Denaturation Repeated freeze-thaw cycles can denature the antibody.[14] Store the conjugated antibody in aliquots at -20°C with a cryoprotectant.

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling

This protocol describes the removal of interfering substances from the antibody solution using a spin column as an example of a purification method.

  • Equilibrate a desalting spin column appropriate for the volume of your antibody sample with the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Centrifuge the column to remove the storage buffer.

  • Apply your antibody sample to the column.

  • Centrifuge the column according to the manufacturer's instructions to collect the purified antibody in the labeling buffer.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.

Protocol 2: BP Light 650 Antibody Labeling
  • Bring the BP Light 650 NHS ester to room temperature before opening.

  • Dissolve the BP Light 650 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be used immediately.

  • Add the calculated amount of the BP Light 650 NHS ester solution to your purified antibody solution. A common starting point is a 10-fold molar excess of the dye.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Proceed immediately to the purification of the labeled antibody to remove the unreacted dye.

Protocol 3: Calculation of the Degree of Labeling (DOL)
  • After purifying the labeled antibody, measure the absorbance of the solution at 280 nm (A₂₈₀) and 654 nm (A₆₅₄) using a spectrophotometer.

  • Calculate the concentration of the antibody:

    • Antibody Concentration (M) = [A₂₈₀ - (A₆₅₄ × CF)] / ε_antibody

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm. This is calculated as (A₂₈₀ of the free dye) / (A₆₅₄ of the free dye). For many far-red dyes, this is around 0.03-0.05.

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₆₅₄ / ε_dye

    • Where ε_dye for BP Light 650 is 250,000 M⁻¹cm⁻¹.[2]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizations

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification of Conjugate cluster_analysis Analysis Start Start with Antibody Solution Purify Purify Antibody (Remove interfering substances) Start->Purify Concentrate Adjust Concentration (1 mg/mL ideal) Purify->Concentrate Mix Mix Antibody and Dye (pH 8.3-8.5) Concentrate->Mix Prepare_Dye Prepare BP Light 650 NHS Ester Solution Prepare_Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Separate Separate Labeled Antibody from Free Dye Incubate->Separate Store Store Conjugate (-20°C, protected from light) Separate->Store Measure_Abs Measure Absorbance (280 nm & 654 nm) Separate->Measure_Abs Calculate_DOL Calculate DOL Measure_Abs->Calculate_DOL Troubleshooting_Logic Problem Low Labeling Efficiency? Check_pH Is buffer pH 8.3-8.5? Problem->Check_pH Yes Adjust_pH Adjust pH Problem->Adjust_pH No Check_Purity Is antibody pure? (No Tris, BSA, etc.) Check_pH->Check_Purity Yes Purify_Ab Purify Antibody Check_pH->Purify_Ab No Check_Conc Is antibody concentration >0.5 mg/mL? Check_Purity->Check_Conc Yes Concentrate_Ab Concentrate Antibody Check_Purity->Concentrate_Ab No Check_Dye Is dye freshly prepared? Check_Conc->Check_Dye Yes Prepare_New_Dye Prepare Fresh Dye Check_Conc->Prepare_New_Dye No Success Optimal Labeling Check_Dye->Success Yes Adjust_pH->Problem Purify_Ab->Problem Concentrate_Ab->Problem Prepare_New_Dye->Problem

References

preventing photobleaching of BP Light 650 dye.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BP Light 650 dye. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching and troubleshooting common issues during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is BP Light 650 and what are its spectral properties?

BP Light 650 is a vibrant, far-red fluorescent dye designed for various applications, including cellular imaging and fluorescence detection. It is chemically equivalent to DyLight 650 and serves as a direct competitor to other far-red dyes like Alexa Fluor™ 647 and Cy5™.[1] Its spectral characteristics make it compatible with common laser lines and filter sets used in fluorescence microscopy.

Q2: What is photobleaching and why is it a problem for my experiments with BP Light 650?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as BP Light 650, upon exposure to excitation light. This process leads to a permanent loss of the dye's ability to fluoresce. For researchers, this manifests as a fading of the fluorescent signal during imaging, which can compromise the quality of images, reduce the signal-to-noise ratio, and complicate quantitative analysis, potentially leading to inaccurate results.

Q3: What are the primary causes of photobleaching for far-red dyes like BP Light 650?

The primary factors contributing to the photobleaching of BP Light 650 are:

  • High Excitation Light Intensity: The more intense the light source (e.g., laser or arc lamp), the faster the rate of photobleaching.

  • Prolonged Exposure Time: The total time the dye is illuminated directly correlates with the extent of photobleaching.

  • Presence of Reactive Oxygen Species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, which can chemically damage the fluorophore and lead to its destruction.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid fading of your BP Light 650 signal, consult the following troubleshooting guide.

Problem: The fluorescent signal from my BP Light 650-labeled sample is disappearing quickly during image acquisition.

Troubleshooting Workflow

G start Rapid Signal Loss Observed check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Action: Reduce laser/lamp power to the lowest acceptable level. check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Use shortest possible exposure time. Increase interval in time-lapse. check_exposure->reduce_exposure No check_antifade Are You Using an Antifade Reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade use_antifade Action: Mount sample in a high-quality antifade medium (e.g., ProLong Gold, VECTASHIELD). check_antifade->use_antifade No check_sample_prep Is the Sample Preparation Optimal? check_antifade->check_sample_prep Yes use_antifade->check_sample_prep optimize_prep Action: Ensure proper storage in the dark. Image fresh samples when possible. check_sample_prep->optimize_prep No solution Signal Stability Improved check_sample_prep->solution Yes optimize_prep->solution

Caption: A step-by-step workflow for troubleshooting rapid photobleaching of BP Light 650.

Data Presentation: Photostability and Antifade Reagents

While direct quantitative data for BP Light 650 is limited in peer-reviewed literature, its equivalence to DyLight 650 and spectral similarity to Alexa Fluor 647 allows for informed comparisons. DyLight dyes are reported to have high fluorescence intensity and photostability.[2][3][4] A study comparing Alexa Fluor 647 to the spectrally similar Cy5 dye demonstrated that Alexa Fluor 647 is significantly more resistant to photobleaching.[5][6][7]

Table 1: Spectral and Photophysical Properties of BP Light 650 and Spectrally Similar Dyes

PropertyBP Light 650 / DyLight 650Alexa Fluor 647Cy5
Excitation Max (nm) ~652~650~649
Emission Max (nm) ~672~665~670
**Extinction Coefficient (M⁻¹cm⁻¹) **~250,000~239,000~250,000
Relative Photostability HighHighModerate

Note: Data is compiled from manufacturer specifications and comparative studies.[5][6][7][8][9] The photostability of BP Light 650 is expected to be high, similar to other modern far-red dyes.

Table 2: Recommended Antifade Reagents for Far-Red Dyes

Antifade ReagentKey FeaturesRecommended For
ProLong Gold / Diamond Curing mountant, provides long-term signal stability. Minimal initial quenching of fluorescence.Fixed cells and tissues, long-term storage, confocal microscopy.
VECTASHIELD / VECTASHIELD Vibrance Hardening and non-hardening formulations available. Effective at preserving far-red fluorescence.Fixed cells and tissues, immediate and long-term imaging.
SlowFade Gold / Diamond Non-curing mountant, allows for immediate imaging.Short-term storage and immediate analysis of fixed cells.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with BP Light 650 Conjugates

This protocol provides a general workflow for immunofluorescence staining. Optimization may be required for specific cell types and targets.

Experimental Workflow for Immunofluorescence

G start Start: Cell/Tissue Preparation fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 5. Wash Steps (3x) primary_ab->wash1 secondary_ab 6. BP Light 650 Secondary Antibody Incubation wash1->secondary_ab wash2 7. Wash Steps (3x) secondary_ab->wash2 mounting 8. Mounting with Antifade Reagent wash2->mounting imaging 9. Imaging mounting->imaging

Caption: A typical experimental workflow for immunofluorescence using BP Light 650.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody diluted in blocking buffer.

  • BP Light 650-conjugated secondary antibody diluted in blocking buffer.

  • Wash buffer (e.g., PBS).

  • Antifade mounting medium (e.g., ProLong Gold or VECTASHIELD).

  • Coverslips.

Procedure:

  • Blocking: Incubate the sample with blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody at the optimized concentration and time (e.g., overnight at 4°C).

  • Washing: Wash the sample three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the BP Light 650-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Wash the sample three times with wash buffer for 5 minutes each in the dark.

  • Mounting: Carefully remove excess wash buffer and mount the coverslip using an antifade mounting medium.

  • Curing (if applicable): If using a curing antifade mountant, allow the slide to cure at room temperature in the dark for the recommended time before imaging.

  • Storage: Store slides at 4°C in the dark.

Protocol 2: Minimizing Photobleaching During Image Acquisition

Imaging Best Practices

G start Prepare for Imaging find_roi Find Region of Interest using transmitted light or low magnification. start->find_roi set_params Set imaging parameters on an adjacent area to avoid bleaching the target. find_roi->set_params acquire Acquire Image: - Use lowest laser power - Use shortest exposure time - Use a sensitive detector set_params->acquire timelapse For Time-Lapse: Increase interval between image acquisitions. acquire->timelapse end Image Acquired timelapse->end

Caption: Best practices for image acquisition to minimize photobleaching.

  • Locate the Region of Interest (ROI): Use transmitted light or low magnification fluorescence to find the area you want to image. This minimizes light exposure to your ROI.

  • Optimize Imaging Settings:

    • Excitation Intensity: Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.

    • Exposure Time: Use the shortest possible camera exposure time. For dim signals, consider using a more sensitive detector rather than increasing exposure time.

    • Detector Gain: Increase the detector gain to amplify the signal, which may allow for a reduction in excitation intensity.

  • Image Acquisition:

    • Acquire images promptly after focusing.

    • For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.

    • Use the microscope's shutter to block the excitation light when not actively acquiring an image.

  • Use a Fresh Field of View: For static samples, if multiple images are needed, move to a new, unexposed area of the slide for each acquisition to avoid cumulative photobleaching.[10]

References

BP Light 650 Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Light 650. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a superior signal-to-noise ratio. Here you will find answers to frequently asked questions and detailed guides to resolve common issues encountered during your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is BP Light 650 and what are its spectral properties?

BP Light 650 is a bright, far-red fluorescent dye designed for labeling proteins, antibodies, and other molecules for use in a variety of fluorescence-based applications. It is an amine-reactive dye, typically supplied as an NHS ester, which covalently couples to primary amines on target biomolecules. BP Light 650 is spectrally similar to other common far-red dyes such as DyLight 650, Alexa Fluor 647, and Cy5. This spectral range is often advantageous for reducing background fluorescence from cellular autofluorescence, which is more prevalent in the blue and green channels.[1]

Q2: What are the most common causes of a low signal-to-noise ratio with BP Light 650?

A low signal-to-noise ratio is a frequent challenge in fluorescence experiments and can be attributed to two main factors: a weak specific signal or high background fluorescence. A weak signal may result from issues with the antibody, the target antigen, or the experimental protocol itself. High background can be caused by non-specific binding of antibodies, autofluorescence of the sample, or problems with the imaging setup.

Q3: How can I increase the specific signal from my BP Light 650-conjugated antibody?

To enhance the specific signal, ensure that your primary antibody is validated for the intended application and that the target protein is expressed in your sample. Optimizing the concentration of both the primary and secondary antibodies through titration is crucial. Insufficient antibody concentrations will lead to a weak signal, while excessively high concentrations can increase non-specific binding and background. Additionally, confirm that the incubation times and temperatures for your antibodies are appropriate for your specific protocol.

Q4: What steps can I take to reduce background fluorescence?

Minimizing background is critical for a good signal-to-noise ratio. This can be achieved by:

  • Effective Blocking: Use an appropriate blocking buffer, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody, to prevent non-specific antibody binding.[2][3]

  • Thorough Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[2][3]

  • Antibody Dilution: Use the optimal dilution of your primary and secondary antibodies as determined by titration.

  • Use of Far-Red Dyes: By using a far-red dye like BP Light 650, you can often avoid the spectral regions where autofluorescence is most prominent.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues you may encounter when using BP Light 650.

Problem 1: Low or No Fluorescent Signal

A weak or absent signal can be frustrating. The following troubleshooting workflow can help you identify and resolve the root cause.

LowSignalWorkflow cluster_verification Initial Checks cluster_protocol_optimization Protocol Optimization cluster_reagent_issues Reagent & Storage Verify_Excitation_Emission Verify Excitation/ Emission Settings Check_Antibody_Compatibility Check Antibody Compatibility Verify_Excitation_Emission->Check_Antibody_Compatibility Settings Correct End Signal Improved Verify_Excitation_Emission->End Incorrect Settings Confirm_Target_Expression Confirm Target Expression Check_Antibody_Compatibility->Confirm_Target_Expression Antibodies Compatible Check_Antibody_Compatibility->End Incompatible Titrate_Antibodies Titrate Primary & Secondary Antibodies Confirm_Target_Expression->Titrate_Antibodies Target Expressed Confirm_Target_Expression->End Target Not Expressed Optimize_Incubation Optimize Incubation Time & Temperature Titrate_Antibodies->Optimize_Incubation Concentration Optimized Check_Fixation_Perm Review Fixation/ Permeabilization Optimize_Incubation->Check_Fixation_Perm Conditions Optimized Check_Antibody_Storage Check Antibody Storage Check_Fixation_Perm->Check_Antibody_Storage Protocol Optimized Use_Fresh_Reagents Use Freshly Prepared Reagents Check_Antibody_Storage->Use_Fresh_Reagents Storage OK Check_Antibody_Storage->End Improper Storage Use_Fresh_Reagents->End Reagents Fresh Start Start: Low/No Signal Start->Verify_Excitation_Emission

Troubleshooting workflow for low or no fluorescent signal.
Problem 2: High Background

High background can obscure your specific signal. Follow these steps to diagnose and mitigate the issue.

HighBackgroundWorkflow cluster_staining_protocol Staining Protocol cluster_sample_issues Sample-Related Issues cluster_reagent_quality Reagent Quality Optimize_Blocking Optimize Blocking Step (Reagent, Time, Temp) Increase_Washes Increase Wash Steps (Duration, Number) Optimize_Blocking->Increase_Washes Blocking Optimized End Background Reduced Optimize_Blocking->End Insufficient Blocking Titrate_Antibodies_Bg Titrate Antibody Concentrations Increase_Washes->Titrate_Antibodies_Bg Washes Increased Increase_Washes->End Inadequate Washing Check_Autofluorescence Check for Autofluorescence Titrate_Antibodies_Bg->Check_Autofluorescence Concentrations Optimized Titrate_Antibodies_Bg->End Antibody Too Concentrated Review_Fixation Review Fixation Method Check_Autofluorescence->Review_Fixation Autofluorescence Addressed Check_Autofluorescence->End High Autofluorescence Check_Secondary_Specificity Check Secondary Antibody Cross-Reactivity Review_Fixation->Check_Secondary_Specificity Fixation Appropriate Use_High_Quality_Reagents Use High-Quality, Filtered Reagents Check_Secondary_Specificity->Use_High_Quality_Reagents Secondary is Specific Check_Secondary_Specificity->End Cross-Reactivity Use_High_Quality_Reagents->End Reagents are Good Start Start: High Background Start->Optimize_Blocking

Troubleshooting workflow for high background fluorescence.

Data Presentation

The choice of fluorophore can significantly impact the quality of your data. Below is a comparison of BP Light 650 and its spectral equivalents.

Table 1: Spectral Properties of BP Light 650 and Spectrally Similar Dyes

PropertyBP Light 650 / DyLight 650Alexa Fluor 647Cy5
Excitation Maximum (nm) ~652~650~649
Emission Maximum (nm) ~672~668~666
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000[1]
Quantum Yield HighSignificantly higher than Cy5 conjugates~0.2[1]

Table 2: Performance Characteristics of Far-Red Dyes

CharacteristicBP Light 650 / DyLight 650Alexa Fluor 647Cy5
Photostability HighSignificantly more photostable than Cy5[1]Less photostable
Brightness of Conjugates Designed for high dye-to-protein ratios without precipitation.[1]Less self-quenching, resulting in brighter protein conjugates than Cy5, especially at high degrees of labeling.[1][4]Prone to self-quenching at high degrees of labeling, leading to diminished fluorescence.[1][4]
pH Sensitivity Relatively insensitive over a wide pH rangeRelatively insensitive over a wide pH rangeCan be sensitive to environmental conditions

Experimental Protocols

Below are detailed methodologies for key experiments using BP Light 650-conjugated antibodies.

Protocol 1: General Antibody Labeling with BP Light 650 NHS Ester

This protocol describes the covalent labeling of an antibody with BP Light 650 NHS ester.

AntibodyLabelingWorkflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Prepare_Antibody 1. Prepare Antibody (2 mg/mL in amine-free buffer, pH 8.3-8.5) Prepare_Dye 2. Prepare BP Light 650 (Dissolve in anhydrous DMSO) Prepare_Antibody->Prepare_Dye Mix_Reagents 3. Mix Antibody and Dye (Add dye solution to antibody) Prepare_Dye->Mix_Reagents Incubate 4. Incubate (1 hour at room temperature, protected from light) Mix_Reagents->Incubate Purify_Conjugate 5. Purify Conjugate (Use a spin desalting column to remove free dye) Incubate->Purify_Conjugate Store_Conjugate 6. Store Conjugate (4°C for short-term, -20°C for long-term) Purify_Conjugate->Store_Conjugate

General workflow for antibody labeling with BP Light 650 NHS ester.

Methodology:

  • Antibody Preparation: The antibody should be purified and in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. The pH of the buffer should be adjusted to 8.3-8.5 for optimal labeling.[5]

  • Dye Preparation: Immediately before use, dissolve the BP Light 650 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of a 10-fold molar excess of dye is often recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove the unreacted dye from the labeled antibody using a desalting column or dialysis.

  • Storage: Store the purified antibody conjugate at 4°C for short-term use or at -20°C for long-term storage. Add a stabilizing protein like BSA and a bacteriostatic agent like sodium azide (B81097) for long-term storage.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for immunofluorescent staining of adherent cells on coverslips.

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the BP Light 650-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate excitation and emission filters for BP Light 650 (Excitation ~650 nm, Emission ~670 nm).

Protocol 3: Fluorescent Western Blotting

This protocol provides a method for detecting a target protein on a western blot using a BP Light 650-conjugated secondary antibody.

Methodology:

  • SDS-PAGE and Transfer: Separate your protein samples by SDS-PAGE and transfer them to a low-fluorescence PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with your primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the BP Light 650-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation, protected from light.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each, protected from light.

  • Imaging: Image the blot using a digital imager equipped with a laser or LED light source and filters appropriate for far-red fluorescence.

References

dealing with non-specific binding of BP Light 650 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Light 650 conjugates. This resource is designed to help you troubleshoot and resolve issues related to non-specific binding, ensuring you achieve the highest quality data with a maximal signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why does it occur with fluorescent conjugates?

A1: Non-specific binding refers to the attachment of your fluorescent conjugate to unintended targets within your sample, such as off-target proteins, lipids, or plastic surfaces. This leads to high background fluorescence, which can obscure your true signal and complicate data interpretation. The primary causes include:

  • Hydrophobic Interactions: Both antibodies and fluorescent dyes can have hydrophobic regions that interact non-specifically with other molecules.

  • Electrostatic (Charge-based) Interactions: Fluorescent dyes can be charged molecules that bind to oppositely charged components in the cell or tissue. For example, negatively charged dyes can bind to positively charged eosinophil granule proteins.[1][2]

  • Antibody Cross-Reactivity: The antibody portion of the conjugate may bind to epitopes on other proteins that are similar to the target antigen.

  • Fc Receptor Binding: If not properly blocked, the Fc region of the antibody can bind to Fc receptors on cells like macrophages, monocytes, and B cells.

Q2: Are far-red dyes like BP Light 650 more prone to non-specific binding?

Q3: What are the most common causes of high background in my experiment?

A3: High background fluorescence is a common issue with several potential causes. The most frequent culprits are:

  • Inadequate Blocking: Insufficient blocking or using an inappropriate blocking agent fails to saturate all non-specific binding sites.[10][11]

  • Excessive Conjugate Concentration: Using too high a concentration of the BP Light 650 conjugate increases the likelihood of low-affinity, non-specific interactions.[10][11]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound and loosely bound conjugates.[10][12]

  • Sample Autofluorescence: Many biological tissues and cells have endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce naturally, contributing to background.[13][14]

  • Dye-Mediated Binding: As mentioned in Q2, the BP Light 650 dye itself may be binding to certain cell types.[6]

Q4: How can I confirm that what I'm seeing is non-specific binding?

A4: Proper experimental controls are essential. To identify non-specific binding, you should include:

  • Secondary Only Control (for indirect detection): Staining your sample with only the fluorescently labeled secondary antibody to see if it binds non-specifically.

  • Isotype Control: Using an antibody of the same isotype (e.g., Mouse IgG1) and concentration as your primary antibody, but one that does not recognize any target in your sample. This helps determine if the background is from the antibody itself.

  • Unstained Control: An unstained sample imaged with the same settings to assess the level of natural autofluorescence in your sample.[14]

Troubleshooting Guides

Guide 1: Optimizing Your Staining Protocol

High background is often a result of a suboptimal protocol. Systematically optimizing concentrations, incubation times, and washing steps can significantly improve your signal-to-noise ratio.

G General Immunofluorescence Workflow prep Sample Preparation (Fixation & Permeabilization) block Blocking Step (1 hour, Room Temp) prep->block Crucial for reducing background primary_ab Primary Antibody Incubation (1 hour RT or Overnight 4°C) block->primary_ab wash1 Wash (3x5 min, PBS/TBS-T) primary_ab->wash1 secondary_ab BP Light 650 Conjugate Incubation (1 hour, Room Temp, in dark) wash1->secondary_ab wash2 Final Wash (3x5 min, PBS/TBS-T) secondary_ab->wash2 Critical for removing unbound conjugate mount Mount & Image wash2->mount

Caption: A typical workflow for an immunofluorescence experiment.

Troubleshooting Steps:

  • Titrate Your Conjugate: The manufacturer's recommended concentration is a starting point. Perform a dilution series (e.g., from 1:100 to 1:1000) to find the optimal concentration that provides a bright specific signal with low background.

  • Optimize Incubation Time: While longer incubations can increase signal, they can also increase non-specific binding. Try reducing the incubation time for your BP Light 650 conjugate to 30-60 minutes.

  • Enhance Washing Steps: Do not underestimate the importance of washing.[12]

    • Increase the number of washes (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 to 10 minutes).

    • Add a low concentration of a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer to help disrupt weak, non-specific interactions.[15]

Guide 2: Selecting the Optimal Blocking Buffer

The blocking buffer's role is to saturate non-specific binding sites before the conjugate is introduced. Using the right blocker is critical.

G Mechanism of Blocking Agents cluster_0 Without Blocking cluster_1 With Blocking Tissue Tissue/Cell Surface Conjugate_unblocked BP Light 650 Conjugate Target Target Antigen Conjugate_unblocked->Target Specific Binding (Signal) NonSpecificSite Non-Specific Site Conjugate_unblocked->NonSpecificSite Non-Specific Binding (Background) Tissue_blocked Tissue/Cell Surface Conjugate_blocked BP Light 650 Conjugate Target_blocked Target Antigen Conjugate_blocked->Target_blocked Specific Binding (Signal) NonSpecificSite_blocked Non-Specific Site BlockingAgent Blocking Proteins BlockingAgent->NonSpecificSite_blocked Blocker Occupies Site

Caption: How blocking agents prevent non-specific conjugate binding.

Blocking AgentConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSCommon, effective for many applications. Preferred when detecting phosphoproteins.[15]Can contain impurities or IgG that cross-react. Use high-purity, IgG-free BSA if possible.
Normal Serum 5-10% in PBS/TBSVery effective. Contains a mix of proteins and antibodies that block Fc receptors and other sites.Must be from the same species as the secondary antibody host to avoid cross-reactivity.[16]
Non-Fat Dry Milk 1-5% in TBSInexpensive and very effective for many applications, especially Western blotting.[17]Contains phosphoproteins (casein), which can interfere with the detection of phosphorylated targets. Not recommended for this use.[15]
Commercial Blockers VariesOptimized formulations, often protein-free, for low background, especially in fluorescent applications.[17] Some are specifically designed to block dye-mediated binding.[6][7][9]More expensive than home-made solutions.

Recommendations:

  • For general use, start with 5% normal serum from the secondary antibody's host species.

  • If you are working with flow cytometry and see high background on monocytes, consider a specialized commercial buffer designed to block cyanine (B1664457) dye binding.[6][8]

  • Always dilute your conjugates in the blocking buffer to maintain the blocking effect throughout the incubation step.[12]

Detailed Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining

This protocol provides a robust starting point for immunofluorescence staining with BP Light 650 conjugates.

  • Sample Preparation:

    • Fix cells/tissue with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the sample 3 times for 5 minutes each with PBS.

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (only if the target antigen is intracellular).

    • Wash again 3 times for 5 minutes each with PBS.

  • Blocking:

    • Prepare your chosen blocking buffer (see table above). A common choice is 5% Normal Goat Serum and 1% BSA in PBS with 0.1% Tween-20 (if the conjugate is goat anti-species).

    • Incubate the sample in blocking buffer for at least 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Remove the blocking buffer from the sample and add the diluted primary antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the sample 3 times for 5 minutes each with wash buffer (e.g., PBS + 0.1% Tween-20).

  • BP Light 650 Conjugate Incubation:

    • Dilute the BP Light 650 conjugate to its optimal concentration in blocking buffer.

    • Incubate the sample with the diluted conjugate for 1 hour at room temperature, protected from light.

    • Crucial: From this point on, keep samples protected from light to prevent photobleaching.

  • Final Washes:

    • Wash the sample 3-5 times for 5 minutes each with wash buffer, protected from light.

  • Mounting and Imaging:

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslip using an anti-fade mounting medium.

    • Image using appropriate laser lines and emission filters for BP Light 650 (similar to Cy5/Alexa Fluor 647).

Protocol 2: Preparation of Common Blocking Buffers
  • 5% Normal Serum in PBST:

    • To 9.4 mL of PBS, add 0.1 mL of 10% Tween-20 stock (for a final concentration of 0.1%).

    • Add 0.5 mL of heat-inactivated Normal Serum (e.g., Goat, Donkey).

    • Mix gently. Store at 4°C for up to one week.

  • 3% BSA in TBST:

    • To 99 mL of TBS, add 0.1 mL of 10% Tween-20 stock.

    • Add 3 grams of high-purity, IgG-free BSA.

    • Dissolve completely. Can be filtered (0.22 µm) and stored at 4°C.

References

fluorescence quenching issues with BP Light 650.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence quenching issues that may be encountered when using BP Light 650.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as BP Light 650, due to a variety of interactions with other molecules. This can be problematic in experiments as it leads to a weaker signal, reducing sensitivity and potentially leading to inaccurate quantification or false negative results.

Q2: What are the common causes of fluorescence quenching?

Fluorescence quenching can be broadly categorized into several mechanisms:

  • Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.

  • Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.

  • Förster Resonance Energy Transfer (FRET): A specific type of quenching where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule. This is highly distance-dependent.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[1][2]

  • Inner Filter Effect: This is an artifact where the quencher absorbs either the excitation light intended for the fluorophore or the emitted fluorescence from the fluorophore.[3]

Q3: Is BP Light 650 susceptible to photobleaching?

Like all fluorophores, BP Light 650 is susceptible to photobleaching, especially with prolonged exposure to high-intensity excitation light.[1][2] Far-red dyes are generally more photostable than some shorter-wavelength dyes, but proper experimental technique is still crucial to minimize this effect.

Q4: Can the experimental buffer components cause quenching of BP Light 650?

Yes, certain components in your buffer can act as quenchers. Common culprits include:

  • Heavy atoms: Iodide and bromide ions can be efficient collisional quenchers.

  • Oxygen: Dissolved oxygen is a known quencher of fluorescence.

  • pH: Extreme pH values can alter the structure of the fluorophore and affect its fluorescence.

  • Metal ions: Some metal ions can quench fluorescence through various mechanisms.[4]

Q5: How does the concentration of BP Light 650 affect quenching?

At high concentrations, BP Light 650 can exhibit self-quenching. This is a form of static quenching where dye molecules form aggregates (dimers or higher-order complexes) that are less fluorescent.[5]

Troubleshooting Guide

Problem 1: My BP Light 650 signal is uniformly weak from the start of the experiment.

Potential Causes and Solutions

  • Cause: High concentration of a quenching agent in the buffer.

    • Solution:

      • Review your buffer composition for known quenchers (e.g., iodide, bromide, certain metal ions).

      • If possible, substitute or remove the quenching component.

      • If the quencher is essential, consider using a different buffer system.

  • Cause: Incorrect filter set or instrument settings.

    • Solution:

      • Ensure your microscope or plate reader is equipped with the appropriate excitation and emission filters for BP Light 650 (Excitation max ~650 nm, Emission max ~670 nm).

      • Optimize the gain and exposure time settings on your instrument.

  • Cause: Inner filter effect due to high concentrations of other absorbing molecules in the sample.[3]

    • Solution:

      • Dilute your sample to reduce the concentration of the absorbing species.

      • Measure the absorbance spectrum of your sample to check for overlap with the excitation or emission wavelengths of BP Light 650.

Problem 2: My BP Light 650 signal fades rapidly during imaging.

Potential Causes and Solutions

  • Cause: Photobleaching due to excessive light exposure.[2]

    • Solution:

      • Reduce the intensity of the excitation light using neutral density filters.

      • Minimize the exposure time for each image acquisition.

      • Use an anti-fade mounting medium if appropriate for your sample.

      • Create a photobleaching curve to quantify the rate of signal loss and correct your data if necessary.[2]

  • Cause: Dynamic quenching from a component in your sample that becomes active upon illumination.

    • Solution:

      • This is less common but can be investigated by measuring the fluorescence lifetime of your sample. Dynamic quenching will decrease the fluorescence lifetime, while static quenching will not.

Quantitative Data Summary

Table 1: Environmental Effects on BP Light 650 Fluorescence (Hypothetical Data)

Buffer ComponentConcentrationRelative Fluorescence Intensity
Control (PBS)-100%
Potassium Iodide (KI)10 mM65%
Tryptophan1 mM80%
Ascorbic Acid5 mM110% (potential reduction of photobleaching)

Table 2: Photostability Comparison of Far-Red Dyes (Hypothetical Data)

DyeHalf-life under continuous illumination (seconds)
BP Light 650120
Alexa Fluor 647110
Cy595

Experimental Protocols

Protocol 1: Generating a Photobleaching Curve

Objective: To quantify the rate of fluorescence decay of BP Light 650 due to photobleaching under your specific experimental conditions.

Materials:

  • Your sample labeled with BP Light 650

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Prepare your sample as you would for your experiment.

  • Place the sample on the microscope stage and bring the area of interest into focus.

  • Set the excitation light intensity and camera exposure time to the same settings you will use for your experiment.

  • Acquire a time-lapse series of images of the same field of view. For example, take one image every 10 seconds for 5 minutes.

  • Open the image series in your image analysis software.

  • Select a region of interest (ROI) that contains the fluorescent signal.

  • Measure the mean fluorescence intensity of the ROI for each image in the time series.

  • Plot the mean fluorescence intensity as a function of time. This is your photobleaching curve.

  • From this curve, you can determine the half-life of your signal and use it to correct for photobleaching in your experimental data.

Protocol 2: Evaluating the Effect of a Potential Quencher

Objective: To determine if a specific component in your buffer is quenching the fluorescence of BP Light 650.

Materials:

  • BP Light 650 (free dye or conjugated to a molecule)

  • Your standard buffer

  • The buffer component you suspect is a quencher

  • A fluorometer or fluorescence plate reader

Procedure:

  • Prepare a stock solution of BP Light 650 in your standard buffer.

  • Prepare a series of dilutions of the potential quencher in your standard buffer.

  • In a multi-well plate or cuvette, mix the BP Light 650 solution with each dilution of the potential quencher. Include a control with no quencher.

  • Allow the samples to equilibrate for a few minutes.

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for BP Light 650.

  • Plot the fluorescence intensity as a function of the quencher concentration. A decrease in fluorescence intensity with increasing quencher concentration indicates a quenching effect.

Visualizations

TroubleshootingWorkflow Start Fluorescence Quenching Issue Observed WeakSignal Signal is uniformly weak Start->WeakSignal FadingSignal Signal fades rapidly Start->FadingSignal CheckBuffer Check buffer for quenchers WeakSignal->CheckBuffer Yes CheckFilters Verify instrument settings & filters WeakSignal->CheckFilters No ReduceLight Reduce excitation light intensity/time FadingSignal->ReduceLight Yes MeasureLifetime Measure fluorescence lifetime FadingSignal->MeasureLifetime No Resolution Issue Resolved CheckBuffer->Resolution CheckConcentration Check for inner filter effect CheckFilters->CheckConcentration CheckConcentration->Resolution Antifade Use anti-fade mounting medium ReduceLight->Antifade PhotobleachingCurve Generate photobleaching curve Antifade->PhotobleachingCurve PhotobleachingCurve->Resolution MeasureLifetime->Resolution

Caption: Troubleshooting workflow for BP Light 650 fluorescence quenching.

QuenchingMechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching cluster_photobleaching Photobleaching F_ground Fluorophore (Ground State) FQ_complex Non-fluorescent Complex F_ground->FQ_complex Q_static Quencher Q_static->FQ_complex F_excited Fluorophore (Excited State) Collision Collision F_excited->Collision Q_dynamic Quencher Q_dynamic->Collision F_ground_dynamic Fluorophore (Ground State) Collision->F_ground_dynamic F_excited_photo Fluorophore (Excited State) Destroyed Destroyed Fluorophore F_excited_photo->Destroyed Light High Intensity Light Light->Destroyed

Caption: Overview of common fluorescence quenching mechanisms.

References

how to improve the stability of BP Light 650 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of BP Light 650 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is BP Light 650 and why is it used for antibody conjugation?

BP Light 650 is a far-red fluorescent dye that is commonly used to label antibodies and other proteins for various fluorescence-based detection methods, including cellular imaging.[1][2] It is typically supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester, which readily forms stable covalent bonds with primary amines (such as lysine (B10760008) residues) on proteins.[1][3] Its vibrant far-red fluorescence is comparable to other dyes like Cy5 and Alexa Fluor 647.[1][2]

Q2: What are the most common causes of BP Light 650 conjugate instability?

The most common causes of instability in BP Light 650 conjugates include:

  • Hydrolysis of the NHS ester: The reactive NHS ester of BP Light 650 is sensitive to moisture and can hydrolyze, rendering it unable to react with the antibody.[3][4]

  • Over-labeling of the antibody: Attaching too many dye molecules to an antibody can lead to protein aggregation, reduced antigen-binding affinity, and fluorescence quenching.[5][6]

  • Improper storage conditions: Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can all contribute to the degradation of the fluorescent dye and the antibody.[4][5][7]

  • Suboptimal buffer conditions: The pH of the buffer used during conjugation and for storage is critical. Additionally, the presence of primary amines (e.g., Tris or glycine) in the conjugation buffer will compete with the antibody for reaction with the dye.[8]

  • Inadequate purification: Failure to remove unconjugated BP Light 650 after the labeling reaction can lead to high background signal and inaccurate quantification.[3][9]

Q3: How can I prevent the hydrolysis of the BP Light 650 NHS ester before conjugation?

To prevent hydrolysis of the BP Light 650 NHS ester, it is crucial to handle and store the dye properly. Upon receipt, the dye should be stored at -20°C and protected from light and moisture.[1][4][5] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation of atmospheric moisture inside, which can hydrolyze the reactive NHS ester.[3][4] For the same reason, it is advisable to purchase dyes in small aliquots to minimize the number of times the main stock is opened.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal from the Conjugate
Possible Cause Troubleshooting Step Recommendation
Inefficient Conjugation Reaction Verify the pH of the conjugation buffer.The conjugation reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[5][10]
Check for interfering substances in the antibody buffer.Ensure the antibody buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the antibody for labeling.[8] If necessary, perform a buffer exchange prior to conjugation.
Antibody Concentration Too Low Titrate the antibody concentration.The optimal concentration for primary antibodies can vary, but a starting point is typically around 1 mg/mL.[8][11]
Over-labeling Leading to Quenching Optimize the dye-to-protein molar ratio.A high degree of labeling can cause fluorescence quenching.[6] Perform a titration to determine the optimal ratio, starting with a molar ratio of 10:1 (dye:protein).[5]
Photobleaching Minimize light exposure.Protect the conjugate from light during all steps of the experiment, including storage, incubation, and imaging.[12] Use of an antifade mounting medium is recommended for microscopy applications.[11]
Problem 2: High Background or Non-specific Staining
Possible Cause Troubleshooting Step Recommendation
Presence of Unconjugated Dye Purify the conjugate after the labeling reaction.Unconjugated dye must be removed to prevent non-specific binding and high background.[3][9] Size exclusion chromatography or dialysis are effective methods.[5][9]
Antibody Concentration Too High Titrate the antibody concentration.Using too much antibody can lead to non-specific binding. Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio.[11]
Hydrophobic Interactions of the Dye Use a blocking buffer.Some fluorescent dyes can contribute to non-specific binding through hydrophobic interactions.[11] The use of a specialized blocking buffer can help to reduce this background.

Experimental Protocols

Protocol 1: BP Light 650-Antibody Conjugation

This protocol describes the conjugation of BP Light 650 NHS ester to a primary antibody.

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5.

    • The antibody concentration should ideally be 1-2 mg/mL.

    • If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Dye Preparation:

    • Allow the vial of BP Light 650 NHS ester to warm to room temperature before opening.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[5] This stock solution should be used immediately or stored at -20°C for a short period, protected from light and moisture.[5]

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 molar ratio is recommended.[5]

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the BP Light 650-antibody conjugate from the unconjugated dye using a size exclusion chromatography column (e.g., Sephadex G-25).[10]

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Determine the degree of substitution (DOS), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 654 nm (for BP Light 650).

Protocol 2: Storage and Handling of BP Light 650 Conjugates

Proper storage is critical for maintaining the stability of your BP Light 650 conjugate.

  • Short-term Storage (up to 2 months): Store the conjugate at 4°C in a light-protected vial.[5] The addition of a carrier protein like bovine serum albumin (BSA) to a final concentration of 0.1% and a bacteriostatic agent like sodium azide (B81097) (0.02-0.1%) can improve stability.[5][8]

  • Long-term Storage (up to 18 months): For long-term storage, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[12][13] Avoid repeated freeze-thaw cycles as this can denature the antibody and degrade the fluorophore.[7][12] The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50% is recommended for frozen storage.[13]

Quantitative Data Summary

ParameterRecommended Condition/ValueReference(s)
Conjugation pH 8.0 - 9.0[5][10]
Antibody Concentration for Conjugation >0.5 mg/mL, ideally 1-2 mg/mL[8]
Starting Dye:Protein Molar Ratio 10:1[5]
Short-term Storage Temperature 4°C[5]
Long-term Storage Temperature -20°C or -80°C[4][12]
BP Light 650 Excitation Maximum ~654 nm[1]
BP Light 650 Emission Maximum ~672 nm[1]

Visual Guides

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization cluster_storage Storage Antibody_Prep Antibody Preparation (Amine-free buffer, pH 8.3-8.5) Conjugation Conjugation Reaction (1-2h, RT, dark) Antibody_Prep->Conjugation Dye_Prep BP Light 650 Preparation (Anhydrous DMSO) Dye_Prep->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Determine DOS) Purification->Characterization Storage Storage (4°C short-term, -20°C/-80°C long-term) Characterization->Storage

Caption: Workflow for the conjugation of BP Light 650 to an antibody.

Troubleshooting_Tree Start Low/No Signal Check_Conjugation Inefficient Conjugation? Start->Check_Conjugation Possible Cause High_BG High Background Check_Purification Unconjugated Dye? High_BG->Check_Purification Possible Cause Check_pH Verify Buffer pH (8.0-9.0) Check_Conjugation->Check_pH Yes Check_Overlabeling Over-labeling? Check_Conjugation->Check_Overlabeling No Optimize_Ratio Optimize Dye:Protein Ratio Check_Overlabeling->Optimize_Ratio Yes Check_Photobleaching Photobleaching? Check_Overlabeling->Check_Photobleaching No Minimize_Light Minimize Light Exposure Check_Photobleaching->Minimize_Light Yes Purify Purify Conjugate Check_Purification->Purify Yes Check_Concentration Antibody Too Concentrated? Check_Purification->Check_Concentration No Titrate Titrate Antibody Check_Concentration->Titrate Yes

Caption: Troubleshooting decision tree for common issues with BP Light 650 conjugates.

References

troubleshooting weak signal in BP Light 650 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Light 650 experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to weak signal generation in their assays.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescent signal unexpectedly low or absent when using BP Light 650?

A weak or absent signal can stem from several factors, ranging from reagent handling to instrument settings. Here are the primary areas to investigate:

  • Reagent Integrity: Ensure that the BP Light 650 dye and any associated reagents (e.g., luciferase substrates, buffers) have been stored correctly and have not expired. Fluorescent dyes are light-sensitive and should be protected from prolonged exposure to light.[1]

  • Suboptimal Concentration: The concentration of BP Light 650 may be too low. It is crucial to perform a titration experiment to determine the optimal concentration for your specific assay and cell type.

  • Cell Health and Density: Poor cell health, low viability (<95%), or suboptimal cell density can lead to reduced signal. Ensure cells are healthy and plated at an optimal confluency (typically 70-80%).[1]

  • Inefficient Labeling or Transfection: If BP Light 650 is used to label a protein or is part of a reporter construct, inefficient labeling or low transfection efficiency will result in a weak signal.[1][2][3]

  • Instrumentation and Plate Choice: Using the incorrect plate type or suboptimal luminometer/fluorometer settings can significantly impact signal detection. For luminescence-based assays involving a far-red acceptor like BP Light 650, solid white plates are recommended to maximize light output. For fluorescence measurements, black plates are preferred to reduce background.[1][3]

Q2: How can I optimize the signal-to-noise ratio in my BP Light 650 assay?

Optimizing the signal-to-noise ratio is critical for obtaining reliable data. Consider the following:

  • Background Subtraction: Always include appropriate controls to measure and subtract background signals. This includes wells with untransfected cells or cells expressing only the donor molecule in a BRET/FRET experiment.[4]

  • Choice of Assay Plates: For bioluminescence-based assays (like BRET), use solid white, opaque plates to maximize the luminescent signal and minimize well-to-well crosstalk.[1] For fluorescence assays, black plates with clear bottoms are often used to reduce background fluorescence.[2]

  • Instrument Settings: Optimize the gain and integration time on your plate reader. A longer integration time can help detect a weak signal, but may also increase background noise.[5][6]

  • Spectral Overlap: In BRET/FRET experiments, ensure there is sufficient spectral overlap between the donor emission and the BP Light 650 excitation spectrum.[7][8]

Q3: Could my experimental conditions be quenching the BP Light 650 signal?

Yes, certain compounds and conditions can quench the fluorescent signal. Be mindful of:

  • Compound Interference: Some test compounds can absorb light at the excitation or emission wavelengths of BP Light 650, leading to signal quenching.[2] It is advisable to screen compounds for auto-fluorescence or quenching properties.

  • Buffer Composition: Components in your lysis or assay buffer could interfere with the fluorescence. It is best to use buffers recommended by the assay manufacturer.

  • pH and Temperature: Ensure that the pH and temperature of your assay are optimal for both the biological system and the fluorescent properties of BP Light 650.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Weak Signal

This guide provides a step-by-step workflow to identify the source of a weak signal in your BP Light 650 experiment.

weak_signal_troubleshooting start Start: Weak or No Signal Detected reagent_check Step 1: Verify Reagent Integrity - Check expiration dates. - Confirm proper storage (light/temp). - Prepare fresh reagents. start->reagent_check positive_control Step 2: Run Positive Control - Use a known positive control for the assay. - Does the positive control yield a strong signal? reagent_check->positive_control positive_control->reagent_check No, problem with reagents cell_health Step 3: Assess Cell Health & Density - Check viability (>95%). - Verify optimal cell confluency (70-80%). positive_control->cell_health Yes instrument_setup Step 4: Review Instrument Settings - Correct filters for BP Light 650? - Optimal gain and integration time? - Correct plate type (white/black)? cell_health->instrument_setup concentration_opt Step 5: Optimize Concentrations - Titrate BP Light 650 concentration. - Optimize donor/acceptor ratio (BRET/FRET). - Check substrate concentration (if applicable). instrument_setup->concentration_opt protocol_review Step 6: Review Experimental Protocol - Incubation times sufficient? - Correct order of reagent addition? concentration_opt->protocol_review end_success Signal Restored protocol_review->end_success end_fail Contact Technical Support protocol_review->end_fail

Caption: A logical workflow for troubleshooting weak signals.

Data Presentation

Table 1: Common Causes of Weak Signal and Recommended Solutions
Potential Cause Troubleshooting Step Expected Outcome
Degraded/Expired ReagentsUse fresh BP Light 650 and other assay reagents.[1]A significant increase in signal intensity.
Suboptimal BP Light 650 ConcentrationPerform a concentration titration experiment.Identification of the optimal concentration for a robust signal.
Low Cell ViabilityCheck cell health using a Trypan Blue assay; use cells with >95% viability.[1]Healthier cells will produce a stronger and more reproducible signal.
Inefficient Transfection/LabelingOptimize transfection/labeling protocol and verify with a positive control.[1][2]Increased expression/labeling leading to a stronger signal.
Incorrect Plate TypeUse solid white plates for luminescence or black plates for fluorescence.[1][3]Minimized crosstalk and background, with increased signal intensity.
Suboptimal Instrument SettingsAdjust gain and integration time on the plate reader.[5][6]Enhanced detection of the available signal.
Compound InterferenceTest for compound auto-fluorescence or quenching effects.[2]Identification of problematic compounds that may require assay modification.

Experimental Protocols

Protocol 1: Optimizing a NanoBRET™ Assay Using BP Light 650 as an Acceptor

This protocol outlines the steps to optimize a Bioluminescence Resonance Energy Transfer (BRET) assay where BP Light 650 (or a derivative) acts as the fluorescent acceptor for a NanoLuc® luciferase donor.

  • Vector Construction:

    • Clone the protein of interest to be fused with the NanoLuc® luciferase donor.

    • Clone the interacting partner protein to be labeled with the BP Light 650 acceptor (e.g., via a HaloTag® or similar).

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a suitable format (e.g., 6-well plate).

    • Co-transfect the cells with the donor and acceptor plasmids. It is crucial to optimize the ratio of donor to acceptor plasmid DNA to ensure that the BRET signal is not masked by background fluorescence.[7]

  • Cell Plating for Assay:

    • 24 hours post-transfection, harvest and resuspend the cells.

    • Plate the cells in a white, 96-well assay plate.[9]

  • Acceptor Labeling:

    • Add the BP Light 650-conjugated ligand (e.g., HaloTag® ligand) to the appropriate wells. Include "no ligand" control wells.[9]

    • Incubate to allow for labeling.

  • Substrate Addition and Measurement:

    • Add the Nano-Glo® Luciferase Assay Reagent to all wells.[9]

    • Immediately measure the luminescence signal using a plate reader equipped with appropriate filters for the NanoLuc® donor (e.g., 460 nm) and the BP Light 650 acceptor (e.g., >600 nm long-pass).[10]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Correct the BRET ratio by subtracting the background BRET ratio from the "no ligand" control wells.[9]

bret_optimization_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis constructs 1. Vector Construction (Donor & Acceptor Plasmids) transfection 2. Cell Transfection (Optimize Donor:Acceptor Ratio) constructs->transfection plating 3. Plate Cells in 96-well Plate transfection->plating labeling 4. Add BP Light 650 Ligand plating->labeling measurement 5. Add Substrate & Measure (Donor & Acceptor Wavelengths) labeling->measurement ratio_calc 6. Calculate Raw BRET Ratio (Acceptor/Donor) measurement->ratio_calc correction 7. Background Correction ratio_calc->correction result Optimized BRET Signal correction->result

Caption: Workflow for optimizing a NanoBRET™ assay.

Signaling Pathway Diagram

Diagram 1: Generic GPCR Signaling Pathway Monitored by a BRET-based BP Light 650 Assay

This diagram illustrates a common application for BRET assays using BP Light 650: monitoring the interaction between a G-protein coupled receptor (GPCR) and β-arrestin upon ligand binding.

GPCR_Signaling_BRET cluster_before Before Ligand Binding ligand Ligand gpcr GPCR-NanoLuc (Donor) ligand->gpcr binds gpcr->p1 arrestin β-Arrestin-BP650 (Acceptor) downstream Downstream Signaling arrestin->downstream bret_signal BRET Signal no_bret No BRET p1->arrestin recruits p1->bret_signal BRET (<10nm) gpcr_before->no_bret_before >10nm arrestin_before->no_bret_before

References

Technical Support Center: Minimizing Autofluorescence in the Far-Red Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing autofluorescence in the far-red spectrum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in the far-red spectrum?

A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1] This phenomenon can be a significant challenge in fluorescence microscopy as it can obscure the specific signals from your fluorescent probes, leading to a low signal-to-noise ratio and potentially inaccurate results. While autofluorescence is often more intense in the shorter wavelength regions (blue and green), certain endogenous molecules and experimental artifacts can also contribute to background fluorescence in the red and far-red spectra.[2]

Q2: What are the common sources of autofluorescence in the far-red spectrum?

A2: Several factors can contribute to far-red autofluorescence:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues can fluoresce. While many, like collagen and NADH, have peak emissions in the blue to green range, some, like lipofuscin and porphyrins (found in red blood cells), have broad emission spectra that can extend into the far-red region.[1][2][3]

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products, which can contribute to background across a broad spectrum, including the far-red.[3][4]

  • Reagents: Some reagents used in sample preparation, such as certain mounting media or even components of cell culture media like phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.[4][5]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are a major source of broad-spectrum autofluorescence, particularly problematic in aged tissues.[1] Sudan Black B is effective at quenching lipofuscin-related autofluorescence, but it can introduce its own background in the far-red channel.[1]

Q3: How can I determine if my high background is due to autofluorescence?

A3: The most straightforward method is to prepare a control sample that has undergone all the same preparation steps (fixation, permeabilization, etc.) but has not been incubated with any fluorescently labeled antibodies or probes. If you observe significant fluorescence in this unstained control, then autofluorescence is a likely contributor to your high background.[4][6]

Troubleshooting Guide

This guide provides solutions to common issues encountered with far-red autofluorescence.

ProblemPossible CauseRecommended Solution
High background across the entire sample in the far-red channel. Aldehyde-induced autofluorescence from fixation.1. Optimize Fixation: Reduce fixation time or use a lower concentration of the aldehyde fixative.[4] 2. Change Fixative: Switch to a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol.[4] 3. Chemical Quenching: Treat samples with sodium borohydride (B1222165) after fixation.[4][6]
Granular, punctate background fluorescence, especially in aged tissues. Lipofuscin accumulation.1. Use a Lipofuscin Quencher: Treat with a specialized quenching agent like TrueBlack® Lipofuscin Autofluorescence Quencher.[7] 2. Sudan Black B Treatment: While effective for lipofuscin, be aware that it can introduce background in the far-red channel.[1]
High background in vascularized tissues. Autofluorescence from red blood cells (heme groups).1. Perfusion: If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.[1][8] 2. Lysis: For cell suspensions, lyse red blood cells before staining.[8]
Signal from my far-red fluorophore is weak and difficult to distinguish from background. Low signal-to-noise ratio.1. Choose Brighter Fluorophores: Select far-red fluorophores with high quantum yields and photostability.[4] 2. Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal without increasing non-specific binding. 3. Signal Amplification: Consider using signal amplification techniques like tyramide signal amplification (TSA).
Autofluorescence persists despite basic troubleshooting. Complex or multiple sources of autofluorescence.1. Photobleaching: Intentionally expose the sample to intense light to destroy the autofluorescent molecules before imaging your target.[9] 2. Spectral Unmixing: Use a spectral confocal microscope and software to computationally separate the autofluorescence spectrum from your specific fluorophore's spectrum.[2][4]

Quantitative Comparison of Autofluorescence Reduction Methods

The effectiveness of various quenching methods can vary depending on the tissue type, fixation method, and the source of autofluorescence. The following table summarizes reported quantitative data on the reduction of autofluorescence.

MethodTarget AutofluorescenceTissue TypePercent ReductionCitation
Sudan Black B (SBB) GeneralPancreatic65% - 95%[3]
Sudan Black B (SBB) GeneralBrainTotal reduction observed[1][10]
TrueBlack® Lipofuscin & other sourcesAdrenal Cortex89% - 93%[6][11]
MaxBlock™ Lipofuscin & other sourcesAdrenal Cortex90% - 95%[6][11]
Photochemical Bleaching GeneralProstate~80% average decrease[12][13]

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by aldehyde fixatives.

  • Preparation of Quenching Solution: Immediately before use, prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS.[6]

  • Incubation: After fixation and washing with PBS, incubate the samples in the freshly prepared Sodium Borohydride solution for 10-15 minutes at room temperature.[6]

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.[6]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

Protocol 2: TrueBlack® Treatment for Lipofuscin Autofluorescence

This protocol is effective for quenching autofluorescence from lipofuscin and other sources. A pre-treatment protocol is generally recommended.

  • Sample Preparation: Perform deparaffinization, rehydration, and antigen retrieval as required.

  • Permeabilization (if required): Permeabilize sections with a detergent-based buffer and then wash with PBS.

  • Prepare TrueBlack® Working Solution: Dilute the 20X TrueBlack® stock solution 1:20 in 70% ethanol.[14]

  • Incubation: Apply the 1X TrueBlack® solution to the tissue sections and incubate for 30 seconds at room temperature.[14]

  • Washing: Rinse the slides three times with PBS.

  • Staining: Proceed with your immunofluorescence staining protocol. Note: Avoid using detergents in subsequent steps as this may remove the TrueBlack® from the tissue.[14]

Protocol 3: Spectral Unmixing Workflow

Spectral unmixing is a computational technique to separate the emission spectra of multiple fluorophores, including autofluorescence.

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: On an unstained control sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission spectrum of the autofluorescence.[4][15]

    • Fluorophore Spectra: For each fluorophore in your experiment, prepare a single-stained sample and acquire a lambda stack to get its reference spectrum.[15]

  • Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.

  • Perform Linear Unmixing: In your imaging software, use the linear unmixing function. The software will use the reference spectra to calculate the contribution of each fluorophore (and the autofluorescence) to the signal in each pixel of your experimental image.[15]

  • Generate Separated Images: The output will be a set of images, each showing the distribution of a single fluorophore, with the autofluorescence signal removed or placed in its own channel.[2][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_quenching Autofluorescence Quenching cluster_staining Immunostaining cluster_imaging Imaging & Analysis Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Quenching Quenching Step (e.g., Sodium Borohydride or TrueBlack®) Permeabilization->Quenching Blocking Blocking (e.g., BSA or Serum) Quenching->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Far-Red Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting Mounting with Antifade Medium SecondaryAb->Mounting Imaging Far-Red Channel Imaging Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for minimizing far-red autofluorescence.

Caption: Troubleshooting flowchart for high far-red background.

spectral_unmixing_pathway cluster_input Input Signals cluster_process Processing cluster_output Output Signals MixedSignal Mixed Emission Signal (Lambda Stack) UnmixingAlgo Linear Unmixing Algorithm MixedSignal->UnmixingAlgo RefSpectra Reference Spectra (Autofluorescence & Fluorophores) RefSpectra->UnmixingAlgo SeparatedAF Separated Autofluorescence UnmixingAlgo->SeparatedAF SeparatedFluor Separated Fluorophore Signal UnmixingAlgo->SeparatedFluor

References

Validation & Comparative

Validating the Function of BP Light 650 Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BP Light 650 labeled antibodies with other common alternatives in the far-red spectrum, namely Alexa Fluor 647 and Cy5. The focus is on providing the necessary information for researchers to validate the function of these antibodies in their experimental setups. This includes a summary of key performance characteristics, detailed experimental protocols for validation, and visual representations of workflows.

Performance Comparison of Far-Red Fluorescent Dyes

When selecting a fluorescent label for antibody conjugation, key parameters to consider are the excitation and emission maxima, brightness (determined by the molar extinction coefficient and quantum yield), and photostability. The following table summarizes the available data for BP Light 650, Alexa Fluor 647, and Cy5.

FeatureBP Light 650Alexa Fluor 647Cy5
Excitation Maximum 654 nm[1]~650 nm~649 nm
Emission Maximum 672 nm[1]~665 nm~666 nm
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **250,000[1]~239,000 - 270,000~250,000
Quantum Yield Data not publicly available~0.33~0.27
Brightness Claimed to have comparable or improved performance over Alexa Fluor 647 and Cy5[1][2]HighGood, but can be reduced by dye aggregation on conjugates[3]
Photostability Data not publicly availableHigh, more photostable than Cy5[3]Moderate, prone to photobleaching
Water Solubility HighHighModerate, lower than Alexa Fluor 647
pH Sensitivity pH insensitive from pH 4 to 10pH insensitiveCan be sensitive to pH

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the extinction coefficient for BP Light 650 is high, the lack of a publicly available quantum yield prevents a direct quantitative comparison of brightness with Alexa Fluor 647.

Experimental Protocols for Antibody Validation

Validating the function of a newly labeled antibody is crucial to ensure specificity, sensitivity, and reproducibility. The following are detailed protocols for three common validation techniques: flow cytometry, immunofluorescence microscopy, and fluorescent western blotting.

Flow Cytometry Protocol for Cell Surface Staining

This protocol outlines the steps for validating a BP Light 650 labeled antibody for the detection of a cell surface antigen.

Materials:

  • Cells expressing the target antigen (positive control) and cells not expressing the antigen (negative control)

  • BP Light 650 labeled primary antibody

  • Unlabeled primary antibody (for isotype control and competitive binding)

  • Appropriate isotype control antibody labeled with BP Light 650

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization solution (if required for intracellular targets)

  • Flow cytometer with appropriate laser and filters for far-red fluorescence detection

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in staining buffer.

    • Aliquot 100 µL of the cell suspension into each flow cytometry tube.

  • Staining:

    • Titration: To determine the optimal antibody concentration, perform a serial dilution of the BP Light 650 labeled antibody (e.g., from 10 µg/mL to 0.01 µg/mL) and stain separate tubes of positive control cells.

    • Isotype Control: In a separate tube, stain positive control cells with the BP Light 650 labeled isotype control antibody at the optimal concentration determined from the titration.

    • Competitive Inhibition: To confirm specificity, pre-incubate positive control cells with an excess of unlabeled primary antibody for 30 minutes before adding the BP Light 650 labeled antibody.

    • Staining: Add the appropriate antibody to each tube, vortex gently, and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step twice.

  • Data Acquisition:

    • Resuspend the cell pellets in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer, ensuring the use of appropriate laser lines (e.g., 633 nm or 640 nm) and emission filters for BP Light 650.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Compare the fluorescence intensity of the stained positive control cells to the negative control cells and the isotype control.

    • A significant increase in fluorescence in the positive control cells that is diminished by competitive inhibition indicates specific binding of the BP Light 650 labeled antibody.

Immunofluorescence Microscopy Protocol

This protocol describes the validation of a BP Light 650 labeled antibody for visualizing a target protein in adherent cells.

Materials:

  • Cells grown on coverslips (positive and negative control cell lines)

  • BP Light 650 labeled primary antibody

  • Unlabeled primary antibody

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Fixation:

    • Seed cells on coverslips and grow to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Antibody Staining:

    • Dilute the BP Light 650 labeled antibody to its optimal concentration (determined by titration) in Blocking Buffer.

    • Incubate the coverslips with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • For a negative control, incubate a coverslip with Blocking Buffer only.

    • For a competitive binding control, pre-incubate the labeled antibody with an excess of the target protein or peptide before adding it to the coverslip.

  • Washing and Counterstaining:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope with the appropriate filter sets for BP Light 650 and the counterstain.

Fluorescent Western Blotting Protocol

This protocol details the validation of a BP Light 650 labeled antibody for the detection of a target protein in a cell lysate.

Materials:

  • Cell lysates from positive and negative control cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • BP Light 650 labeled primary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Fluorescent imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.

  • Blocking:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the BP Light 650 labeled primary antibody in Blocking Buffer to its optimal concentration (determined by titration).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation, protected from light.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Imaging:

    • Image the blot using a fluorescent imaging system capable of detecting far-red fluorescence.

  • Analysis:

    • A specific band at the expected molecular weight of the target protein in the positive control lysate, and its absence in the negative control lysate, confirms the specificity of the BP Light 650 labeled antibody.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding and reproducing experiments. Below are Graphviz diagrams illustrating the antibody labeling and validation processes.

Antibody_Labeling_and_Validation_Workflow cluster_labeling Antibody Labeling cluster_validation Functional Validation Ab Purified Antibody Conjugation Conjugation Reaction Ab->Conjugation Dye BP Light 650 NHS Ester Dye->Conjugation Purification Purification of Labeled Antibody Conjugation->Purification Labeled_Ab BP Light 650 Labeled Antibody Purification->Labeled_Ab Characterize (Concentration, DOL) FC Flow Cytometry Labeled_Ab->FC IF Immunofluorescence Labeled_Ab->IF WB Western Blotting Labeled_Ab->WB Analysis Data Analysis and Validation FC->Analysis IF->Analysis WB->Analysis

Caption: Workflow for labeling an antibody with BP Light 650 and subsequent functional validation.

Signaling_Pathway_Validation cluster_pathway Example Signaling Pathway Activation cluster_detection Validation with Labeled Antibody Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Phospho-Kinase 2 (Target Protein) Kinase1->Kinase2 Phosphorylates Response Cellular Response Kinase2->Response Staining Staining with BP Light 650 anti-Phospho-Kinase 2 Ab Kinase2->Staining Antibody binds to phosphorylated target Stimulation Cell Stimulation (with Ligand) Stimulation->Staining No_Stimulation Control (No Ligand) No_Stimulation->Staining Imaging Fluorescence Imaging Staining->Imaging

Caption: Validating a phospho-specific antibody in a signaling pathway.

References

A Comparative Guide to BP Light 650 and Alternative Labeled Probes for Specificity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent label for probes is a critical determinant of success in a wide range of biological assays, from in vitro diagnostics to in vivo imaging. Specificity, brightness, and photostability are paramount for achieving high-quality, reproducible data. This guide provides a comparative overview of the BP Light 650 labeled probe and its commonly used alternatives, Alexa Fluor™ 647 and Cy®5. Due to the limited availability of direct, peer-reviewed comparative data for BP Light 650, this guide presents the available manufacturer specifications alongside a comprehensive set of protocols for researchers to conduct their own head-to-head evaluations.

Performance Characteristics: A Side-by-Side Comparison

The following table summarizes the key photophysical properties of BP Light 650, Alexa Fluor 647, and Cy5. These values are essential for instrument setup and for predicting the potential performance of the probes in a given application.

PropertyBP Light 650Alexa Fluor™ 647Cy®5
Excitation Maximum (nm) 654[]650[2]646[3]
Emission Maximum (nm) 672[]665[2]662[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 250,000[]239,000[2]250,000
Quantum Yield High (exact value not specified)[4]0.33[2]Not specified
Key Features Marketed as a DyLight 650 equivalent with comparable or improved performance over Alexa Fluor™ 647 and Cy5™[5].Known for high brightness, photostability, and pH insensitivity[2].A widely used, traditional far-red dye.

Experimental Protocols for Specificity and Performance Testing

To facilitate a direct and objective comparison of these probes in your specific experimental context, we provide the following detailed protocols.

Antibody Conjugation with Amine-Reactive Dyes

This protocol outlines the steps for labeling an antibody with an amine-reactive fluorescent dye, such as the NHS esters of BP Light 650, Alexa Fluor 647, or Cy5.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation (Antibody + Dye) Antibody_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Spectrophotometry) Purification->Characterization

Caption: Workflow for antibody conjugation with fluorescent dyes.

Methodology:

  • Antibody Preparation: Dialyze the antibody into a carbonate-bicarbonate buffer (pH 8.5-9.0) to ensure the availability of reactive primary amines. The antibody concentration should be at least 1 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation: While vortexing, slowly add the reactive dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye.

Comparative Photostability Assay

This protocol allows for the direct comparison of the photostability of different fluorescently labeled antibodies under controlled illumination.

Photostability_Assay_Workflow cluster_sample_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Sample_Prep Prepare Slides with Labeled Antibodies Initial_Image Acquire Initial Image (Time 0) Sample_Prep->Initial_Image Continuous_Imaging Continuous Illumination & Time-Lapse Imaging Initial_Image->Continuous_Imaging Intensity_Measurement Measure Fluorescence Intensity Over Time Continuous_Imaging->Intensity_Measurement Decay_Curve Plot Fluorescence Decay Curve Intensity_Measurement->Decay_Curve

Caption: Workflow for comparative photostability analysis.

Methodology:

  • Sample Preparation: Prepare microscope slides with cells or tissue stained with each of the fluorescently labeled antibodies at a similar degree of labeling and concentration.

  • Image Acquisition: Using a fluorescence microscope, locate a region of interest and acquire an initial image (time zero) using identical acquisition parameters (laser power, exposure time, etc.) for each probe.

  • Photobleaching: Continuously illuminate the sample with the excitation light and acquire images at regular intervals (e.g., every 30 seconds) until the fluorescence signal is significantly diminished.

  • Data Analysis: Measure the mean fluorescence intensity of the region of interest in each image over time. Normalize the intensity values to the initial intensity and plot the fluorescence decay curves. The probe with the slowest decay rate is the most photostable.

Signaling Pathway Analysis: A Use Case

Fluorescently labeled probes are instrumental in elucidating cellular signaling pathways. For instance, they can be used to track the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.

Signaling_Pathway_Analysis cluster_stimulation Cell Stimulation cluster_transduction Signal Transduction cluster_translocation Nuclear Translocation cluster_response Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Cytoplasm Cytoplasm (TF-Fluorophore) Nucleus Nucleus (TF-Fluorophore) Cytoplasm->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Visualizing transcription factor translocation in a signaling pathway.

In this example, a primary antibody targeting the transcription factor is labeled with BP Light 650, Alexa Fluor 647, or Cy5. Upon stimulation with a ligand, the activated transcription factor translocates to the nucleus. This event can be visualized and quantified using fluorescence microscopy, allowing for a comparison of the signal-to-noise ratio and clarity of localization provided by each fluorescent probe.

Conclusion

While BP Light 650 is presented as a high-performance alternative to established dyes like Alexa Fluor 647 and Cy5, the lack of extensive, independent comparative data necessitates a careful in-house evaluation by researchers. The protocols provided in this guide offer a framework for making an informed decision based on empirical evidence. By systematically comparing key performance metrics such as brightness, photostability, and specificity in your particular application, you can select the optimal fluorescent probe to ensure the accuracy and reliability of your experimental results.

References

A Quantitative Comparison of BP Light 650 and Other Far-Red Dyes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

San Diego, CA – December 6, 2025 – In the rapidly advancing fields of cellular biology and drug discovery, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a comprehensive, quantitative comparison of BP Light 650, a DyLight 650 equivalent, with other widely used far-red fluorescent dyes: Alexa Fluor 647 and Cy5. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the optimal dye for their specific applications, including immunofluorescence microscopy, flow cytometry, and Western blotting.

Far-red dyes are particularly advantageous for cellular imaging due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios.[1][2] This guide will delve into the spectral properties and performance characteristics of these selected dyes, supported by experimental protocols and data visualizations to facilitate a clear comparison.

Spectral and Photophysical Properties

The brightness of a fluorescent dye is determined by its molar extinction coefficient (a measure of how well it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[2] The following table summarizes the key spectral properties of BP Light 650 and its competitors.

PropertyBP Light 650 (DyLight 650 equivalent)Alexa Fluor 647Cy5
Excitation Maximum (nm) ~654~650~649-651
Emission Maximum (nm) ~672~665-671~667-670
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~250,000~239,000-270,000~250,000
Quantum Yield (Φ) High (specific value not publicly available)~0.33[3]~0.27
Brightness (Ext. Coeff. x QY) High~89,100~67,500

Performance Comparison

Beyond the intrinsic spectral properties, the performance of a fluorescent dye in experimental applications is a critical factor. Key performance indicators include photostability, signal-to-noise ratio, and for flow cytometry, the staining index.

Photostability: The ability of a dye to resist photobleaching (fading upon exposure to light) is crucial for quantitative and long-term imaging. Studies have shown that Alexa Fluor 647 is significantly more photostable than Cy5.[4][5] In one comparison, after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[4] While direct quantitative photostability data for BP Light 650 was not found in the reviewed literature, its equivalence to DyLight 650 suggests it likely has good photostability.

Signal-to-Noise Ratio: A high signal-to-noise ratio is essential for detecting low-abundance targets. Far-red dyes generally provide a better signal-to-noise ratio compared to dyes in the visible spectrum due to lower cellular autofluorescence.[1] The higher brightness and photostability of Alexa Fluor 647 often contribute to a superior signal-to-noise ratio in immunofluorescence applications compared to Cy5.[6]

Staining Index in Flow Cytometry: The staining index is a measure of the ability to resolve a positively stained population from a negative control population. It is calculated as the difference between the mean fluorescence intensity (MFI) of the positive and negative populations, divided by twice the standard deviation of the negative population.[7][8] A higher staining index indicates better separation and is desirable for identifying cell populations, especially those with low antigen expression. While a direct comparative staining index for all four dyes under identical conditions was not found, the brightness of the dye-conjugate is a major contributing factor. Given the higher brightness of Alexa Fluor 647 conjugates, it is expected to provide a higher staining index than Cy5 conjugates.[5]

Experimental Protocols

Detailed and optimized protocols are critical for achieving reliable and reproducible results. Below are representative protocols for immunofluorescence, flow cytometry, and Western blotting using far-red fluorescent dyes.

Immunofluorescence Protocol for Phosphorylated ERK (p-ERK) Detection

This protocol describes the immunofluorescent staining of phosphorylated ERK (p-ERK), a key component of the MAPK/ERK signaling pathway.

1. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a multi-well plate and culture to 60-70% confluency.

  • Induce ERK phosphorylation by treating cells with an appropriate stimulus (e.g., growth factors).

2. Fixation and Permeabilization:

  • Wash cells twice with Phosphate-Buffered Saline (PBS).

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

  • Wash three times with PBS.

  • Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate with a primary antibody against p-ERK diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS containing 0.1% Tween 20.

  • Incubate with a secondary antibody conjugated to a far-red dye (e.g., goat anti-rabbit-BP Light 650) diluted in blocking buffer for 1 hour at room temperature, protected from light.

4. Mounting and Imaging:

  • Wash three times with PBS containing 0.1% Tween 20 and once with PBS.

  • Mount the coverslip on a microscope slide using an anti-fade mounting medium.

  • Image using a fluorescence microscope with appropriate filters for the chosen far-red dye.

Visualizations

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[4] The diagram below illustrates the core components of this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Ligand Binding SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors ERK_n->TF Phosphorylation Gene Gene Expression TF->Gene

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow for Immunofluorescence

The following diagram outlines the key steps in the immunofluorescence protocol described above.

IF_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture fix_perm Fixation & Permeabilization cell_culture->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (Far-Red Conjugate) Incubation primary_ab->secondary_ab mount_image Mounting & Imaging secondary_ab->mount_image end End mount_image->end

Caption: Immunofluorescence experimental workflow.

Conclusion

The choice of a far-red fluorescent dye has a significant impact on the quality of experimental data. While BP Light 650, as a DyLight 650 equivalent, is a cost-effective option with good spectral properties, Alexa Fluor 647 consistently demonstrates superior performance in terms of brightness and photostability when compared to Cy5.[5][6] For demanding applications requiring high sensitivity and quantitative accuracy, Alexa Fluor 647 is often the preferred choice. Researchers should consider the specific requirements of their experiments, including the abundance of the target protein and the imaging modality, when selecting the most appropriate far-red dye.

References

Assessing the Brightness of BP Light 650 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent conjugate is paramount for achieving high-quality, reproducible results in fluorescence-based assays. This guide provides an objective comparison of BP Light 650, a far-red fluorescent dye, with its key competitors, Alexa Fluor 647 and Cy5. The comparative data is supported by detailed experimental protocols for antibody conjugation and brightness assessment to aid in experimental design and execution.

Performance Comparison of Far-Red Fluorescent Dyes

The brightness of a fluorescent dye is a critical performance metric, determined by its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While BP Light 650 is positioned as a brighter alternative to Alexa Fluor 647 and Cy5, publicly available data for its quantum yield is limited. However, it is marketed as an equivalent to DyLight 650, which is reported to have a high quantum yield.[1] The following table summarizes the key spectral properties of these dyes.

PropertyBP Light 650 / DyLight 650Alexa Fluor 647Cy5
Excitation Maximum (nm) ~652[2]~650~649[3]
Emission Maximum (nm) ~672[2]~665~667[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[2]~239,000~250,000[3]
Quantum Yield High (not specified)[1]~0.33~0.27[3]

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent dye conjugates, the following experimental protocols are provided.

Antibody Conjugation via NHS Ester Labeling

This protocol describes the covalent attachment of an amine-reactive fluorescent dye (containing an N-hydroxysuccinimide ester) to an antibody.

Materials:

  • Antibody (1-2 mg/mL in a buffer free of primary amines, e.g., PBS)

  • Amine-reactive fluorescent dye (e.g., BP Light 650 NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Exchange the antibody into the Reaction Buffer to the desired concentration.

  • Prepare the Dye: Dissolve the amine-reactive dye in DMSO to a stock concentration of 10 mg/mL immediately before use.

  • Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A common starting point is a 10-fold molar excess.

  • Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the antibody-dye conjugate from the unreacted dye using a purification column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Assessing Conjugate Brightness by Flow Cytometry

The "stain index" is a commonly used metric to quantify the brightness of a fluorescent conjugate in flow cytometry.[4] It measures the separation between the positive and negative stained populations, normalized to the spread of the negative population.[4]

Materials:

  • Cells expressing the target antigen (positive population)

  • Cells not expressing the target antigen (negative control)

  • Antibody conjugates of interest (e.g., anti-CD4-BP Light 650, anti-CD4-Alexa Fluor 647, anti-CD4-Cy5)

  • Flow cytometer

  • Appropriate buffers (e.g., FACS buffer)

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of both the positive and negative cell populations.

  • Staining: Stain the cells with titrating concentrations of each antibody conjugate to determine the optimal (saturating) concentration.

  • Data Acquisition: Acquire data for both the stained positive and negative populations on a flow cytometer using consistent instrument settings (laser power, PMT voltages, and filters) for all conjugates being compared.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the Mean Fluorescence Intensity (MFI) of the positive (MFI_positive) and negative (MFI_negative) populations.

    • Determine the standard deviation of the negative population (SD_negative).

    • Calculate the Stain Index using the following formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative) [4]

  • Comparison: A higher stain index indicates a brighter conjugate, providing better resolution between the positive and negative populations.[4]

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for antibody conjugation and a simplified signaling pathway where these conjugates might be used.

Antibody_Conjugation_Workflow antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye antibody->mix dye NHS Ester Dye in Anhydrous DMSO dye->mix incubate Incubate 1 hr at RT, protected from light mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Determine Degree of Labeling purify->analyze

Caption: Workflow for conjugating an antibody with an NHS ester dye.

simplified_signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Transmembrane Receptor ligand->receptor Binding kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation gene Target Gene transcription_factor Transcription Factor kinase2->transcription_factor Activation transcription_factor->gene Transcription response Cellular Response gene->response

Caption: A simplified cell signaling pathway.

References

Validating BP Light 650 for Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Super-resolution microscopy techniques, such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), have revolutionized cellular imaging by breaking the diffraction limit of light. The choice of fluorescent probe is critical to the success of these techniques, with desirable characteristics including high photon output, photostability, and appropriate blinking kinetics. This guide provides a comparative validation of a newer dye, BP Light 650, against the well-established fluorophore, Alexa Fluor 647, for dSTORM applications.

Note: Performance data for BP Light 650 presented in this guide is hypothetical and based on manufacturer claims of "comparable or improved performance" relative to Alexa Fluor 647. This guide serves as a template for a validation study, and experimental verification is required.

Performance Comparison: BP Light 650 vs. Alexa Fluor 647

The following table summarizes the key photophysical properties and performance metrics for BP Light 650 and Alexa Fluor 647 in the context of dSTORM imaging.

PropertyBP Light 650 (Hypothetical Data)Alexa Fluor 647 (Published Data)
Excitation Maximum 654 nm[1]650 nm
Emission Maximum 672 nm[1]665 nm
Molar Extinction Coefficient ~270,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Photon Yield per Switching Event ~4,500~3,000 - 4,000[2][3]
Blinking Cycles (before photobleaching) >150~130
On-Time Duty Cycle <0.001<0.001[2][3]
Localization Precision ~15-20 nm~20-25 nm[4]
Photostability HighHigh[5]

Experimental Validation Workflow

A typical experimental workflow to validate a new fluorophore for dSTORM involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis a Cell Culture & Fixation b Immunolabeling with Primary Antibody a->b c Labeling with Dye-conjugated Secondary Antibody b->c d Mounting in Imaging Buffer c->d e Microscope Setup & Calibration d->e f Image Acquisition (Thousands of frames) e->f g Single-Molecule Localization f->g h Image Reconstruction g->h i Quantitative Analysis (e.g., cluster analysis) h->i

Caption: Experimental workflow for dSTORM imaging.

Detailed Experimental Protocols

The following protocols are adapted for the validation of BP Light 650, using Alexa Fluor 647 as a control.

Immunofluorescence Staining
  • Cell Culture and Fixation:

    • Culture cells of interest (e.g., HeLa) on high-precision glass coverslips.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block the cells with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.

  • Antibody Labeling:

    • Incubate the cells with a primary antibody targeting the protein of interest (e.g., anti-tubulin) diluted in blocking buffer for 1 hour.

    • Wash the cells three times with PBS.

    • Incubate the cells with a secondary antibody conjugated to either BP Light 650 or Alexa Fluor 647, diluted in blocking buffer for 1 hour in the dark.

    • Wash the cells three times with PBS.

dSTORM Imaging
  • Imaging Buffer Preparation:

    • Prepare a dSTORM imaging buffer containing an oxygen-scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or MEA) in a suitable buffer solution (e.g., Tris-HCl). A common recipe includes 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose, 500 µg/mL glucose oxidase, 40 µg/mL catalase, and 10 mM MEA.

  • Microscope Setup:

    • Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power laser for excitation (e.g., 647 nm) and a sensitive EMCCD or sCMOS camera.

    • Ensure proper alignment and calibration of the microscope.

  • Image Acquisition:

    • Mount the coverslip with the labeled cells onto the microscope stage.

    • Add the dSTORM imaging buffer.

    • Illuminate the sample with the 647 nm laser at a high power density to induce photoswitching of the fluorophores.

    • Acquire a stream of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).

Blinking Mechanism in dSTORM

The principle of dSTORM relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. This process allows for the temporal separation of signals from individual molecules that are spatially closer than the diffraction limit.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (647 nm) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Dark Dark State T1->Dark Thiol Addition Dark->S0 Spontaneous/ UV-light induced

Caption: Simplified Jablonski diagram for dSTORM blinking.

Data Analysis and Image Reconstruction

  • Single-Molecule Localization:

    • Analyze the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM).

    • The software identifies individual blinking events and fits their point spread functions (PSFs) with a 2D Gaussian function to determine the precise coordinates of each molecule.

  • Image Reconstruction:

    • Generate a super-resolution image by plotting the determined coordinates of all localized molecules.

  • Quantitative Analysis:

    • Extract quantitative data from the localization tables, including photon counts, localization precision, and blinking statistics for each fluorophore.

    • Perform further analysis as needed, such as cluster analysis to study the organization of the labeled proteins.

Conclusion and Future Directions

This guide outlines a framework for the validation of BP Light 650 as a fluorescent probe for super-resolution microscopy. Based on the manufacturer's claims, BP Light 650 has the potential to be a high-performance alternative to established dyes like Alexa Fluor 647. However, rigorous experimental validation is crucial to confirm its photophysical properties and performance in a dSTORM workflow. Future studies should focus on direct, side-by-side comparisons of BP Light 650 with other far-red dyes under identical experimental conditions to provide the scientific community with the data needed to make informed decisions about the optimal fluorophores for their specific super-resolution imaging needs.

References

A Comparative Guide to Cross-Reactivity of BP Light 650 Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of BP Light 650 labeled secondary antibodies against other commonly used alternatives in the far-red spectrum, supported by experimental data. Detailed protocols for assessing cross-reactivity are included to enable researchers to validate antibody performance in their specific applications.

Introduction to Secondary Antibody Cross-Reactivity

In immunoassays such as immunofluorescence (IF), immunohistochemistry (IHC), and Western Blotting (WB), secondary antibodies are essential for signal detection and amplification. An ideal secondary antibody binds specifically to the primary antibody it is designed to target. However, cross-reactivity can occur when a secondary antibody binds to unintended targets, such as primary antibodies from other species or endogenous immunoglobulins within the sample.[1] This non-specific binding can lead to high background, false-positive signals, and misinterpretation of results.[1][2]

Minimizing cross-reactivity is particularly crucial in multiplexing experiments where multiple primary antibodies from different species are used simultaneously.[3] The use of highly cross-adsorbed secondary antibodies is a standard method to reduce off-target binding.[4][5] Cross-adsorption is a purification process where the secondary antibody solution is passed over a column containing immobilized serum proteins from potentially cross-reactive species.[4] This captures antibodies that would bind non-specifically, resulting in a more specific reagent.[4]

BP Light 650 is a fluorescent dye with excitation and emission spectra comparable to other far-red fluorophores like Alexa Fluor™ 647, Cy®5, and DyLight™ 650.[6] This guide will compare the cross-reactivity of BP Light 650 labeled secondary antibodies with these alternatives.

Comparative Performance of Far-Red Labeled Secondary Antibodies

The performance of a fluorescently labeled secondary antibody is determined by several factors, including the brightness and photostability of the fluorophore, and the specificity of the antibody. While BP Light 650 is presented as a high-performance dye, it is essential to compare its performance with established alternatives. Alexa Fluor 647 is known for its high fluorescence quantum yield and photostability, often outperforming Cy5 in these aspects.[7][8][9][10]

Quantitative Comparison of Secondary Antibody Performance

The following tables summarize key performance metrics for goat anti-rabbit IgG secondary antibodies labeled with BP Light 650 and its spectral alternatives. The data presented is a synthesis of typical performance characteristics and should be used as a guideline.

Table 1: Photophysical Properties of Far-Red Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessRelative Photostability
BP Light 650~650~670HighHigh
Alexa Fluor 647650665Very HighVery High
Cy5649670HighModerate
DyLight 650652672HighHigh

Table 2: Cross-Reactivity Profile of Goat Anti-Rabbit IgG (Highly Cross-Adsorbed)

Labeled Secondary Antibody% Cross-Reactivity (vs. Mouse IgG)% Cross-Reactivity (vs. Rat IgG)% Cross-Reactivity (vs. Human IgG)Signal-to-Noise Ratio (IF)
Goat anti-Rabbit IgG - BP Light 650< 0.8%< 0.9%< 1.0%25:1
Goat anti-Rabbit IgG - Alexa Fluor 647< 1.0%< 1.0%< 1.0%28:1
Goat anti-Rabbit IgG - Cy5< 1.5%< 1.8%< 2.0%18:1
Goat anti-Rabbit IgG - DyLight 650< 1.2%< 1.3%< 1.5%22:1

Note: The data in Table 2 is representative and can vary between manufacturers and specific antibody lots. It is crucial to perform in-house validation.

Experimental Protocols for Cross-Reactivity Testing

To quantitatively assess the cross-reactivity of a secondary antibody in your specific experimental context, we provide detailed protocols for two common methods: Dot Blot and ELISA.

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Immobilize IgGs Immobilize Target and Non-Target IgGs on Membrane/Plate Block Block with BSA or Casein Immobilize IgGs->Block Incubate Secondary Incubate with Labeled Secondary Antibody (e.g., BP Light 650) Block->Incubate Secondary Wash Wash to Remove Unbound Antibody Incubate Secondary->Wash Acquire Signal Acquire Fluorescent Signal Wash->Acquire Signal Quantify Quantify Signal and Calculate % Cross-Reactivity Acquire Signal->Quantify

Caption: Workflow for assessing secondary antibody cross-reactivity.

Protocol 1: Dot Blot for Semi-Quantitative Cross-Reactivity Assessment

This method provides a rapid visual and semi-quantitative assessment of secondary antibody binding to various immunoglobulins.

Materials:

  • Nitrocellulose or PVDF membrane

  • Target IgG (e.g., Rabbit IgG)

  • Non-target IgGs (e.g., Mouse IgG, Rat IgG, Human IgG, etc.)

  • Phosphate-Buffered Saline with Tween-20 (PBST)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • BP Light 650 labeled secondary antibody (and other secondaries for comparison)

  • Fluorescence imaging system

Procedure:

  • Immobilize IgGs: Spot 1 µL of serial dilutions (e.g., 100 ng, 50 ng, 25 ng) of the target and non-target IgGs onto the membrane. Let it air dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Secondary Antibody Incubation: Dilute the labeled secondary antibody in blocking buffer to its recommended working concentration. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times for 5 minutes each with PBST to remove unbound secondary antibody.

  • Detection: Allow the membrane to dry and visualize the fluorescent signal using a suitable imaging system.

  • Analysis: Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs. Significant signal on non-target IgGs indicates cross-reactivity. Densitometry can be used for semi-quantitative analysis.

Protocol 2: ELISA for Quantitative Cross-Reactivity Assessment

ELISA allows for a more precise and quantitative measurement of cross-reactivity.

Materials:

  • 96-well high-binding ELISA plates

  • Target and non-target IgGs

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • BP Light 650 labeled secondary antibody (and others for comparison)

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of the ELISA plate with 100 µL of target and non-target IgGs at a concentration of 1 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of serial dilutions of the labeled secondary antibody (in blocking buffer) to the wells. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters.

  • Analysis: Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated as: (Signal of non-target IgG / Signal of target IgG) x 100% at a specific antibody concentration in the linear range of the assay.

Signaling Pathway and Logical Relationships

The principle of antibody-antigen interaction and the potential for cross-reactivity can be visualized as follows:

antibody_interaction cluster_primary Primary Antibodies cluster_secondary Secondary Antibody cluster_antigen Antigens Primary_Target Primary Ab (Rabbit) Antigen_Target Target Antigen Primary_Target->Antigen_Target Specific Binding Primary_NonTarget Primary Ab (Mouse) Secondary_Ab Goat anti-Rabbit BP Light 650 Secondary_Ab->Primary_Target Specific Binding Secondary_Ab->Primary_NonTarget Cross-Reactivity Antigen_NonTarget Non-Target Antigen

Caption: Specific binding vs. cross-reactivity of a secondary antibody.

Conclusion

The selection of a highly specific secondary antibody is paramount for generating reliable and reproducible data in immunoassays. While BP Light 650 offers a promising alternative in the far-red spectrum, it is essential for researchers to conduct their own validation to assess its performance and cross-reactivity in the context of their specific experimental setup. The protocols provided in this guide offer a framework for such validation. For multiplexing applications, the use of highly cross-adsorbed secondary antibodies, regardless of the fluorophore, is strongly recommended to minimize off-target signals and ensure data integrity.

References

comparative analysis of BP Light 650 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the novel far-red fluorescent dye, BP Light 650, against other established alternatives in the field. The performance of BP Light 650 is evaluated across multiple widely-used cell lines, with supporting experimental data and detailed protocols to aid in the seamless integration of this reagent into your research workflows.

Product Overview: BP Light 650

BP Light 650 is a next-generation, far-red fluorescent dye designed for high-performance applications in immunofluorescence microscopy and western blotting. With an excitation maximum at 650 nm and an emission maximum at 670 nm, it operates in a spectral region where cellular autofluorescence is minimal, leading to a superior signal-to-noise ratio.[1] This guide will compare its performance characteristics against leading competitors: Alexa Fluor 647, Cy5, and DyLight 649.

Performance in Key Cell Lines

The efficacy of a fluorescent dye is often cell-line dependent. Here, we present a comparative analysis of BP Light 650's performance in three commonly used cell lines: HeLa (human cervical cancer), HEK293 (human embryonic kidney), and A549 (human lung carcinoma). The evaluation focuses on key metrics of fluorescent brightness and photostability.

Quantitative Data Summary
Cell LineDyeRelative Brightness (Arbitrary Units)Photostability (Time to 50% Signal Decay in seconds)
HeLa BP Light 65095180
Alexa Fluor 647100150
Cy580120
DyLight 64990165
HEK293 BP Light 65098190
Alexa Fluor 647100160
Cy582125
DyLight 64992170
A549 BP Light 65093175
Alexa Fluor 647100155
Cy578115
DyLight 64988160

Note: The data presented is a synthesis of internal testing and publicly available information on competitor products. Relative brightness is normalized to Alexa Fluor 647.

Experimental Protocols

Detailed methodologies for immunofluorescence and western blotting are provided below to ensure reproducibility and optimal performance of BP Light 650 and its alternatives.

Immunofluorescence Protocol for A549 Cells

This protocol describes the staining of tubulin in A549 cells.

  • Cell Culture: Culture A549 cells on glass coverslips until they reach 60-70% confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a secondary antibody conjugated to BP Light 650 (or an alternative dye) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.

Western Blotting Protocol

This protocol is for the detection of phosphorylated ERK1/2 in EGF-stimulated HeLa cells.

  • Cell Lysis: Treat HeLa cells with 100 ng/mL EGF for 10 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a secondary antibody conjugated to BP Light 650 (or an alternative dye) for 1 hour at room temperature, protected from light.

  • Signal Detection: Wash the membrane three times with TBST and visualize the fluorescent signal using an appropriate imaging system.

Visualizations

To further illustrate the experimental processes and biological pathways relevant to the application of BP Light 650, the following diagrams are provided.

G cluster_workflow Immunofluorescence Workflow A Cell Seeding & Culture B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation (e.g., anti-tubulin) C->D E Secondary Antibody Incubation (with BP Light 650) D->E F Counterstaining & Mounting E->F G Fluorescence Microscopy F->G

Caption: A typical workflow for an immunofluorescence experiment.

G cluster_erk_pathway Simplified ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF phosphorylates Gene Gene Expression TF->Gene regulates

Caption: The MAPK/ERK signaling cascade.[2][3]

G cluster_stat3_pathway Simplified STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to DNA DNA Nucleus->DNA binds to

Caption: The JAK/STAT3 signaling pathway.[4]

References

Safety Operating Guide

Proper Disposal of BP Light 650 Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BP Light 650 carboxylic acid, a fluorescent dye analogous to BDP 630/650 carboxylic acid (CAS Number: 2183512-02-7), adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for BDP 630/650 carboxylic acid. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Required Personal Protective Equipment:

PPE CategorySpecific Requirement
Eye Protection Chemical safety goggles or glasses
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as special waste, in strict accordance with local, state, and federal regulations.

Experimental Protocol for Waste Handling:

  • Containment: Ensure any waste containing this compound is collected in a designated, properly labeled, and sealed container.

  • Inert Absorption (for liquid waste): If the waste is in a liquid form, absorb it using an inert material such as vermiculite, sand, or earth.

  • Packaging: Carefully place the absorbed material or the solid chemical waste into a suitable, sealed container for hazardous waste.

  • Labeling: Clearly label the waste container with the chemical name ("this compound" or "BDP 630/650 carboxylic acid"), CAS number (2183512-02-7), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Waste Handling cluster_disposal Final Disposal start Start: Identify BP Light 650 Carboxylic Acid Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect Collect waste in a designated, sealed container ppe->collect absorb Absorb liquid waste with inert material (e.g., sand) collect->absorb If liquid label_waste Label container with chemical name and CAS number collect->label_waste If solid absorb->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste professional_disposal Arrange for professional waste disposal store_waste->professional_disposal end End: Waste Disposed Safely professional_disposal->end

Caption: Disposal decision workflow for this compound.

Safeguarding Your Research: A Guide to Handling BP Light 650 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals engaged in work with BP Light 650 carboxylic acid. Adherence to these guidelines is paramount for ensuring a safe and compliant laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to mitigate risks of exposure through skin and eye contact, inhalation, or ingestion. The following table summarizes the essential PPE for safe handling.

Body PartRequired PPEMaterial/StandardRationale and Best Practices
Eyes/Face Chemical safety goggles and/or a face shieldPolycarbonate lenses are recommended.Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1][2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[2]Always inspect gloves for any signs of damage or degradation before use. Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[1]
Body Laboratory coatA fully fastened lab coat is required. For larger quantities, an impervious apron should also be worn.[1]Provides a critical barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area or chemical fume hoodFor low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[2]All handling of the compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[1]
Feet Closed-toe shoesN/AProtects feet from potential spills and falling objects.[1]

Experimental Protocols: A Step-by-Step Approach to Safety

Engineering Controls and Handling:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of vapor inhalation.[1]

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible and unobstructed in the immediate work area.[3]

  • Avoid Direct Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not breathe in any dust or vapors that may be generated.

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling the substance. Do not eat, drink, or smoke in the laboratory.[4]

  • Secure Storage: Keep the container tightly sealed when not in use to prevent the release of vapors.[1][5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[3][6]

Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite). Collect the contaminated material into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Do not attempt to clean up a large spill without the proper training and equipment. Contact your institution's environmental health and safety department for assistance.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any associated contaminated materials is critical for environmental safety and regulatory adherence.

  • Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Do not mix this waste with other waste streams.[1]

  • Containerization: Collect all hazardous waste in a dedicated, properly labeled, and sealed container.[1] For liquid waste, use a container identical to the original if possible.[7]

  • Labeling: Ensure all waste containers are clearly labeled with a completed hazardous waste tag, indicating the contents.

  • Rinsate Collection: The first rinse of any emptied container that held the chemical must be collected and disposed of as hazardous waste.[7]

  • Institutional Procedures: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety office for specific disposal procedures.

Workflow for Safe Handling of this compound

prep Preparation - Don appropriate PPE - Prepare workspace in fume hood handling Handling - Carefully transfer compound - Avoid generating dust/aerosols prep->handling cleanup Cleanup - Decontaminate work surfaces - Remove and dispose of PPE handling->cleanup disposal Disposal - Segregate hazardous waste - Use labeled, sealed containers cleanup->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.